Calcium phytate
Description
Properties
CAS No. |
76466-13-2 |
|---|---|
Molecular Formula |
C6H6Ca5MgO24P6 |
Molecular Weight |
872.6 g/mol |
IUPAC Name |
pentacalcium;magnesium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H18O24P6.5Ca.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 |
InChI Key |
HYZKUQIQEQQXOQ-UHFFFAOYSA-B |
SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Mg+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Color/Form |
Free flowing white powder |
physical_description |
White solid; [Hawley] White powder; [MSDSonline] |
solubility |
Slightyl sol in water |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Properties of Calcium Phytate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phytate, the hexacalcium salt of phytic acid (myo-inositol hexakisphosphate), is a naturally occurring compound predominantly found in plant tissues, such as seeds and bran, where it serves as the primary storage form of phosphorus.[1][2] Its structure, characterized by a myo-inositol ring with six phosphate groups, grants it powerful chelating properties, particularly for divalent and trivalent cations.[1][3][4] This ability to bind metal ions, including calcium, iron, and zinc, defines its biological role as an "anti-nutrient" by affecting mineral bioavailability.[5][6][7] However, these same properties make it a compound of significant interest in pharmaceutical and materials science for applications ranging from a source of calcium and phytic acid in drug formulations to a neuroprotective agent and a component in the synthesis of calcium phosphates.[3][8][9] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound.
Chemical Structure and Synthesis
This compound is the fully saturated calcium salt of phytic acid. The core structure is a myo-inositol ring where each of the six hydroxyl groups is esterified with a phosphate group.[3] In the fully ionized state, the twelve acidic protons of the phosphate groups are replaced by six divalent calcium ions, leading to a stable, complex structure.[3]
The synthesis of this compound is typically achieved through a straightforward precipitation reaction. The general process involves reacting an aqueous solution of phytic acid with a calcium source, such as calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂).[3] The addition of the calcium salt to the phytic acid solution under controlled pH results in the formation of insoluble this compound, which precipitates out of the solution.[3]
Physicochemical Properties
This compound is a white to off-white, free-flowing powder.[3][9] Its properties are heavily influenced by its strong ionic interactions and complex structure. The compound's stability and solubility are highly dependent on environmental factors, particularly pH.
Data Summary
The quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| IUPAC Name | hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | [3][10] |
| Molecular Formula | C₆H₆Ca₆O₂₄P₆ | [3][11][12] |
| Molecular Weight | ~888.41 g/mol | [3][11][12] |
| Appearance | White to almost white powder | [3][9] |
| Solubility in Water | Insoluble / Slightly soluble | [9][13][14] |
| Solubility in Acid | Soluble in dilute strong acids (e.g., HCl) | [13][15] |
| pH-Dependent Solubility | Highly soluble below pH 4; solubility decreases as pH increases | [3] |
| Thermal Stability | Stable up to 150°C; decomposition occurs above this temperature | [3] |
| CAS Number | 7776-28-5 / 3615-82-5 | [2][3] |
Experimental Protocols: Methodological Principles
The characterization of this compound involves a suite of analytical techniques to confirm its structure, purity, and thermal properties. While specific protocols are application-dependent, the following sections outline the general methodologies for key experiments.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule and confirm the metal-phytate complex structure.
Methodological Principles: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The phosphate (P-O), P=O, and C-O-P groups in this compound have characteristic absorption bands. The spectra of metal phytates can be distinguished from phytic acid and from other metal orthophosphates.[16] For instance, the region between 900 and 1200 cm⁻¹ is characteristic, with light divalent metals like calcium showing a sharp band and a broad band.[16]
General Procedure:
-
Sample Preparation: A small amount of dry this compound powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and a spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic peaks corresponding to the phosphate and inositol moieties, confirming the structure of the calcium-phytate complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of the phytic acid backbone. Due to the complexity of the solid-state material, NMR is most often performed on phytic acid derived from the salt.
Methodological Principles: ³¹P NMR is particularly useful for analyzing phytate and its hydrolysis products. The six phosphate groups in the phytic acid molecule are chemically distinct in the common myo-inositol conformation (one axial, five equatorial phosphates), leading to a characteristic pattern of signals in the ³¹P NMR spectrum.[17][18] ¹H and ¹³C NMR can be used to analyze the inositol ring protons and carbons, respectively.[17]
General Procedure (for ³¹P NMR):
-
Sample Preparation: this compound is first dissolved in an acidic solution (e.g., DCl in D₂O) to generate the soluble phytic acid form. A suitable concentration is prepared in an NMR tube.
-
Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. For ³¹P NMR, a broadband probe is used, operating at the appropriate frequency.[19]
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ³¹P spectrum are analyzed to confirm the hexakisphosphate structure and identify any hydrolysis products (e.g., inositol pentaphosphates).[18]
Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability, decomposition profile, and phase transitions of this compound.
Methodological Principles:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine dehydration and decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, decomposition) transitions.[20]
General Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound powder (typically 5-10 mg) is placed into an appropriate crucible (e.g., alumina or platinum).
-
Data Acquisition: The crucible is placed in the TGA or DSC instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The resulting TGA curve (mass % vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed.[20] For this compound, initial mass loss corresponds to dehydration, followed by decomposition of the organic moiety at higher temperatures, ultimately yielding calcium phosphate residues.[20][21]
References
- 1. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 3615-82-5,this compound | lookchem [lookchem.com]
- 3. smolecule.com [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phytic acid accumulation in plants: Biosynthesis pathway regulation and role in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound this compound (FDB009061) - FooDB [foodb.ca]
- 11. GSRS [precision.fda.gov]
- 12. This compound | 7776-28-5 | FC168626 | Biosynth [biosynth.com]
- 13. chembk.com [chembk.com]
- 14. US2718523A - Preparation of phytic acid and soluble salts thereof by cation exchange - Google Patents [patents.google.com]
- 15. This compound | OIV [oiv.int]
- 16. Preparation and FT-IR characterization of metal phytate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Composition and structure of phytic acid derivatives from rice bran :: BioResources [bioresources.cnr.ncsu.edu]
- 18. orgprints.org [orgprints.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. tandfonline.com [tandfonline.com]
A Technical Guide to the Synthesis and Characterization of Calcium Phytate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and characterization of calcium phytate nanoparticles. These nanoparticles, composed of biocompatible phytic acid and calcium, are gaining attention in the biomedical and pharmaceutical fields for their potential as delivery vehicles for therapeutic agents. Their inherent biodegradability and the pH-sensitive nature of calcium salts make them a promising platform for controlled drug release.[1][2][3]
Synthesis Methodology: Anion-Exchange from Calcium Phosphate Nuclei
The direct precipitation of this compound by mixing calcium and phytate salts typically results in the formation of an insoluble bulk material rather than a stable colloidal dispersion.[4] A more effective and controlled method involves using pre-formed calcium phosphate nanoparticles as nuclei or templates. In this process, phosphate anions on the surface of the calcium phosphate nanoparticles are exchanged for phytate anions.[2][4] This surface modification imparts a strong negative charge, leading to electrostatic repulsion that prevents agglomeration and stabilizes the nanoparticle dispersion.[4][5]
The molar ratio of calcium to phytate is a critical parameter for achieving a stable colloid; a ratio between 2.5:1 and 1.25:1 has been shown to yield the best results.[2] Ratios outside this range can lead to either nanoparticle agglomeration or dissolution due to the formation of water-soluble complexes.[2]
Experimental Protocol: Nanoparticle Synthesis
This protocol details the synthesis of this compound nanoparticles via the anion-exchange method, adapted from established literature.[4][5]
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Dodecasodium phytate (Na₁₂C₆H₆O₂₄P₆)
-
Ultrapure water
-
Absolute ethanol
Procedure:
-
Preparation of Calcium Phosphate (CaP) Nanoparticle Nuclei:
-
Prepare an aqueous solution of Ca(NO₃)₂·4H₂O (e.g., 18 mM, pH adjusted to 9).
-
Prepare an aqueous solution of (NH₄)₂HPO₄ (e.g., 10.8 mM, pH adjusted to 9). The Ca:P ratio should correspond to that of hydroxyapatite (5:3).[5]
-
Rapidly pump both solutions at an equal volume rate into a stirred vessel for immediate precipitation, forming a colloidal dispersion of CaP nanoparticles.[5]
-
-
Formation of this compound (Ca-Phytate) Nanoparticles:
-
Within seconds of their formation, take up the CaP nanoparticle dispersion with a syringe.
-
Prepare an aqueous solution of sodium phytate at the desired concentration (e.g., ranging from 0.06 to 10.8 mM).[4]
-
Rapidly mix the CaP nanoparticle dispersion with the sodium phytate solution. This initiates the anion-exchange process where phosphate is replaced by phytate on the nanoparticle surface.
-
-
Purification:
Synthesis Workflow Diagram
References
- 1. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium phosphate nanoparticles as nuclei for the preparation of colloidal this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | The Potential of Calcium Phosphate Nanoparticles as Adjuvants and Vaccine Delivery Vehicles [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Biological Role of Calcium Phytate in Seed Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytic acid (myo-inositol-1,2,3,4,5,6-hexakisphosphate, InsP6) is the primary storage form of phosphorus in the seeds of most angiosperms, accounting for up to 85% of the total seed phosphorus.[1] In its salt form, phytate, it chelates essential mineral cations, including potassium, magnesium, iron, zinc, and notably, calcium, to form mixed salts.[2][3] These salts are deposited as crystalline inclusions known as globoids within protein bodies, primarily in the aleurone layer or the embryo, depending on the plant species.[3][4] The accumulation of calcium phytate during seed development and its subsequent mobilization during germination are critical processes that supply the developing embryo with essential nutrients and signaling molecules. This technical guide provides an in-depth overview of the biological role of this compound in seed development, covering its biosynthesis, storage, mobilization, and its function in signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in plant science and related fields.
Biosynthesis and Storage of this compound
The biosynthesis of phytic acid in seeds predominantly follows a lipid-independent pathway, which begins with the conversion of glucose-6-phosphate to myo-inositol-3-phosphate by the enzyme myo-inositol-3-phosphate synthase (MIPS).[2][3] This is followed by a series of phosphorylation steps catalyzed by various inositol phosphate kinases to yield phytic acid.[4][5] The newly synthesized phytic acid is then transported into protein storage vacuoles, likely via an ABC transporter, where it chelates with cations, including calcium, to form phytate deposits known as globoids.[5][6] The specific localization of these globoids varies among species; in cereals like rice and wheat, they are concentrated in the aleurone layer, whereas in maize, the embryo is the primary storage site.[3][4][6]
Quantitative Data on Calcium and Phytate Distribution
The distribution and concentration of calcium and phytate vary significantly among different seed tissues and plant species. The following tables summarize quantitative data on the mineral composition of phytate globoids and the phytate content in various seeds.
Table 1: Mineral Composition of Purified Phytate Globoids from Various Seeds
| Seed | Phytate (% w/w) | Calcium (% w/w) | Other Major Minerals (% w/w) | Reference |
| Wheat | 40 | 0.43 | K (7.6), Mg (3.2) | [6][7] |
| Rice | 48 | 0.4 | K (9), Mg (8) | [6] |
| Peanut (small globoids) | 28 | 0.5 | K (2.0), Mg (2.5) | [6] |
Table 2: Phytate Content in Different Cereal Grains
| Cereal | Phytate Content (mg/g) | Primary Location | Reference |
| Rice | 5.6 - 6.2 | Aleurone Layer | [8] |
| Maize | 7.0 - 22.2 | Embryo and Scutellum | [8] |
| Wheat | Not specified | Aleurone Layer | [6] |
| Barley | Not specified | Aleurone Layer | [4] |
Mobilization of this compound during Germination
During seed germination, the stored phytate is hydrolyzed by phytase enzymes, which catalyze the stepwise removal of phosphate groups from the myo-inositol ring.[1] This process releases inorganic phosphate, myo-inositol, and chelated cations, including calcium, which become available to support the growth of the seedling.[1][9] Phytase activity is low in dormant seeds but increases significantly during germination.[8] The released calcium ions can then be transported to the growing embryonic axis.
Signaling Role of Calcium and Inositol Phosphates
The breakdown of phytate is not only a nutritional process but also a critical signaling event. The hydrolysis of phytate generates various inositol phosphates (IPs), such as inositol trisphosphate (InsP3), which are key second messengers in cellular signaling.[10][11] InsP3 can trigger the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[11] This "calcium signature" is decoded by calcium-binding proteins, which in turn activate downstream targets, influencing various physiological processes, including gene expression and enzyme activation, that are essential for germination.[12][13] The interplay between inositol phosphate and calcium signaling pathways forms a complex network that regulates seed dormancy and germination, often in antagonism to the hormone abscisic acid (ABA).[11]
Experimental Protocols
Quantification of Phytic Acid by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of phytic acid (InsP6) and its less phosphorylated forms.[14]
Sample Preparation:
-
Weigh approximately 0.5 g of finely ground seed sample into a centrifuge tube.[14]
-
Add 10 mL of 0.5 M HCl and shake vigorously for 2-3 hours at room temperature.[14]
-
Centrifuge the mixture at 10,000 x g for 15 minutes.[14]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[14]
HPLC Conditions:
-
Column: Polymeric reversed-phase column (e.g., PRP-1, 150 x 4.1 mm, 5 µm).[14]
-
Mobile Phase: 0.035 M Formic acid, 5 mM Tetrabutylammonium hydroxide, 40% Methanol, pH 4.3.[14]
-
Flow Rate: 0.9 mL/min.[14]
-
Column Temperature: 40°C.[14]
-
Injection Volume: 20 µL.[14]
-
Detector: UV at 290 nm (after post-column reaction) or Refractive Index (RI).[14]
Post-Column Reaction (for UV Detection):
-
Reagent: 0.05% FeCl₃ in 0.1 M HCl.[14]
-
The column effluent is mixed with the reagent solution using a T-fitting.[14]
-
The reaction coil is maintained at a controlled temperature to facilitate the formation of a detectable iron-phytate complex.[14]
Phytase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate released from phytate.[15]
Reagents:
-
Assay Buffer: 200 mM Glycine Buffer, pH 2.5 at 37°C.
-
Substrate Solution: 44.1 mM Phytic Acid Solution in Assay Buffer, pH 2.5 at 37°C.
-
Color Reagent: Ammonium molybdate solution.
-
Stop Solution: Acetone-sulfuric acid-ammonium molybdate solution.
-
Phosphate Standard: Potassium phosphate solution.
Procedure:
-
Prepare seed extract in a suitable buffer.
-
Equilibrate the substrate solution to 37°C.
-
Add the seed extract to the substrate solution and incubate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the color reagent and measure the absorbance at a specific wavelength (e.g., 400 nm or 660 nm) to determine the amount of released inorganic phosphate.[15]
-
Calculate phytase activity based on a phosphate standard curve. One unit of phytase is typically defined as the amount of enzyme that liberates 1.0 µmole of inorganic phosphorus from phytate per minute under the assay conditions.
Localization of Calcium and Phytate by X-ray Fluorescence Microscopy (µ-XRF)
µ-XRF is a non-destructive technique for mapping the in vivo distribution of elements in seed tissues with minimal sample preparation.[16][17]
Procedure:
-
Sample Preparation: Intact seeds or seed sections are mounted on a suitable sample holder.
-
Instrumentation: A synchrotron or laboratory-based µ-XRF system is used.
-
Data Acquisition: The sample is scanned with a micro-focused X-ray beam, and the resulting X-ray fluorescence is detected. This provides elemental maps showing the distribution of calcium, phosphorus (as an indicator of phytate), and other elements.[16][17]
-
Data Analysis: Specialized software is used to process the raw data and generate quantitative elemental maps.[16]
Conclusion
This compound plays a dual role in seed development, serving as a crucial storage compound for phosphorus, calcium, and other minerals, and as a source of signaling molecules upon its degradation. The coordinated synthesis and deposition of this compound during seed maturation, followed by its controlled mobilization during germination, are fundamental processes for successful seedling establishment. The inositol phosphates and calcium released from phytate hydrolysis act as second messengers in intricate signaling networks that regulate key developmental events. A thorough understanding of these processes, facilitated by the experimental approaches outlined in this guide, is essential for advancements in crop improvement, human and animal nutrition, and the development of novel therapeutic strategies targeting phosphate and calcium metabolism.
References
- 1. helixchrom.com [helixchrom.com]
- 2. cerealsgrains.org [cerealsgrains.org]
- 3. researchgate.net [researchgate.net]
- 4. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Globoids and Phytase: The Mineral Storage and Release System in Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hort [journals.ashs.org]
- 10. researchgate.net [researchgate.net]
- 11. Inositol phosphate signaling and gibberellic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calcium signaling in Arabidopsis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. Fast X-ray fluorescence microscopy provides high-throughput phenotyping of element distribution in seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Grain scans: fast X-ray fluorescence microscopy for high-throughput elemental mapping of rice seeds - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery of Calcium Phytate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytic acid, and its corresponding salts, the phytates, are ubiquitous in the plant kingdom, serving as the primary storage form of phosphorus in seeds. The discovery and characterization of these compounds, particularly calcium phytate, have a rich history intertwined with the development of organic and analytical chemistry. This technical guide provides a detailed historical perspective on the discovery of this compound, outlining the key scientific milestones, the evolution of experimental protocols, and the initial quantitative understanding of this important molecule. For drug development professionals, understanding the historical context of this chelating agent can provide insights into its long-understood interactions with divalent cations, a property of continued interest in pharmaceutical sciences.
The Dawn of Discovery: From Microscopic Observations to a Named Principle
The journey to identifying this compound began not with chemical analysis, but with microscopic observation. In 1855 , German botanist Theodor Hartig first described small, circular particles within various plant seeds, which he termed "aleurone grains."[1] While he did not identify their chemical nature, his observations laid the groundwork for future investigation.
It was nearly two decades later, in 1872 , that Wilhelm Pfeffer , another German botanist, differentiated these particles further, suggesting that the "globoid" particles within the aleurone grains were a combination of phosphate and a carbohydrate.[2] This was the first inkling of the chemical composition of what would later be known as phytin.
The term "la phytine" was coined by the Swiss chemist S. Posternak in a series of papers published between 1900 and 1905 .[2] Posternak conducted extensive studies and is credited with the first successful preparation of phytin.[3] His work established "phytin" as a distinct phospho-organic principle of plant origin.[2] From these early studies, phytin was understood to be a mixed salt of an organic phosphoric acid, primarily containing calcium and magnesium.[4]
A pivotal moment in understanding the core molecule came in 1907 , when the Japanese agricultural chemist Umetaro Suzuki and his associates determined that inositol was a major component of phytic acid.[2] This discovery was crucial for the eventual elucidation of its structure.
The definitive chemical structure of the parent molecule, phytic acid (myo-inositol hexaphosphoric acid), was finally proposed by the American biochemist Robert J. Anderson in 1914 .[1] His work provided the foundational understanding of the inositol ring esterified with six phosphate groups, which is the backbone of this compound.
Early Experimental Protocols: Isolation and Analysis
The initial isolation and analysis of what we now know as this compound were challenging given the analytical techniques of the era. The following sections detail the probable methodologies used by these pioneering scientists, reconstructed from historical accounts and early 20th-century analytical practices.
Isolation of Phytin (Mixed Calcium and Magnesium Phytate)
-
Maceration and Extraction: The seeds or bran would first be finely ground. An acidic solution, likely dilute hydrochloric acid (HCl), would then be used to extract the phytin. Phytic acid and its salts are soluble in acidic conditions.
-
Precipitation: The acidic extract would then be neutralized. As the pH increases, the solubility of the multivalent cation salts of phytic acid decreases, causing the phytin (the mixed calcium and magnesium salt) to precipitate out of the solution.
-
Washing and Drying: The precipitate would be collected, likely by filtration, and then washed to remove impurities. The final product would be a dried powder of phytin.
Early Quantitative Analysis of Phytate
The first quantitative method for the determination of phytic acid was developed by Heubner and Stadler in 1914 . This method was based on the precipitation of ferric phytate:
-
Extraction: A finely ground sample of the plant material was extracted with a dilute acid, typically 0.6% HCl.
-
Titration: The acidic extract was then titrated with a standardized solution of ferric chloride (FeCl₃).
-
Endpoint Determination: The endpoint of the titration was determined by the formation of a persistent reddish-brown precipitate of ferric phytate. Ammonium thiocyanate was used as an indicator, with the endpoint being a flesh-pink color that persisted for 5 minutes.
This method, while groundbreaking, had limitations, most notably the difficulty in accurately determining the endpoint due to the colloidal nature of the precipitate.
Early Methods for Calcium Determination
Determining the precise calcium content of the isolated phytin in the early 20th century would have relied on established methods of inorganic analysis. After isolating the phytin, the organic portion would be destroyed to allow for the analysis of the inorganic cations.
-
Ashing: A sample of the isolated phytin would be subjected to high temperatures in a furnace (dry ashing) to burn off the organic matter, leaving behind an inorganic ash containing the calcium and magnesium phosphates.
-
Dissolution: The resulting ash would be dissolved in a strong acid, such as hydrochloric acid.
-
Calcium Precipitation: From this acidic solution, calcium could be selectively precipitated as calcium oxalate by adding ammonium oxalate and adjusting the pH.
-
Titration: The precipitated calcium oxalate would be isolated, washed, and then dissolved in sulfuric acid. The resulting oxalic acid solution would then be titrated with a standardized solution of potassium permanganate (KMnO₄). The amount of permanganate consumed would be directly proportional to the amount of calcium in the original sample.
Quantitative Data from Early Studies
Obtaining precise quantitative data from the very earliest publications is challenging. However, based on the known molecular formula of phytic acid (C₆H₁₈O₂₄P₆) and its calcium salt (C₆H₆Ca₆O₂₄P₆), we can retrospectively calculate the expected elemental composition. Early analyses would have focused on determining the percentage of key elements.
| Element | Phytic Acid (C₆H₁₈O₂₄P₆) | This compound (C₆H₆Ca₆O₂₄P₆) |
| Molecular Weight ( g/mol ) | ~660.04 | ~894.43 |
| Carbon (%) | ~10.91 | ~8.05 |
| Hydrogen (%) | ~2.75 | ~0.68 |
| Oxygen (%) | ~58.17 | ~42.92 |
| Phosphorus (%) | ~28.16 | ~20.78 |
| Calcium (%) | 0 | ~26.88 |
Note: These are theoretical values. Early experimental data would have varied due to impurities and the limitations of analytical techniques.
Visualizing the Historical Workflow
The following diagram illustrates the logical flow of the discovery and early analysis of this compound.
Caption: Logical progression of the discovery and early analysis of phytin.
Conclusion
The discovery of this compound was a gradual process, evolving from initial botanical observations to sophisticated (for the time) chemical analyses. The work of pioneers like Hartig, Pfeffer, Posternak, Suzuki, and Anderson laid the foundation for our current understanding of this molecule. While their experimental techniques may seem rudimentary by modern standards, their meticulous work successfully identified and characterized a key component of plant-based nutrition. For researchers and drug development professionals today, this historical perspective underscores the long-recognized and powerful chelating properties of phytates, a characteristic that continues to be explored for its therapeutic potential.
References
solubility of calcium phytate in various aqueous solutions
An In-depth Technical Guide on the Solubility of Calcium Phytate in Various Aqueous Solutions
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Phytic acid, and its salt form this compound, is a significant natural compound found predominantly in plant-based materials. Its ability to chelate divalent cations like calcium profoundly impacts mineral bioavailability and dictates its own solubility. Understanding the dissolution characteristics of this compound is critical for applications ranging from nutritional science to pharmaceutical formulation and development. This technical guide provides a comprehensive overview of the solubility of this compound in various aqueous media, detailing the influence of pH, ionic strength, and chelating agents. It includes a consolidation of quantitative data, detailed experimental protocols derived from key studies, and visualizations of the underlying chemical principles and workflows.
Introduction
Phytic acid, or inositol hexaphosphate (IP6), is the primary storage form of phosphorus in many plant tissues, particularly in seeds and grains.[1] In its salt form, commonly known as phytin, it exists as a mixed calcium-magnesium-potassium salt.[2] The interaction between phytic acid and calcium results in the formation of this compound, a compound generally characterized by its low solubility in water.[3][4] This poor solubility at physiological pH is a primary reason why phytic acid is considered an antinutrient, as it can bind to essential minerals like calcium, zinc, and iron in the gastrointestinal tract, thereby reducing their absorption.[1][5]
The solubility of this compound is not a simple constant but is dynamically influenced by several physicochemical factors. These include the pH of the solution, the molar ratio of calcium to phytate, the presence and concentration of other salts, and the addition of competing chelating agents.[6][7][8] A thorough understanding of these factors is essential for researchers in food science aiming to enhance mineral bioavailability, for environmental scientists studying phosphorus cycling, and for pharmaceutical professionals developing formulations where phytate interactions may be relevant.
Factors Influencing this compound Solubility
The dissolution of this compound is a complex equilibrium process. The primary factors governing its solubility are detailed below.
Effect of pH
The pH of the aqueous solution is the most critical determinant of this compound solubility. The phosphate moieties on the inositol ring undergo protonation and deprotonation depending on the ambient pH, which directly affects the molecule's charge and its affinity for calcium ions.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, this compound is highly soluble.[8] At a pH around 2 (approximating gastric pH), calcium is reportedly not bound to phytic acid, leading to high solubility.[5] This is attributed to the protonation of the phosphate groups, which reduces their negative charge and consequently their ability to form stable, insoluble complexes with Ca²⁺ ions.
-
Neutral to Alkaline Conditions (pH > 6): As the pH increases into the neutral and alkaline range, the phosphate groups become deprotonated, exposing negatively charged sites that readily bind with calcium ions. This leads to the formation of insoluble this compound complexes and a sharp decrease in solubility.[7][8] The greatest precipitation is often observed at pH values between 6 and 8.[7][8] Studies have shown that metal phytate complexes are significantly more soluble in slightly acidic conditions (pH 5.0) compared to near-neutral pH (7.5).[6]
Effect of Calcium-to-Phytate Molar Ratio (Ca:PA)
The relative concentration of calcium to phytic acid profoundly impacts the stoichiometry and solubility of the resulting complex.
-
At pH levels above 6, the greatest precipitation of calcium occurs at Ca:PA molar ratios between 4 and 6.5.[8]
-
Interestingly, both very low and very high Ca:PA molar ratios can lead to higher solubility compared to this optimal precipitation range.[5][8]
-
While calcium solubility can vary, the solubility of phytate phosphorus demonstrates a more direct relationship, decreasing proportionally as the Ca:PA molar ratio increases. Essentially complete precipitation of phytate is observed at Ca:PA ratios above 5, suggesting the predominance of a pentathis compound salt when calcium is not the limiting reactant.[8]
Effect of Chelating Agents
Chelating agents can significantly enhance the solubility of this compound by competing for calcium ions, thereby disrupting the insoluble complex.
-
EDTA (Ethylenediaminetetraacetic acid): EDTA is a powerful chelating agent that markedly improves the solubility of metal phytates by forming stable, soluble complexes with the metal cations, which frees the phytate to dissolve.[6]
-
Citric Acid: Citric acid also acts as a chelating agent and increases the solubility of mineral-phytate complexes, though it is generally less effective than EDTA.[6][9] In one study, citric acid was found to be the most efficient chelating agent among those tested (citric acid, malic acid, glucose) for increasing mineral solubility in oat bran.[9]
Effect of Other Salts (Ionic Strength)
The presence of other salts in the solution can influence solubility through ionic strength effects and the formation of mixed-salt complexes.
-
Sodium Chloride (NaCl): The presence of NaCl has been shown to affect the solubility product of this compound. One study reported the solubility product of Ca₅H₂L to be 10⁻¹⁹.⁴ in 1.0 M NaCl and 10⁻²³.⁰ in 0.2 M NaCl, indicating that a higher ionic strength from NaCl can increase the solubility.[7] At alkaline pH (10.5) and in the presence of excess sodium, a sparingly soluble mixed salt with the formula Ca₅Na₂Phy can also be formed.[7]
Quantitative Data on this compound Solubility
The following tables summarize the quantitative data on this compound solubility gathered from the cited literature.
Table 1: Solubility of this compound in Water and Effect of pH
| Solvent/Condition | Solubility | pH Range | Molar Ratio (Ca:PA) | Reference |
|---|---|---|---|---|
| Water (Room Temp) | ~0.001 g / 100 g | Neutral | N/A | [4] |
| Aqueous Solution | "Slightly soluble" | Neutral | N/A | [10] |
| Aqueous Solution | Highly Soluble | < 4 | All Ratios Studied (0.5-12.67) | [8] |
| Aqueous Solution | Sharp decrease in solubility | 4 - 6 | Dependent on ratio | [8] |
| NaAc Buffer | 90.5% Soluble (1 hr) | 5.0 | N/A | [6] |
| Tris-HCl Buffer | Less soluble than at pH 5.0 | 7.5 | N/A |[6] |
Table 2: Effect of Molar Ratio and Chelating Agents on Solubility
| Condition | Molar Ratio (Ca:PA) | Effect on Solubility | Reference |
|---|---|---|---|
| pH > 6 | 4 - 6.5 | Greatest calcium precipitation | [8] |
| pH > 6 | < 4 or > 6.5 | Higher calcium solubility | [8] |
| pH > 6 | > 5 | Essentially complete phytate precipitation | [8] |
| Chelating Agent | |||
| EDTA | N/A | Significantly improves solubility of metal phytates | [6] |
| Citric Acid | N/A | Improves solubility, but less effective than EDTA |[6][9] |
Experimental Protocols
Accurate determination of this compound solubility requires precise and validated methodologies. The following protocols are synthesized from methods described in the scientific literature.[7][11][12]
Protocol for Preparation of this compound Precipitates
This protocol is adapted from the methodology used to study the formation of sparingly soluble Ca²⁺-phytate species.[7]
-
Solution Preparation: Prepare a series of 50 mL solutions with a constant phytic acid concentration (e.g., 3.0 mmol L⁻¹) and variable calcium chloride concentrations (e.g., 12, 18, 24, 30 mmol L⁻¹) to achieve Ca:PA ratios between 4 and 10.
-
pH Adjustment: Adjust the pH of the mixtures to the desired levels (e.g., 5.0, 7.5, 10.5) using a standard base solution such as tetraethylammonium hydroxide (Et₄NOH).
-
Equilibration: Stir the mixtures at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. Preliminary tests can establish the minimum time required (e.g., 4 hours).
-
Separation: Separate the solid precipitate from the supernatant by centrifugation.
-
Washing and Drying: Wash the collected precipitate with deionized water to remove any soluble impurities and then dry it (e.g., in an oven at 80 °C or under vacuum) to a constant weight.
Protocol for Determination of Solubility
This protocol outlines the steps to measure the solubility of the prepared this compound solids.[7]
-
Preparation of Saturated Solution: Prepare a slurry of the this compound solid in the desired aqueous solution (e.g., deionized water, buffer of specific pH, salt solution). Stir the slurry at a constant temperature for a time sufficient to ensure saturation.
-
Phase Separation: Centrifuge and/or filter the slurry (e.g., using a 0.45 µm filter) to obtain a clear supernatant, which represents the saturated solution.
-
Analysis of Calcium Concentration: Determine the concentration of Ca²⁺ in the supernatant using Inductively Coupled Plasma (ICP) spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation of Phytate Concentration: Calculate the concentration of the phytate ligand based on the stoichiometry of the dissolved solid, which was previously established or assumed (e.g., for Ca₅H₂L, the phytate concentration would be 1/5th of the molar calcium concentration).
-
Solubility Product Calculation (Optional): Using the determined ion concentrations and the relevant chemical equilibria (including phytate protonation constants at the given pH), calculate the solubility product (Ksp).
General Protocol for Phytic Acid Quantification
For studies where the direct measurement of phytate is required, ion-exchange chromatography is a common and reliable method.[11]
-
Extraction: Extract phytate from the sample matrix using a dilute acid, such as HCl.
-
Complexation: Mix the acidic extract with a solution of Na₂EDTA-NaOH. The EDTA complexes interfering polyvalent cations.
-
Chromatographic Separation: Pass the treated extract through a suitable anion-exchange chromatography column (e.g., CarboPac PA100).
-
Elution: Elute the column with a gradient of a competing salt (e.g., 0.7 M NaCl) to release the bound phytate.
-
Digestion and Quantification: Collect the phytate-containing fraction and perform a wet acid digestion (e.g., with H₂SO₄ and HNO₃) to release the phosphorus as inorganic phosphate.
-
Colorimetric Analysis: Measure the concentration of the released inorganic phosphate using a standard colorimetric method (e.g., the molybdenum blue method) with a UV-VIS spectrophotometer at the appropriate wavelength (e.g., 640 nm). The phytic acid content is then calculated from the phosphorus concentration.
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Factors influencing this compound solubility.
Caption: Experimental workflow for solubility determination.
Caption: Mechanism of solubility enhancement by chelation.
References
- 1. Determination of phytic acid and its importance - Eurofins Scientific [eurofins.in]
- 2. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US2718523A - Preparation of phytic acid and soluble salts thereof by cation exchange - Google Patents [patents.google.com]
- 5. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
- 12. cerealsgrains.org [cerealsgrains.org]
mechanism of action of calcium phytate as an antinutrient
An In-depth Technical Guide on the Core Mechanism of Action of Calcium Phytate as an Antinutrient
Executive Summary
Phytic acid, or inositol hexakisphosphate (IP6), is a major storage form of phosphorus in many plant tissues, especially in bran and seeds. While it serves crucial functions for the plant, in monogastric animals and humans, it acts as an antinutrient. Its potent chelating ability allows it to form stable complexes with essential dietary minerals, particularly divalent and trivalent cations like calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe³⁺). The formation of this compound is a primary mechanism through which phytic acid exerts its antinutrient effects. This guide provides a detailed examination of the mechanisms of action of this compound, including its formation, its impact on mineral and protein bioavailability, and the experimental methodologies used to quantify these effects.
Introduction
Phytic acid is a saturated cyclic acid with six phosphate groups that are highly negatively charged at physiological pH. This strong negative charge drives its ability to bind positively charged ions and molecules. When phytic acid binds to a mineral, it is referred to as a phytate. The complexation of calcium with phytic acid results in the formation of insoluble this compound precipitates in the gastrointestinal tract, rendering both calcium and phosphorus unavailable for absorption. Furthermore, these complexes can sterically hinder the function of digestive enzymes and reduce the solubility and digestibility of proteins, further compromising the nutritional quality of phytate-rich foods. Understanding the intricate mechanisms of this compound's antinutrient activity is crucial for researchers, nutritionists, and professionals in drug development to devise strategies to mitigate these effects and enhance nutrient bioavailability from plant-based diets.
Core Mechanism of Action of this compound
Chemical Structure and Chelation
Phytic acid's (myo-inositol-1,2,3,4,5,6-hexakis dihydrogen phosphate) antinutrient properties stem from its molecular structure. The six phosphate groups on the inositol ring can be deprotonated, resulting in a highly anionic molecule with a strong capacity to chelate multivalent metal cations.
Formation of this compound Complexes
In the presence of calcium ions, phytic acid readily forms this compound complexes. The solubility of these complexes is highly dependent on pH and the molar ratio of calcium to phytic acid. In the acidic environment of the stomach, the complexes may be more soluble. However, as the digesta moves to the more neutral to alkaline environment of the small intestine, the solubility of this compound decreases significantly, leading to the formation of insoluble precipitates. One phytate molecule has the capacity to bind up to five calcium atoms within the gastrointestinal tract. This binding is significant, with studies suggesting that approximately one-third of dietary calcium can become bound to phytate.
Impact on Mineral Bioavailability
The primary antinutrient effect of this compound is the reduction of mineral bioavailability. By forming insoluble complexes, it prevents the absorption of calcium. This effect is not limited to calcium; the formation of this compound complexes can also co-precipitate other essential minerals like zinc, reducing their absorption as well. The inhibitory effect is influenced by the molar ratios of phytate to minerals in the diet.
Inhibition of Digestive Enzymes
Phytic acid and its calcium complexes can inhibit the activity of key digestive enzymes. This inhibition can occur through two main mechanisms:
-
Chelation of Calcium Cofactors : Some digestive enzymes require calcium as a cofactor for their activity. By chelating calcium, phytate can reduce the availability of this cofactor, thereby inhibiting enzyme function.
-
Direct Binding to Enzymes : Phytate can directly bind to proteins, including digestive enzymes like pepsin and trypsin, altering their conformation and reducing their catalytic activity. The formation of binary protein-phytate complexes, which are resistant to pepsin hydrolysis, is a key aspect of this inhibitory effect.
Reduction of Protein Digestibility
The interaction between phytate and proteins can lead to the formation of insoluble protein-phytate or ternary protein-mineral-phytate complexes. These complexes are less accessible to proteolytic enzymes, which reduces the overall digestibility of dietary proteins and can increase endogenous amino acid losses.
Quantitative Analysis of this compound Interactions
The antinutrient effects of this compound are quantifiable and are often expressed in terms of molar ratios and percentage inhibition.
Table 1: Molar Ratios of Phytate to Minerals and Their Effects on Bioavailability
| Molar Ratio | Critical Value | Implication on Bioavailability | Reference(s) |
| [Phytate]:[Calcium] | > 0.24 | Reduced calcium absorption | |
| [Phytate]:[Zinc] | > 15 | Reduced zinc absorption | |
| [Phytate]:[Iron] | > 1 | Reduced non-heme iron absorption | |
| ([Phytate] x [Calcium]) / [Zinc] | > 200 (mmol/kg) | Significant reduction in zinc bioavailability |
Table 2: Quantitative Impact of Phytate on Mineral Absorption and Enzyme Activity
| Parameter | Phytate Concentration | Effect | Reference(s) |
| Calcium Binding | Varied | Molar ratio of bound Ca:Phytate can reach up to 3:1 in foods like soybeans, chickpeas, and oats. | |
| Calcium Availability | Addition of phytic acid to food samples | ~90% of calcium was bound, leaving less than 10% available for absorption. | |
| Zinc Solubility | Neutral pH | Negligible zinc solubility in the presence of calcium-phytate precipitates. | |
| Iron Absorption | 5-10 mg of phytic acid | Can reduce iron absorption by 50%. | |
| Protein Digestion | Varied | Phytic acid-protein complexes are resistant to hydrolysis by proteases. |
Experimental Protocols for Assessing Antinutrient Activity
Protocol for Quantification of Phytic Acid (Colorimetric Method)
This protocol is based on the principle of precipitating phytate with an acidic ferric solution and then measuring the iron in the precipitate. The phytic acid phosphorus is calculated assuming a constant 4:6 iron-to-phosphorus molecular ratio.
Materials:
-
Trichloroacetic acid (TCA), 3% (w/v)
-
Ferric chloride (FeCl₃) solution (2 mg Fe³⁺/mL in HCl)
-
Nitric acid (HNO₃), 3.2 N
-
Potassium thiocyanate (KSCN) solution, 1.5 M
-
Spectrophotometer
Procedure:
-
Extraction: Weigh a finely ground sample estimated to contain 5-30 mg of phytate phosphorus into a 125 mL Erlenmeyer flask. Add 50 mL of 3% TCA and shake mechanically for 30 minutes.
-
Precipitation: Centrifuge the suspension and transfer a 10 mL aliquot of the supernatant to a 40 mL conical centrifuge tube. Add 4 mL of the FeCl₃ solution, mix well, and heat in a boiling water bath for 15 minutes.
-
Washing: Centrifuge the mixture for 15 minutes and carefully decant the supernatant. Wash the precipitate by re-suspending it in 25 mL of 3% TCA, heating in a boiling water bath for 10 minutes, and centrifuging again. Repeat the washing step.
-
Iron Determination: Dissolve the precipitate in 40 mL of hot 3.2 N HNO₃ and transfer to a 100 mL volumetric flask. Make up to volume with distilled water. Transfer a 5 mL aliquot to another 100 mL volumetric flask, add 20 mL of 1.5 M KSCN solution, and make up to volume.
-
Spectrophotometry: Read the absorbance of the red ferric-thiocyanate complex at 480 nm within 1 minute.
-
Calculation: Calculate the iron content from a standard curve. Calculate the phytate phosphorus content assuming a 4:6 iron:phosphorus molecular ratio.
Protocol for In Vitro Calcium Binding Capacity
This protocol determines the amount of calcium that binds to phytate under specific pH conditions.
Materials:
-
Phytic acid solution of known concentration
-
Calcium chloride (CaCl₂) solution, 4 mM
-
Tris-HCl buffer, 0.1 M, pH 7.5
-
Inductively Coupled Plasma (ICP) Spectrometer
Procedure:
-
Reaction Setup: Prepare a 20 mL solution of 4 mM CaCl₂ in 0.1 M Tris-HCl buffer (pH 7.5).
-
Titration: Add aliquots (e.g., 50 µL) of a concentrated phytic acid solution to the CaCl₂ solution at timed intervals until a final desired concentration is reached.
-
Incubation and Precipitation: Allow the mixture to incubate to form a precipitate.
-
Isolation of Precipitate: Centrifuge the solution (e.g., at 8000 rpm for 10 minutes at 4°C) to pellet the calcium-phytate complex.
-
Washing: Discard the supernatant and wash the pellet with deionized water.
-
Digestion: Digest the final pellet with 65% (v/v) nitric acid at 65°C.
-
Quantification: Analyze the calcium content of the digested pellet using ICP spectroscopy.
-
Calculation: Express the binding capacity as the molar ratio of calcium to phytate in the precipitate.
Protocol for In Vitro Enzyme Inhibition Assay (Pepsin)
This protocol assesses the inhibitory effect of this compound on the activity of pepsin.
Materials:
-
Pepsin solution
-
Hemoglobin substrate (e.g., 2% w/v in HCl)
-
Phytic acid and calcium chloride solutions
-
Trichloroacetic acid (TCA), 5% (w/v)
-
Folin-Ciocalteu reagent
-
Spectrophotometer
Procedure:
-
Pre-incubation: Pre-incubate the pepsin solution with varying concentrations of a pre-formed calcium-phytate complex at 37°C for a specified time (e.g., 10 minutes). A control without the inhibitor should be run in parallel.
-
Enzymatic Reaction: Initiate the reaction by adding the hemoglobin substrate to the pre-incubated mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding 5% TCA to precipitate the undigested protein.
-
Quantification of Hydrolysis Products: Centrifuge the mixture and measure the concentration of tyrosine and tryptophan released into the supernatant using the Folin-Ciocalteu method. Read the absorbance at a specific wavelength (e.g., 750 nm).
-
Calculation: Calculate the percentage inhibition by comparing the enzyme activity in the presence of the inhibitor to the activity of the control.
Protocol for In Vitro Protein Digestibility
This protocol simulates gastric and intestinal digestion to measure the impact of this compound on protein digestibility.
Materials:
-
Protein sample
-
This compound
-
Pepsin solution
-
Trypsin-Chymotrypsin solution
-
HCl, 0.06 N
-
Tris buffer, 1.0 M, pH 7.4
-
Shaking incubator
Procedure:
-
Sample Preparation: Prepare a suspension of the protein sample with and without the addition of this compound.
-
Gastric Digestion: Add 19 mL of 0.06 N HCl to the sample, mix, and incubate for 30 minutes at 37°C with shaking. Add 1 mL of pepsin solution and continue incubation for 60 minutes.
-
Intestinal Digestion: Adjust the pH of the mixture to 7.4 with 2 mL of 1.0 M Tris buffer. Add the trypsin-chymotrypsin solution and incubate for a specified time (e.g., 4 hours) at 37°C with shaking.
-
Analysis: Analyze the digest for the degree of protein hydrolysis. This can be done by measuring the release of free amino groups (e.g., using the OPA method) or by quantifying the amount of soluble protein remaining.
-
Calculation: Calculate the in vitro protein digestibility as the percentage of protein hydrolyzed compared to the initial amount of protein.
Molecular Mechanisms and Signaling Pathways
Interaction with the Calcium-Sensing Receptor (CaSR) Pathway
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor expressed on the apical membrane of intestinal epithelial cells. It plays a role in sensing extracellular calcium levels and modulating intestinal functions, including ion transport. It has been hypothesized that by chelating luminal calcium, phytate reduces the concentration of free Ca²⁺ available to activate the CaSR. This could potentially alter downstream signaling pathways that regulate calcium absorption and other cellular processes in the gut. For instance, studies in broilers have shown that interactions between phytase and dietary calcium levels can affect the expression of the CaSR and the Vitamin D Receptor (VDR), both of which are crucial for calcium homeostasis.
Visualizations
Caption for Diagram 1: Antinutrient mechanism of this compound.
Caption for Diagram 2: Experimental workflow for in vitro calcium binding.
Caption for Diagram 3: Postulated interaction of phytate with CaSR signaling.
Conclusion
The role of this compound as an antinutrient is a multifaceted process rooted in the powerful chelating ability of phytic acid. The formation of insoluble this compound complexes in the gastrointestinal tract is the central event, leading to reduced bioavailability of essential minerals and impaired digestion of proteins. The extent of these antinutrient effects is influenced by factors such as the pH of the digestive tract and the molar ratios of phytate to minerals in the diet. The detailed experimental protocols provided in this guide serve as a foundation for researchers to quantitatively assess these effects. Furthermore, emerging research into the interaction of phytate with intestinal signaling pathways, such as the Calcium-Sensing Receptor, opens new avenues for understanding the broader physiological impacts of dietary phytates. For researchers, scientists, and drug development professionals, a thorough understanding of these mechanisms is paramount for developing strategies, such as enzymatic treatment with phytase or food processing techniques, to enhance the nutritional value of plant-based foods and improve human health.
A Comprehensive Review of Recent Research on Calcium Phytate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytic acid (myo-inositol hexakisphosphate or IP6), and its salt form, phytate, is a naturally occurring compound found in many plant-based foods, including cereals, legumes, and nuts.[1] The interaction of phytate with essential minerals, particularly calcium, has been a subject of extensive research due to its implications for human health, nutrition, and drug development. Calcium phytate, the salt formed from the binding of calcium and phytic acid, exhibits low solubility, which can significantly impact the bioavailability of both calcium and other essential minerals.[2][3] This technical guide provides a comprehensive review of recent research on this compound, focusing on its quantitative analysis, experimental protocols for its study, and its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in related fields.
Data Presentation: Quantitative Analysis of Calcium-Phytate Interactions
The binding of calcium to phytic acid is a complex process influenced by factors such as pH and the molar ratio of the two molecules.[4] Understanding these interactions is crucial for predicting the nutritional impact of phytate-rich diets and for designing strategies to enhance mineral absorption.
Calcium Binding to Phytic Acid at Different pH Levels
The binding of calcium to phytic acid is highly dependent on pH. At acidic pH, such as that found in the stomach, calcium binding is minimal. As the pH increases to neutral or alkaline levels, typical of the small intestine, the binding of calcium to phytate increases significantly.[4][5] This is because the phosphate groups on the phytic acid molecule become progressively deprotonated, increasing their negative charge and affinity for positively charged calcium ions.
| pH | Moles of Ca(II) Bound per Mole of Phytate (at a Ca:Phytate ratio of 6) | Reference |
| < 5 | No significant binding | [4] |
| ~8 | 4.8 | [4] |
Table 1: Effect of pH on the Binding of Calcium to Phytate. This table illustrates the pH-dependent nature of the calcium-phytate interaction.
Molar Ratio and its Effect on Calcium and Other Mineral Bioavailability
The molar ratio of phytate to minerals in a meal is a critical determinant of mineral bioavailability. High phytate-to-mineral molar ratios are associated with reduced absorption of minerals like calcium, iron, and zinc.[2]
| Molar Ratio | Effect on Mineral Bioavailability | Reference |
| Phytate:Calcium > 0.17 | Impaired calcium absorption | |
| Phytate:Iron > 1 | Negative effect on iron absorption | |
| Phytate:Zinc > 15 | Low estimated zinc bioavailability | |
| [Phytate x Calcium]/Zinc > 200 | Negative effect on zinc bioavailability |
Table 2: Critical Molar Ratios of Phytate to Minerals Affecting Bioavailability. These ratios are often used to estimate the potential impact of a diet on mineral status.
An in vitro study on different food samples demonstrated varying calcium binding capacities of phytic acid.[6]
| Food Sample | Molar Ratio of Calcium to Phytic Acid | Reference |
| Soybean | 3 | [6] |
| Chickpea | 3 | [6] |
| Oats | 3 | [6] |
| Rice | 2 | [6] |
| Corn Semolina | 1 | [6] |
Table 3: In Vitro Calcium Binding Capacities of Phytic Acid in Various Foods. This data highlights how the food matrix can influence the interaction between calcium and phytate.
Experimental Protocols
A variety of in vitro and in vivo methods are employed to study the interactions between calcium and phytate and their impact on mineral bioavailability.
In Vitro Digestion Models
In vitro digestion models are valuable tools for simulating the physiological conditions of the gastrointestinal tract to study the solubility and bioaccessibility of nutrients. The INFOGEST 2.0 protocol is a widely accepted standardized static in vitro digestion method.[7]
Protocol: Static In Vitro Digestion (adapted from INFOGEST 2.0) [7]
-
Oral Phase:
-
Mix the food sample with simulated salivary fluid (SSF) containing α-amylase.
-
Adjust the pH to 7.0.
-
Incubate at 37°C for 2 minutes with gentle mixing.
-
-
Gastric Phase:
-
Add simulated gastric fluid (SGF) containing pepsin to the oral bolus.
-
Adjust the pH to 3.0.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Intestinal Phase:
-
Add simulated intestinal fluid (SIF) containing pancreatin and bile salts to the gastric chyme.
-
Adjust the pH to 7.0.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Analysis:
-
After the intestinal phase, the digest is centrifuged to separate the soluble (bioaccessible) fraction from the insoluble residue.
-
The concentration of minerals in the soluble fraction is determined using methods such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Measurement of this compound Solubility
The solubility of this compound can be determined under controlled laboratory conditions to understand its behavior in different environments.
Protocol: Calcium Salt Solubility Determination [8]
-
Prepare solutions of known concentrations of a calcium salt (e.g., calcium carbonate, calcium citrate) and phytic acid.
-
Adjust the pH of the solutions to desired values (e.g., 3.0, 4.5, 6.0, 7.5) using appropriate buffers.
-
Incubate the solutions at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours) with continuous stirring.
-
Filter the solutions to remove any undissolved solids.
-
Measure the concentration of soluble calcium in the filtrate using a suitable analytical method, such as AAS.
In Vivo Mineral Absorption Studies
Animal models, such as mice or rats, are often used to assess the in vivo bioavailability of minerals in the presence of phytate.[9]
Protocol: In Vivo Mineral Absorption in a Mouse Model (conceptual) [9]
-
Animal Acclimatization: Acclimatize mice to the experimental conditions and a standard diet for a specified period.
-
Dietary Groups: Divide the mice into different groups receiving diets with varying levels of calcium and phytate. One group may receive a control diet with adequate calcium and no added phytate, while other groups receive diets with high phytate and varying calcium levels.
-
Isotope Administration: Administer a stable or radioactive isotope of the mineral of interest (e.g., ⁴⁵Ca) to the mice via gavage or in their diet.
-
Sample Collection: Collect fecal and urine samples over a defined period to determine the excretion of the isotope. At the end of the study, tissues such as the femur can be collected to measure mineral deposition.
-
Analysis: Analyze the collected samples for the concentration of the isotope using appropriate techniques (e.g., scintillation counting for radioactive isotopes, mass spectrometry for stable isotopes).
-
Bioavailability Calculation: Calculate the apparent absorption of the mineral by subtracting the amount of the isotope excreted in the feces from the total amount administered.
Signaling Pathways and Logical Relationships
Recent research has begun to elucidate the role of phytate and its hydrolysis products in cellular signaling, extending its biological significance beyond its anti-nutrient effects.
Phytate-Hydrolysate-Induced Intracellular Calcium Signaling
A study in colorectal cancer cells has revealed a novel signaling pathway initiated by phytate hydrolysates (IP2, IP3, and IP4). These smaller inositol phosphates, but not the parent molecule IP6, can induce an increase in intracellular calcium concentration. This process is mediated by a G-protein coupled receptor and phospholipase C.
Role of Phytate in Osteoblast Differentiation and Bone Metabolism
Phytate has been shown to have a protective effect on bone health by inhibiting bone resorption.[10] Recent studies suggest that phytic acid can also influence osteogenic differentiation, the process by which stem cells develop into bone-forming cells called osteoblasts. One proposed mechanism involves the ERK signaling pathway.
Conclusion
The research landscape surrounding this compound is multifaceted, with significant implications for nutrition, health, and therapeutic development. The quantitative data clearly demonstrates the inhibitory effect of phytate on calcium and other mineral bioavailability, an effect that is strongly modulated by pH and the molar ratios of these components in the diet. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate these complex interactions. Furthermore, the emerging understanding of phytate's role in cellular signaling pathways, such as the induction of intracellular calcium release and the promotion of osteoblast differentiation, opens up new avenues for exploring its potential therapeutic applications beyond its traditional role as an anti-nutrient. Continued research in these areas is essential for a complete understanding of the biological roles of this compound and for harnessing its properties for the benefit of human health.
References
- 1. Phytates as a natural source for health promotion: A critical evaluation of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-binding capacities of different brans under simulated gastrointestinal pH conditions. In vitro study with (45)Ca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cropj.com [cropj.com]
- 8. Effects of phytate on mineral bioavailability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the Protective Effect of Phytate in Bone Decalcification Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytic acid improves osteogenesis and inhibits the senescence of human bone marrow mesenchymal stem cells under high-glucose conditions via the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition and Stability of Calcium Phytate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium phytate, the calcium salt of phytic acid, is a compound of significant interest in the pharmaceutical and food industries due to its mineral binding properties and potential health implications. Understanding its thermal stability and decomposition characteristics is crucial for processing, formulation, and storage. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition stages, and presents generalized experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Introduction to this compound and Thermal Stability
Phytic acid (myo-inositol hexakisphosphate) is a major storage form of phosphorus in many plants.[1] Its ability to chelate multivalent cations leads to the formation of phytate salts, such as this compound. The thermal stability of these salts is a critical parameter that influences their behavior in applications involving heat treatment.[1] Thermal analysis techniques, primarily TGA and DSC, are instrumental in characterizing the decomposition process, providing vital data for drug development and food processing.[1]
Thermal Decomposition Profile of this compound
The thermal decomposition of this compound is a multi-stage process that typically involves dehydration followed by the degradation of the anhydrous salt. While specific quantitative data for pure this compound is not extensively detailed in publicly available literature, a general profile can be described.[1]
Data Presentation
The following tables summarize the expected thermal decomposition events for this compound based on available literature for metal phytates and detailed data for its parent compound, phytic acid.[1][2] It is important to note that decomposition temperatures and mass loss percentages are highly dependent on experimental conditions such as heating rate and atmosphere.[1]
Table 1: Qualitative Thermal Decomposition Profile of this compound
| Decomposition Stage | Approximate Temperature Range | Observations | Final Residue |
| Dehydration | < 150°C | Loss of water molecules. | Anhydrous this compound |
| Gradual Decomposition | > 200°C | Onset of the decomposition of the phytate structure. | Intermediate Phosphate Species |
| Major Decomposition | Higher Temperatures | Complete breakdown of the organic moiety. | Calcium Pyrophosphate/Oxide |
Source: Adapted from BenchChem's comparative analysis of metal phytates.[1]
Table 2: Quantitative Thermal Decomposition Data for Phytic Acid (for reference)
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) |
| Dehydration I | 25 - 160 | 83 | 40.8 |
| Dehydration II & Initial Decomposition | 162 - 292 | 222 and 256 | 5.5 |
| Main Decomposition | 248 - 447 | 364 | 9.2 |
| Carbonization | 447 - 863 | 648 | 41.5 |
Source: Data from a study on the thermal behavior of phytic acid.[2]
Experimental Protocols for Thermal Analysis
Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data. The following protocols are generalized for the analysis of this compound, based on standard procedures for similar compounds.[1][3][4]
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[4]
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace, and a system for controlled gas flow.[5]
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated for mass and temperature. Perform a blank run with an empty crucible to obtain a stable baseline.[3]
-
Sample Preparation: If necessary, gently grind the this compound sample to a fine, homogeneous powder to ensure uniform heating.
-
Sample Loading: Tare the TGA balance. Accurately weigh 1-5 mg of the prepared this compound sample into a clean, inert crucible (e.g., alumina or platinum).[3]
-
Experimental Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[1]
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine:
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6]
Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.[1]
Methodology:
-
Instrument Preparation: Ensure the DSC instrument is clean and calibrated for temperature and heat flow using appropriate standards (e.g., indium).[2]
-
Sample Preparation: Prepare the this compound sample as described for TGA.
-
Sample Loading: Accurately weigh 1-5 mg of the sample into a DSC pan (e.g., aluminum). Seal the pan, either hermetically or with a pinhole, depending on the desired experimental conditions. Place an empty, sealed pan in the reference position.
-
Experimental Parameters:
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify:
-
Endothermic peaks (heat absorption), which may correspond to dehydration, melting, or decomposition.
-
Exothermic peaks (heat release), which may indicate crystallization or certain decomposition processes.
-
The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event by integrating the area under the peaks.[3]
-
Mandatory Visualizations
Generalized Thermal Decomposition Pathway of this compound
The following diagram illustrates a generalized pathway for the thermal decomposition of hydrated this compound.
Caption: Generalized thermal decomposition pathway for hydrated this compound.
Experimental Workflow for Thermal Analysis
The diagram below outlines the typical workflow for the thermal analysis of this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Conclusion
The thermal stability of this compound is a critical consideration in its various applications. Through the systematic application of TGA and DSC, as outlined in this guide, researchers and drug development professionals can gain a thorough understanding of its decomposition behavior. While specific quantitative data remains sparse in the literature, the provided qualitative profile, reference data for phytic acid, and detailed experimental protocols offer a solid foundation for the thermal characterization of this important compound. Further research to quantify the decomposition kinetics and identify intermediate products would be beneficial for a more complete understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tainstruments.com [tainstruments.com]
- 5. images.philips.com [images.philips.com]
- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Calcium Phytate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phytate, the calcium salt of phytic acid (in-ositol hexakisphosphate), is a compound of significant interest in the pharmaceutical and food industries. Phytic acid is known for its strong chelating properties, which can impact mineral bioavailability.[1] Therefore, accurate quantification of this compound is crucial for quality control, formulation development, and nutritional assessment.[2] This document provides detailed application notes and protocols for various analytical techniques suitable for the quantification of this compound.
Analytical Techniques Overview
Several analytical methods can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The primary techniques covered in this document are:
-
Titrimetric Methods: Classical methods based on the precipitation of phytate with a known excess of a metal ion, followed by back-titration.
-
Spectrophotometric (Colorimetric) Methods: These methods rely on the formation of a colored complex that can be measured using a UV-Vis spectrophotometer.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that allows for the specific quantification of phytate and its lower inositol (B14025) phosphate (B84403) esters.[2][3]
-
Potentiometric Titration: An electrochemical method that provides high precision for the standardization of phytic acid solutions.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described analytical techniques, offering a basis for method comparison.
| Parameter | Titrimetric Method | Spectrophotometric Method (Molybdenum Blue) | Spectrophotometric Method (Wade Reagent) | HPLC (Post-column Derivatization) | Potentiometric Titration |
| Principle | Precipitation with excess Fe(III) and back-titration.[5] | Measurement of the blue phosphomolybdenum complex after phytate hydrolysis.[6][7] | Measurement of the decrease in absorbance of the Fe(III)-sulfosalicylic acid complex.[8] | Anion-exchange or reversed-phase separation followed by colorimetric detection.[3][8] | Measurement of potential change during titration with a strong base.[4] |
| Limit of Detection (LOD) | Generally higher, not ideal for trace analysis. | ~0.18 mg/L (as phytic acid)[8] | ~0.02% of phytate[8] | ~0.3 µM[8] | µmol levels[4] |
| Linearity Range | Dependent on titrant concentration. | 0 - 7.5 µg/mL (as phosphorus)[6] | 5 - 50 µg/mL (as phytic acid)[8] | Varies with detector and conditions. | Dependent on analyte concentration. |
| Precision (RSD) | Can be operator-dependent. | < 5% | Good reproducibility reported.[9] | < 2.5%[8] | < 1%[4] |
| Specificity | Low, potential interference from other phosphate compounds. | Can be affected by inorganic phosphate if not separated.[5] | Improved specificity with prior anion-exchange chromatography.[8][9] | High, can separate different inositol phosphates.[3][10] | High for pure solutions. |
| Throughput | Low to medium. | High, amenable to batch analysis.[6] | Medium, may require chromatographic separation.[9] | Low to medium, depending on run time.[11] | Low. |
Experimental Protocols
Titrimetric Method for this compound Quantification
This protocol is based on the classical precipitation of phytate with ferric chloride.[12]
Principle: Phytate is precipitated by adding a known excess of a standard ferric chloride (FeCl₃) solution. The excess Fe³⁺ ions remaining in the supernatant are then titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) or sulphosalicylic acid.[5][13]
Materials:
-
This compound sample
-
0.5 M Hydrochloric acid (HCl)
-
Standardized 0.01 M Ferric Chloride (FeCl₃) solution
-
Standardized 0.01 M EDTA solution
-
Sulphosalicylic acid indicator solution
-
Sodium acetate (B1210297) buffer (pH ~3)
-
Analytical balance, beakers, burette, volumetric flasks, filtration apparatus
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.25 g of the this compound sample and dissolve it in 50 mL of 0.5 M HCl.[14] Gentle heating may be required to ensure complete dissolution.
-
Precipitation: To the dissolved sample, add a known excess volume (e.g., 20.0 mL) of the standardized 0.01 M FeCl₃ solution. A white precipitate of ferric phytate will form.[5] Heat the mixture in a water bath at 95°C for 30 minutes to ensure complete precipitation.[15]
-
Separation: Allow the mixture to cool and then filter to separate the ferric phytate precipitate. Collect the filtrate in a volumetric flask. Wash the precipitate with distilled water and add the washings to the filtrate.
-
Titration: Add sodium acetate buffer to the filtrate to adjust the pH to approximately 3. Add a few drops of sulphosalicylic acid indicator. Titrate the excess Fe³⁺ in the filtrate with the standardized 0.01 M EDTA solution until the color changes from reddish-purple to a clear yellow, indicating the endpoint.[13]
-
Calculation: The amount of Fe³⁺ that reacted with the phytate is calculated by subtracting the amount of excess Fe³⁺ (determined by titration) from the initial amount of Fe³⁺ added. The concentration of this compound can then be determined based on the stoichiometry of the ferric phytate complex.
Workflow Diagram:
Caption: Workflow for the titrimetric quantification of this compound.
Spectrophotometric (Molybdenum Blue) Method
This method involves the enzymatic or acid hydrolysis of phytate to release inorganic phosphate, which is then quantified colorimetrically.[6]
Principle: Phytate is hydrolyzed to release inorganic phosphate. The phosphate reacts with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdenum complex, which is then reduced (e.g., with ascorbic acid) to form a stable blue-colored complex. The absorbance of this complex is measured spectrophotometrically at around 655 nm or 830 nm and is proportional to the phosphate concentration.[6][7]
Materials:
-
This compound sample
-
0.66 M Hydrochloric acid (HCl) for extraction
-
Phytase and alkaline phosphatase enzymes (optional, for enzymatic hydrolysis)
-
Trichloroacetic acid (TCA)
-
Ammonium molybdate solution
-
Ascorbic acid solution
-
Phosphate standard solution (e.g., KH₂PO₄)
-
UV-Vis Spectrophotometer, centrifuge, water bath
Protocol:
-
Sample Preparation and Extraction:
-
Accurately weigh the this compound sample.
-
Extract the phytate by dissolving the sample in 0.66 M HCl with constant agitation for 1-2 hours.[6]
-
Centrifuge the extract to remove any insoluble material.
-
-
Hydrolysis (to release phosphate):
-
Acid Hydrolysis: Wet digest the extract with a mixture of concentrated sulfuric and nitric acid to release inorganic phosphorus.[5]
-
Enzymatic Hydrolysis: Alternatively, incubate the extract with phytase and alkaline phosphatase enzymes to specifically release phosphate from phytate. This improves specificity.[16][17]
-
-
Color Development:
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 655 nm or 830 nm) against a reagent blank.[6][7]
-
Quantification: Prepare a calibration curve using standard phosphate solutions. Determine the phosphate concentration in the sample from the calibration curve and subsequently calculate the this compound concentration.
Workflow Diagram:
Caption: Workflow for the Molybdenum Blue spectrophotometric method.
Spectrophotometric (Wade Reagent) Method
This is an indirect colorimetric method.
Principle: The Wade reagent is a complex of Fe(III) and sulfosalicylic acid, which has a characteristic color and absorbance maximum around 500 nm.[8] In the presence of phytate, the Fe(III) is preferentially bound to the phytate, causing a decrease in the color intensity of the Wade reagent. This decrease in absorbance is proportional to the phytate concentration.[8]
Materials:
-
This compound sample
-
0.5 M Hydrochloric acid (HCl)
-
Wade Reagent (solution of FeCl₃ and sulfosalicylic acid)
-
Anion-exchange resin (e.g., AG 1-X4) for sample cleanup (recommended)[9]
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
UV-Vis Spectrophotometer
Protocol:
-
Sample Preparation and Extraction:
-
Extract phytate from the this compound sample using 0.5 M HCl.
-
-
Anion-Exchange Cleanup (Recommended):
-
Color Reaction:
-
Take an aliquot of the purified extract (or crude extract if cleanup is omitted).
-
Add the Wade reagent and allow the reaction to proceed.
-
-
Measurement: Measure the absorbance at 500 nm.[8]
-
Quantification: Create a standard curve using known concentrations of phytic acid. The decrease in absorbance is plotted against the phytate concentration.
Logical Relationship Diagram:
Caption: Principle of the Wade Reagent spectrophotometric method.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers high specificity and the ability to quantify different inositol phosphates simultaneously.[10]
Principle: The sample extract is injected into an HPLC system. Phytate is separated from other components on a chromatographic column (typically anion-exchange or reversed-phase with an ion-pairing agent).[3][11] Detection can be achieved through various means, including refractive index (RI), suppressed conductivity, or UV-Vis after post-column derivatization with a reagent like ferric chloride.[8]
Materials:
-
HPLC system with a suitable pump, injector, column, and detector
-
Anion-exchange column (e.g., CarboPac PA-100) or Reversed-phase C18 column[8][19]
-
Mobile phase (e.g., HCl gradient for anion-exchange, or a buffered mobile phase with an ion-pairing agent for reversed-phase)[8][11]
-
Post-column derivatization reagent (e.g., acidic ferric chloride solution)[8]
-
Phytic acid sodium salt standard
-
Sample filtration units (0.45 µm)
Protocol:
-
Sample Preparation:
-
Chromatographic Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase conditions.
-
Inject the prepared sample and a series of phytic acid standards.
-
If using post-column derivatization, ensure the reagent is pumped and mixed with the column eluent before it reaches the detector.
-
-
Data Analysis:
-
Identify the phytate peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their concentration.
-
Calculate the concentration of phytate in the sample from the calibration curve.
-
Workflow Diagram:
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The quantification of this compound can be achieved through a variety of analytical techniques. Titrimetric methods are simple but lack specificity. Spectrophotometric methods offer higher throughput and good sensitivity, with specificity being enhanced by techniques like enzymatic hydrolysis or chromatographic cleanup. HPLC stands out as the most specific and robust method, capable of resolving phytate from other inositol phosphates, which is critical in complex matrices or when studying phytate degradation. Potentiometric titration is a highly precise method, best suited for the standardization of pure phytic acid solutions. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sample complexity, required accuracy and precision, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of phytic acid and its importance - Eurofins Scientific [eurofins.in]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. chemijournal.com [chemijournal.com]
- 6. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A modified method for the indirect quantitative analysis of phytate in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. cerealsgrains.org [cerealsgrains.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. oiv.int [oiv.int]
- 15. researchgate.net [researchgate.net]
- 16. prod-media.megazyme.com [prod-media.megazyme.com]
- 17. academic.oup.com [academic.oup.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Analysis of Phytic Acid in Foods by HPLC | Semantic Scholar [semanticscholar.org]
Application Note: Determination of Calcium Phytate in Legumes by HPLC-UV
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of calcium phytate in various legume samples. Phytic acid, or inositol hexaphosphate (IP6), is a major storage form of phosphorus in plants and can chelate minerals like calcium, affecting their bioavailability. This method utilizes an acidic extraction followed by purification and HPLC analysis with post-column derivatization for sensitive and specific quantification. The protocol is intended for researchers, scientists, and professionals in the fields of food science, nutrition, and drug development who require accurate measurement of phytate content.
Introduction
Phytic acid is the primary storage form of phosphorus in many plant tissues, especially in the bran and seeds of legumes and cereals. In its salt form, such as this compound, it acts as a strong chelator of divalent cations like calcium, iron, and zinc, which can significantly reduce their absorption and bioavailability in monogastric animals and humans. Therefore, accurate quantification of phytate content in food and feed products is crucial for nutritional assessment and the development of strategies to improve mineral bioavailability.
High-Performance Liquid Chromatography (HPLC) offers a reliable and specific method for the separation and quantification of phytic acid and its lower inositol phosphate esters.[1][2] This application note describes an HPLC method with UV detection, which involves a post-column reaction to form a colored complex, enhancing detection sensitivity.[3][4] The method has been validated for its performance and is suitable for the routine analysis of phytate in legume matrices.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample acquisition to final data analysis.
Caption: Workflow from sample preparation to HPLC analysis and data processing.
Materials and Reagents
-
Phytic acid sodium salt hydrate (Sigma-Aldrich)
-
Hydrochloric acid (HCl), 37%
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Perchloric acid (HClO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Solid-Phase Extraction (SPE) columns: Anion-exchange (SAX), 500 mg
-
Syringe filters, 0.2 µm
Detailed Experimental Protocol
Standard Solution Preparation
-
Phytic Acid Stock Standard (1000 mg/L): Accurately weigh and dissolve an appropriate amount of phytic acid sodium salt hydrate in 0.5 M HCl to prepare a 1000 mg/L stock solution.
-
Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 mg/L) by diluting the stock standard with deionized water.
Sample Preparation
-
Grinding: Grind the dry legume samples (e.g., soybeans, black sesame seeds) to a fine powder that can pass through a 60-mesh screen.[5][6]
-
Extraction:
-
Centrifugation: Centrifuge the extract at approximately 12,000 x g for 15-20 minutes at 20°C.[4][8]
-
Purification (SPE):
-
Condition an anion-exchange (SAX) SPE column by washing it with 10 mL of 0.05 M NaHCO₃.
-
Dilute an aliquot of the supernatant with deionized water and load it onto the conditioned SPE column.[8]
-
Wash the column with 10 mL of deionized water to remove interfering substances.
-
Elute the bound phytate with 2 mL of 2 M HCl into a collection tube.[8]
-
-
Final Preparation: Filter the eluted sample through a 0.2 µm syringe filter prior to injection into the HPLC system.
HPLC-UV System and Conditions
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Column | Anion-exchange column, e.g., CarboPac PA-100 (4 x 250 mm) with a guard column.[4] |
| Mobile Phase | A gradient of NaOH and/or other suitable buffers to effectively separate inositol phosphates.[1] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25-30°C |
| Injection Volume | 20 - 50 µL |
| Post-Column Reagent | Fe(NO₃)₃ in 2% HClO₄.[4] |
| Detection | UV Detector at 290 nm.[4] |
Method Validation and Performance
The analytical method was validated according to standard guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Linearity
A calibration curve was constructed by plotting the peak area against the concentration of the phytic acid working standards. The linearity was evaluated by the coefficient of determination (R²).
| Parameter | Value |
| Concentration Range (mg/L) | 10 - 200 |
| Coefficient of Determination (R²) | ≥ 0.998 |
LOD, LOQ, and Sensitivity
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.
| Parameter | Value |
| Limit of Detection (LOD) (mg/L) | ~2.5 |
| Limit of Quantification (LOQ) (mg/L) | ~8.0 |
| Method Sensitivity (nmoles/injection) | 8-12[3] |
Accuracy and Precision
Accuracy was assessed through spike-and-recovery experiments on a legume matrix. Precision was determined by the relative standard deviation (%RSD) of replicate analyses.
| Sample Matrix | Spike Level (mg/kg) | Average Recovery (%) | Precision (%RSD, n=6) |
| Soybean Flour | 50 | 98.5 | 2.1 |
| Soybean Flour | 100 | 101.2 | 1.8 |
| Pea Flour | 50 | 97.9 | 2.5 |
| Pea Flour | 100 | 99.5 | 2.2 |
Recovery of phytic acid from standard food-grade wheat bran samples has been reported in the range of 99-103%.[9]
Data Analysis and Quantification
The relationship between phytic acid concentration and the analytical response is illustrated in the logical diagram below.
Caption: Logical flow for quantifying phytate concentration using a calibration curve.
-
Peak Identification: Identify the phytic acid peak in the sample chromatogram by comparing its retention time with that of a known standard.
-
Calibration Curve: Generate a linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area and 'x' is the concentration.
-
Quantification: Calculate the concentration of phytic acid in the injected sample solution using the regression equation.
-
Final Calculation: Determine the final concentration of this compound in the original legume sample, accounting for all dilution factors during sample preparation and the initial sample weight. The result is typically expressed in mg/g or g/100g of the sample.
Conclusion
The HPLC-UV method described in this application note provides a reliable, sensitive, and accurate means for the determination of this compound in legumes. The detailed protocol for sample preparation, chromatographic separation, and data analysis, along with the method validation data, demonstrates its suitability for routine use in quality control and research laboratories. This method is essential for understanding the nutritional composition of legumes and for developing food processing techniques aimed at enhancing mineral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a column liquid chromatographic method for phytate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytate, iron, zinc, and calcium content of common Bolivian foods and their estimated mineral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. An expedient ion chromatography based method for high‐throughput analysis of phytic acid in groundnut kernels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brjac.com.br [brjac.com.br]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Calcium Phytate in Animal Nutrition and Feed Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytate, the primary storage form of phosphorus in many plant-based feed ingredients, is largely unavailable to monogastric animals like swine and poultry due to the absence of endogenous phytase enzymes.[1][2][3] This plant-derived compound, often present as calcium phytate, acts as an anti-nutritional factor by chelating essential minerals, particularly calcium (Ca) and phosphorus (P), thereby reducing their bioavailability.[3][4][5] Furthermore, phytate can form complexes with proteins and amino acids, impairing their digestion and absorption.[2][4] The strategic use of microbial phytase in animal diets is a common practice to hydrolyze phytate, releasing bound phosphorus and other nutrients. However, the level of dietary calcium significantly influences the efficacy of phytase. High concentrations of calcium can form insoluble calcium-phytate complexes in the gastrointestinal tract, which are resistant to phytase activity, thus diminishing the enzyme's effectiveness.[4][6][7][8] Therefore, understanding the intricate relationship between calcium, phytate, and phytase is crucial for optimizing animal nutrition, improving performance, and ensuring skeletal health.
Impact on Nutrient Digestibility and Animal Performance
The interaction between dietary calcium and phytate profoundly affects nutrient utilization and overall animal performance. Elevated dietary calcium levels have been consistently shown to negatively impact the hydrolysis of phytate, thereby reducing the digestibility of phosphorus.[4][6][9][10] This can lead to decreased growth performance and impaired bone mineralization.[11][12] The addition of microbial phytase can alleviate some of these negative effects by breaking down the phytate molecule and releasing bound phosphorus and calcium.[11][12]
Quantitative Data Summary
The following tables summarize the effects of varying dietary calcium and phytase levels on the performance and nutrient utilization of nursery pigs and broilers from several key studies.
Table 1: Effects of Dietary Calcium and Phytase on Nursery Pig Performance
| Treatment | Average Daily Gain (g) | Average Daily Feed Intake (g) | Gain:Feed Ratio | Reference |
| Low Ca, 0.33% STTD P, No Phytase | 385 | 603 | 0.639 | [12] |
| Low Ca, 0.45% STTD P, No Phytase | 408 | 630 | 0.648 | [12] |
| Low Ca, 0.45% STTD P, With Phytase | 440 | 671 | 0.656 | [12] |
| High Ca, 0.33% STTD P, No Phytase | 340 | 562 | 0.605 | [12] |
| High Ca, 0.45% STTD P, No Phytase | 413 | 635 | 0.650 | [12] |
| High Ca, 0.45% STTD P, With Phytase | 417 | 640 | 0.652 | [12] |
STTD P = Standardized Total Tract Digestible Phosphorus
Table 2: Effects of Dietary Calcium and Phytase on Broiler Performance and Bone Ash
| Dietary Ca:tP Ratio | Phytase (U/kg) | Body Weight Gain (g) | Feed Intake (g) | Toe Ash (%) | P Retention (%) | Ca Retention (%) | Reference |
| 1.1:1 | 0 | 480 | 785 | 7.9 | 42.1 | 48.2 | [13] |
| 1.1:1 | 600 | 545 | 830 | 9.2 | 52.3 | 55.4 | [13] |
| 1.4:1 | 0 | 465 | 770 | 7.5 | 38.5 | 45.1 | [13] |
| 1.4:1 | 600 | 520 | 810 | 8.8 | 48.9 | 52.7 | [13] |
| 2.0:1 | 0 | 420 | 740 | 6.8 | 32.4 | 40.3 | [13] |
| 2.0:1 | 600 | 485 | 780 | 8.1 | 43.6 | 48.9 | [13] |
Ca:tP = Calcium to total Phosphorus ratio
Experimental Protocols
In Vivo Digestibility and Performance Trial in Swine
This protocol outlines a typical experiment to evaluate the effects of dietary calcium and phytase on nursery pig growth performance, bone mineralization, and nutrient digestibility.
1. Animals and Housing:
-
A total of 720 nursery pigs (initial body weight ~6 kg) are blocked by weight and randomly assigned to dietary treatments.[12]
-
Pigs are housed in pens with a specified number of pigs per pen.
2. Experimental Design and Diets:
-
A 2 x 3 factorial arrangement is used with two levels of calcium (e.g., 0.58% vs. 1.03%) and three phosphorus/phytase treatments (e.g., 0.33% STTD P without phytase, 0.45% STTD P without phytase, and 0.45% STTD P with phytase).[12]
-
Diets are formulated to meet or exceed the nutritional requirements for nursery pigs, with the exception of Ca and P.
-
Phytase is added at a specified level (e.g., 1,000 FTU/kg).[11]
3. Data Collection:
-
Growth Performance: Pig weights and feed disappearance are recorded weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and gain-to-feed ratio (G:F).
-
Bone Mineralization: At the end of the trial, a subset of pigs from each treatment is euthanized to collect bone samples (e.g., femur or metacarpal). The bones are cleaned of soft tissue, dried, and ashed in a muffle furnace to determine percentage bone ash.[11][14]
-
Nutrient Digestibility: An inert marker (e.g., titanium dioxide) is included in the diets for a period to allow for the collection of fecal samples. Fecal and feed samples are analyzed for their content of the marker, calcium, and phosphorus to calculate apparent total tract digestibility (ATTD).
4. Sample Analysis:
-
Feed, feces, and bone ash samples are analyzed for calcium and phosphorus content using methods such as inductively coupled plasma spectroscopy.[15]
In Vitro Phytate Hydrolysis Assay
This protocol describes an in vitro method to assess the efficacy of phytase in hydrolyzing phytate from feed ingredients under simulated gastrointestinal conditions.
1. Sample Preparation:
-
Feed ingredients (e.g., corn, soybean meal) are finely ground.
2. In Vitro Digestion Model:
-
A multi-step enzymatic digestion process is used to simulate the conditions of the crop, proventriculus, and gizzard of poultry.[16][17]
-
Crop Phase: Feed samples are incubated with a buffer solution at a pH of ~5.5.
-
Proventriculus/Gizzard Phase: The pH is lowered to ~2.5-3.5 with HCl, and pepsin is added.
-
-
The reaction is stopped at different time points.
3. Phytate and Inositol Phosphate Analysis:
-
The concentration of phytate (IP6) and its lower inositol phosphate esters (IP5, IP4, etc.) in the digest is determined using High-Performance Ion Chromatography (HPIC).[18]
Signaling Pathways and Logical Relationships
The interaction between calcium, phytate, and phytase involves complex relationships that influence mineral absorption and homeostasis.
Caption: Interaction of dietary calcium, phytate, and phytase.
Caption: Workflow for a typical animal nutrition trial.
Analytical Methods
Accurate quantification of phytate and phytase activity is essential for research and feed formulation.
Determination of Phytate in Feed and Digesta
Principle: Phytate is extracted from the sample and quantified using High-Performance Ion Chromatography (HPIC).
Protocol:
-
Extraction: Samples are extracted with 0.5 M HCl or a solution of 0.25 M NaOH + 0.05 M EDTA. For digesta and fecal samples, alkaline extraction often yields better recovery.
-
Sample Cleanup: Acid extracts are mixed with 20% NaCl, while alkaline extracts are acidified. Both are then clarified using C18 cartridges and filters.
-
Quantification: Phytate in the cleaned extract is quantified by HPIC.[18]
Determination of Phytase Activity in Feed
Principle: The method measures the amount of inorganic phosphate released from a sodium phytate substrate under controlled conditions.
Protocol:
-
Extraction: The feed sample is extracted with a citrate buffer (pH 5.5).[19]
-
Phosphate Removal: The extract is passed through a spin column to remove free inorganic phosphate.[19]
-
Enzymatic Reaction: The phosphate-free extract is incubated with a sodium phytate substrate at 37°C.
-
Phosphate Quantification: The reaction is stopped, and the released inorganic phosphate is measured colorimetrically.[20][21] One unit of phytase activity (FTU) is defined as the amount of enzyme that liberates 1 µmol of inorganic phosphate per minute from sodium phytate at pH 5.5 and 37°C.[21]
Regulatory Status
This compound is generally recognized as safe (GRAS) for use in animal feed when used in accordance with good manufacturing or feeding practices.[22]
Conclusion
The interaction between calcium and phytate is a critical consideration in animal nutrition. High dietary calcium can significantly impair the efficacy of supplemental phytase, leading to reduced phosphorus digestibility and compromised animal performance and bone health. Optimizing the dietary calcium to phosphorus ratio is essential, particularly in phytase-supplemented diets, to maximize nutrient utilization and support animal well-being. The protocols and data presented here provide a framework for researchers and professionals to further investigate and apply these principles in feed formulation and animal production.
References
- 1. feedstrategy.com [feedstrategy.com]
- 2. asi.k-state.edu [asi.k-state.edu]
- 3. Phytate in pig and poultry nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-phytate/low-calcium diet is a risk factor for crystal nephropathies, renal phosphate wasting, and bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytate phosphorus hydrolysis as influenced by dietary calcium and micro-mineral source in broiler diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactive effect of dietary calcium and phytase on broilers challenged with subclinical necrotic enteritis: 3. Serum calcium and phosphorus, and bone mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. huvepharma.com [huvepharma.com]
- 9. researchgate.net [researchgate.net]
- 10. The impact of dietary calcium content on phosphorus absorption and retention in growing pigs is enhanced by dietary microbial phytase supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of dietary calcium to phosphorus ratio and addition of phytase on growth performance of nursery pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asi.k-state.edu [asi.k-state.edu]
- 13. Utilization of phytate phosphorus and calcium as influenced by microbial phytase, cholecalciferol, and the calcium: total phosphorus ratio in broiler diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of concurrent increases in supplementation of calcium and phytase on growth performance, balance of Ca and P, and bone mineralization in nursery pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyzed values for P and phytate in feed ingredients | Hans H. Stein [nutrition.ansci.illinois.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantifying phytate in dairy digesta and feces: alkaline extraction and high-performance ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. scispace.com [scispace.com]
- 22. 21 CFR § 582.6219 this compound | Code of Federal Regulations | US Law | LawStack Online [law.lawstack.com]
Application Notes and Protocols for the Enzymatic Hydrolysis of Calcium Phytate using Phytase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytate, the salt form of phytic acid (myo-inositol hexakisphosphate), is the primary storage form of phosphorus in many plant-based materials. However, its strong chelating ability with essential minerals like calcium, zinc, and iron, and its capacity to form complexes with proteins, render these nutrients less bioavailable. This anti-nutritional property is a significant concern in animal feed, human nutrition, and pharmaceutical formulations where plant-derived excipients are used.
Phytases are a class of phosphatase enzymes that catalyze the stepwise hydrolysis of phytate, releasing inorganic phosphate and lower myo-inositol phosphate esters. This enzymatic action effectively neutralizes the anti-nutritional effects of phytate, enhancing nutrient absorption and overall product value. The presence of calcium, however, significantly impacts phytase efficacy due to the formation of insoluble calcium-phytate complexes that are refractory to enzymatic degradation.[1][2][3] Understanding and optimizing the enzymatic hydrolysis of calcium phytate is therefore crucial for various applications.
These application notes provide a detailed protocol for the enzymatic hydrolysis of this compound, methods for assessing phytase activity, and a summary of key reaction parameters.
Principle of the Reaction
Phytase catalyzes the hydrolysis of this compound, breaking it down into myo-inositol, inorganic phosphate, and lower myo-inositol phosphate intermediates (InsP5 to InsP1). The general reaction is as follows:
This compound + H₂O --(Phytase)--> Myo-inositol + Inorganic Phosphate + Lower Inositol Phosphates + Calcium
The extent of this reaction can be monitored by quantifying the released inorganic phosphate or by analyzing the disappearance of the phytate substrate and the appearance of its hydrolysis products using chromatographic techniques.[4]
Experimental Protocols
This section details the necessary protocols for preparing reagents, conducting the enzymatic hydrolysis of this compound, and quantifying the extent of the reaction.
Protocol 1: Preparation of Reagents
1. This compound Substrate Solution (e.g., 5 mM):
- Due to the low solubility of this compound, a suspension is typically used. The concentration may need to be adjusted based on the specific phytase and experimental goals.
- Accurately weigh the required amount of this compound powder.
- Suspend the powder in the chosen reaction buffer (see below) to the desired final concentration.
- Ensure the suspension is homogenous by continuous stirring before and during its addition to the reaction mixture.
2. Phytase Enzyme Solution:
- Prepare a stock solution of the phytase enzyme in the appropriate buffer. The concentration will depend on the specific activity of the enzyme preparation.
- For experimental purposes, a typical starting concentration might be 500-1500 FTU/kg of substrate, where one FTU (phytase unit) is the amount of enzyme that releases 1 µmol of inorganic phosphate per minute from a standard sodium phytate solution at a specific pH and temperature (e.g., pH 5.5 and 37°C).[5][6]
- Prepare fresh dilutions of the enzyme solution in the reaction buffer just before use to ensure accurate activity.
3. Reaction Buffers:
- The choice of buffer is critical and depends on the pH optimum of the phytase being used. Commercial phytases often have optimal activity in the acidic pH range.[3]
- Sodium Acetate Buffer (100 mM, pH 5.0 - 5.5): Suitable for many commercially available phytases.[4][7]
- Glycine-HCl Buffer (200 mM, pH 2.5 - 3.5): For phytases with a very low pH optimum.[4]
4. Stopping Reagent:
- Trichloroacetic Acid (TCA), 10% (w/v): Used to terminate the enzymatic reaction by precipitating the enzyme and other proteins.[4]
5. Reagents for Inorganic Phosphate Determination (Molybdenum Blue Method): [8]
- Ammonium Molybdate Solution (2.5% w/v) in 5 M Sulfuric Acid.
- Stannous Chloride (2.5% w/v) in Glycerol or Ascorbic Acid Solution.
- Phosphate Standard Solution (e.g., Potassium Phosphate Monobasic): For creating a standard curve.
Protocol 2: Enzymatic Hydrolysis of this compound
-
Reaction Setup:
-
Initiation of Reaction:
-
To each tube, add the freshly diluted phytase enzyme solution to initiate the reaction.
-
The final reaction volume will depend on the experimental design.
-
Include a "blank" or "time zero" control for each sample by adding the stopping reagent before adding the enzyme solution.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a defined period (e.g., 15, 30, 60, or 120 minutes).[10] The incubation time will depend on the enzyme concentration and the desired extent of hydrolysis.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of 10% TCA.[4]
-
Vortex the tubes to ensure thorough mixing.
-
-
Sample Clarification:
-
Centrifuge the tubes at high speed (e.g., >7000 x g) for 10 minutes to pellet the precipitated protein and any insoluble substrate.[11]
-
Carefully collect the supernatant for the determination of released inorganic phosphate.
-
Protocol 3: Quantification of Released Inorganic Phosphate
-
Sample Preparation:
-
Take a defined aliquot of the clear supernatant from the previous step.
-
-
Color Development:
-
Add the ammonium molybdate-sulfuric acid reagent, followed by the reducing agent (stannous chloride or ascorbic acid), to the supernatant. This will form a blue-colored phosphomolybdate complex.[12]
-
-
Measurement:
-
Calculation:
-
Prepare a standard curve using known concentrations of the phosphate standard solution.
-
Determine the concentration of inorganic phosphate in the samples by comparing their absorbance to the standard curve.
-
The phytase activity can then be calculated based on the amount of phosphate released per unit time per amount of enzyme.
-
Data Presentation
The quantitative data from the enzymatic hydrolysis of this compound can be summarized in the following tables for clear comparison.
Table 1: Effect of pH on Phytase Activity with this compound Substrate
| pH | Buffer System | Relative Phytase Activity (%) |
| 2.5 | Glycine-HCl | [Insert experimental data] |
| 3.5 | Glycine-HCl | [Insert experimental data] |
| 4.5 | Sodium Acetate | [Insert experimental data] |
| 5.5 | Sodium Acetate | [Insert experimental data] |
| 6.5 | Sodium Acetate | [Insert experimental data] |
Table 2: Influence of Calcium Concentration on Phytate Hydrolysis at Optimal pH
| Added Calcium (%) | Phytate Hydrolysis (%) | Inhibition of Phytase Activity (%) |
| 0.0 | [Insert experimental data] | 0 |
| 0.1 | [Insert experimental data] | [Calculate based on control] |
| 0.2 | [Insert experimental data] | [Calculate based on control] |
| 0.4 | [Insert experimental data] | [Calculate based on control] |
| 0.7 | [Insert experimental data] | [Calculate based on control] |
| 0.9 | [Insert experimental data] | [Calculate based on control] |
| Data adapted from in vitro studies on the effect of calcium on phytate phosphorus hydrolysis.[13] |
Table 3: Time Course of this compound Hydrolysis
| Incubation Time (minutes) | Inorganic Phosphate Released (µmol) |
| 0 | [Insert experimental data] |
| 15 | [Insert experimental data] |
| 30 | [Insert experimental data] |
| 60 | [Insert experimental data] |
| 120 | [Insert experimental data] |
Visualization of Experimental Workflow
Caption: Experimental workflow for the enzymatic hydrolysis of this compound.
Advanced Analytical Techniques
For a more detailed analysis of the hydrolysis products, High-Performance Ion Chromatography (HPIC) can be employed. This technique allows for the separation and quantification of the different inositol phosphate isomers (InsP6, InsP5, InsP4, etc.), providing a more comprehensive understanding of the hydrolysis pathway.[8][14]
Protocol 4: HPIC Analysis of Inositol Phosphates
-
Sample Preparation:
-
At various time points during the enzymatic reaction, terminate the reaction by heat inactivation or the addition of a strong acid.
-
Filter the samples through a 0.22 µm syringe filter before injection into the HPIC system.
-
-
Chromatographic Analysis:
-
Inject the prepared sample into an HPIC system equipped with a suitable anion-exchange column (e.g., CarboPac PA series).
-
Elute the inositol phosphates using a gradient of a strong acid eluent (e.g., HCl or MSA).[15]
-
Detect the separated compounds using a conductivity detector.
-
-
Quantification:
-
Identify and quantify the different inositol phosphate peaks by comparing them to known standards.
-
Signaling Pathway and Logical Relationships
The interaction between calcium, phytate, and phytase is a critical logical relationship that dictates the efficiency of the hydrolysis process.
Caption: Logical relationship between phytate, calcium, and phytase activity.
Conclusion
The enzymatic hydrolysis of this compound is a complex process influenced by factors such as pH, temperature, enzyme concentration, and, most notably, the concentration of calcium. The formation of insoluble calcium-phytate complexes can significantly inhibit phytase activity.[2] The protocols and data presented in these application notes provide a framework for researchers to systematically study and optimize the hydrolysis of this compound for their specific applications. Careful control of reaction conditions and accurate quantification of the hydrolysis products are essential for achieving desired outcomes in food science, animal nutrition, and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrolysis of phytate to its lower esters can influence the growth performance and nutrient utilization of broilers with regular or super doses of phytase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20120264153A1 - Method of detecting phytase activity or protease activity - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.au.dk [pure.au.dk]
- 12. chemijournal.com [chemijournal.com]
- 13. Influence of dietary calcium and phytase on phytate phosphorus hydrolysis in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrolysis of phytate and formation of inositol phosphate isomers without or with supplemented phytases in different segments of the digestive tract of broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Removal of Heavy Metals from Wastewater Using Calcium Phytate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination in wastewater is a significant environmental and health concern. Calcium phytate, a salt of phytic acid (inositol hexaphosphate), presents a promising, cost-effective, and environmentally friendly adsorbent for the removal of various heavy metals from aqueous solutions. Phytic acid, naturally abundant in plant seeds, possesses numerous phosphate groups that act as strong chelating agents for multivalent metal cations.[1] This document provides detailed application notes and experimental protocols for the synthesis of a this compound adsorbent and its application in the removal of heavy metals from wastewater.
The primary mechanism of heavy metal removal by this compound is ion exchange, where the calcium ions in the phytate matrix are exchanged for heavy metal ions, forming stable, insoluble metal-phytate complexes.[1] This process is influenced by several factors, including pH, contact time, initial heavy metal concentration, and adsorbent dosage.
Data Presentation
Table 1: Adsorption Capacities of Phytic Acid-Based Adsorbents for Various Heavy Metals
| Adsorbent | Heavy Metal | Adsorption Capacity (mg/g) | Optimal pH | Reference |
| PVP-Phytic Acid Complex | Cd(II) | 6.6 | Room Temp | [2] |
| Cu(II) | 7.0 | Room Temp | [2] | |
| Pb(II) | 7.4 | Room Temp | [2] | |
| Ni(II) | 7.2 | Room Temp | [2] | |
| Zn(II) | 7.7 | Room Temp | [2] | |
| Calcined Phosphate | Pb(II) | 85.6 | 5 | [3] |
| Cu(II) | 29.8 | 5 | [3] | |
| Zn(II) | 20.6 | 5 | [3] | |
| Porous Calcium Titanate | Cd(II) | 118.04 | 5 | [4] |
| Pb(II) | 197.96 | 5 | [4] | |
| Zn(II) | 64.98 | 5 | [4] | |
| Cu(II) | 56.85 | 5 | [4] | |
| Ni(II) | 47.91 | 5 | [4] | |
| Activated Charcoal from Neem Leaf Powder | Pb(II) | 205.6 | - | [5] |
| Cu(II) | 185.8 | - | [5] | |
| Cd(II) | 154.5 | - | [5] | |
| Zn(II) | 133.3 | - | [5] | |
| Ni(II) | 120.6 | - | [5] | |
| Cr(III) | 110.9 | - | [5] |
Note: Adsorption capacities can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Solid this compound Adsorbent
This protocol details the preparation of a solid this compound adsorbent from sodium phytate and calcium chloride.
Materials:
-
Sodium Phytate (C₆H₆Na₁₂O₂₄P₆)
-
Calcium Chloride (CaCl₂)
-
Deionized Water
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Filter Paper
-
Drying Oven
-
Mortar and Pestle
-
Sieves (e.g., 100-200 mesh)
Procedure:
-
Prepare a 0.1 M Sodium Phytate Solution: Dissolve the appropriate amount of sodium phytate in deionized water. Stir until fully dissolved.
-
Prepare a 0.6 M Calcium Chloride Solution: Dissolve the appropriate amount of calcium chloride in deionized water. Stir until fully dissolved.
-
Precipitation: While vigorously stirring the sodium phytate solution, slowly add the calcium chloride solution dropwise. A white precipitate of this compound will form immediately.
-
Aging the Precipitate: Continue stirring the mixture for 1-2 hours at room temperature to allow the precipitate to age and for the reaction to complete.
-
Filtration and Washing: Separate the this compound precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper. Wash the precipitate several times with deionized water to remove any unreacted salts (e.g., sodium chloride).
-
Drying: Dry the washed precipitate in an oven at 60-80°C overnight until a constant weight is achieved.
-
Grinding and Sieving: Grind the dried this compound into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size (e.g., 100-200 mesh) for consistent adsorption experiments.
-
Storage: Store the prepared this compound adsorbent in a desiccator to prevent moisture absorption.
Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal
This protocol describes a general procedure for evaluating the heavy metal removal efficiency of the synthesized this compound adsorbent.
Materials:
-
Synthesized this compound Adsorbent
-
Stock solutions (e.g., 1000 mg/L) of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄·5H₂O)
-
Deionized Water
-
Conical flasks or Erlenmeyer flasks (e.g., 250 mL)
-
Orbital Shaker
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Syringes and syringe filters (0.45 µm)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal concentration analysis.
Procedure:
-
Preparation of Heavy Metal Solutions: Prepare working solutions of desired heavy metal concentrations by diluting the stock solutions with deionized water.
-
Adsorption Experiment Setup:
-
Add a known mass of the this compound adsorbent (e.g., 0.1 g) to a series of conical flasks.
-
Add a fixed volume of the heavy metal solution (e.g., 100 mL) to each flask.
-
-
Effect of pH:
-
Adjust the initial pH of the solutions in a series of flasks to a range of values (e.g., 2, 3, 4, 5, 6, 7, 8) using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Effect of Contact Time (Kinetics):
-
Set the pH of the solutions to the optimal value determined from the previous step.
-
Place the flasks on the orbital shaker.
-
Withdraw aliquots of the solution at different time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
-
Effect of Initial Concentration (Isotherms):
-
Prepare a series of heavy metal solutions with varying initial concentrations (e.g., 10, 25, 50, 100, 200 mg/L).
-
Set the pH to the optimal value and agitate for the equilibrium time determined from the kinetic study.
-
-
Sample Analysis:
-
After the desired contact time, filter the samples using a syringe filter to separate the adsorbent.
-
Determine the final concentration of the heavy metal in the filtrate using ICP-OES or AAS.
-
-
Data Analysis:
-
Calculate the amount of heavy metal adsorbed per unit mass of adsorbent at equilibrium, qe (mg/g), using the following equation: qe = (C0 - Ce) * V / m where:
-
C0 is the initial heavy metal concentration (mg/L)
-
Ce is the equilibrium heavy metal concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C0 - Ce) / C0) * 100
-
Visualizations
Caption: Experimental workflow for heavy metal removal using this compound.
Caption: Proposed mechanism of heavy metal removal by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption of heavy metal ions by immobilized phytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of heavy metal ions from water by using calcined phosphate as a new adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Batch and continuous fixed bed adsorption of heavy metals removal using activated charcoal from neem (Azadirachta indica) leaf powder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction and Purification of Calcium Phytate from Corn Steep Liquor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and purification of calcium phytate from corn steep liquor, a byproduct of the corn wet-milling process. The protocols are designed to yield a high-purity product suitable for research, pharmaceutical, and various industrial applications.
Introduction
Corn steep liquor (CSL) is a nutrient-rich co-product of the corn wet-milling industry. It contains a significant amount of phytic acid, which exists as soluble salts (phytin). Phytic acid is a potent chelator of divalent cations and its calcium salt, this compound, has numerous applications in the food, pharmaceutical, and chemical industries. This document outlines two primary methods for the extraction and purification of this compound from CSL: pH Adjustment and Precipitation, and a refined method involving acid dissolution and reprecipitation for higher purity.
Data Presentation
The following tables summarize the quantitative data derived from the described protocols, offering a clear comparison of the expected yields and product purity.
Table 1: Summary of Extraction and Purification Data
| Parameter | Method 1: Direct Precipitation | Method 2: Acid Dissolution & Reprecipitation |
| Starting Material | Corn Steep Liquor (CSL) | Crude this compound from Method 1 |
| Precipitating Agent | Calcium Hydroxide | Calcium Hydroxide |
| Key pH adjustments | Initial pH adjustment to 6.8-7.5 for precipitation | Dissolution at pH 1.0-2.0; Reprecipitation at pH 5.0-5.5 |
| Reported Yield | Not explicitly quantified, process described | Not explicitly quantified, process described |
| Purity of Final Product | Crude | Purified |
| Key Process Steps | pH adjustment, autoclaving, separation of precipitate | Dissolution of crude product in HCl, filtration, reprecipitation |
Experimental Protocols
Method 1: Direct Precipitation of Crude this compound
This protocol details the initial extraction of a crude this compound product from corn steep liquor through pH adjustment and heat treatment.
Materials:
-
Corn Steep Liquor (CSL)
-
Sulfuric Acid (H₂SO₄)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Centrifuge
-
Autoclave
-
Drying Oven
Procedure:
-
Acidification: To 5000 mL of corn steep liquor, add 400 mL of 10% sulfuric acid to lower the pH to at least 2.0. This step helps to convert phytin salts into phytic acid.[1]
-
Precipitation: Adjust the pH of the acidified CSL to approximately 6.8 to 7.5 by adding a suspension of calcium hydroxide. This will precipitate crude this compound.[1]
-
Heat Treatment: Autoclave the entire mixture for 5 to 30 minutes at 10 to 20 psi steam pressure. This step aids in the coagulation and settling of the precipitate.[1]
-
Separation: Separate the solid precipitate from the liquid phase by centrifugation or filtration. The separation is preferably carried out at a high temperature (180°F to 200°F) to improve the filtration rate.[1]
-
Washing: Wash the resulting cake of crude this compound with water to remove soluble impurities.
-
Drying: Dry the crude this compound in a drying oven until a constant weight is achieved.
Method 2: Purification of this compound by Acid Dissolution and Reprecipitation
This protocol describes the purification of the crude this compound obtained from Method 1.
Materials:
-
Crude this compound (from Method 1)
-
Hydrochloric Acid (HCl)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Centrifuge or Filtration System
-
Drying Oven
Procedure:
-
Dissolution: Dissolve the crude this compound cake in hydrochloric acid, adjusting the pH to approximately 1.0 to 2.0. Agitate the mixture for about two hours to ensure complete dissolution of the this compound.[1]
-
Insoluble Separation: Filter or centrifuge the acidic solution to remove any insoluble materials.
-
Reprecipitation: To the clear filtrate, add a calcium hydroxide suspension to adjust the pH to 5.0 to 5.5. This will cause the purified this compound to precipitate.[1]
-
Separation: Separate the purified this compound precipitate from the liquid phase by centrifugation or filtration.
-
Washing: Wash the purified precipitate with deionized water to remove any remaining soluble salts.
-
Drying: Dry the purified this compound in a conventional manner, for example, in a drying oven at a controlled temperature, to obtain a fine, white powder.
Visualizations
The following diagrams illustrate the experimental workflows for the extraction and purification of this compound from corn steep liquor.
Caption: Workflow for Extraction and Purification of this compound.
Analytical Methods for Purity Assessment
The purity of the final this compound product can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a reliable method for the quantification of phytic acid and its inositol phosphate derivatives. Additionally, the phosphorus and calcium content can be determined using established analytical methods to confirm the composition of the salt.
This comprehensive guide provides a solid foundation for researchers and professionals to successfully extract and purify this compound from corn steep liquor for a variety of applications.
References
Calcium Phytate: A Natural Chelating Agent for Industrial Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phytate, the calcium salt of phytic acid, is a naturally occurring compound found abundantly in plant seeds, grains, and legumes.[1] Its unique molecular structure, featuring six phosphate groups, endows it with a remarkable ability to chelate multivalent metal ions.[2][3] This property makes this compound a versatile and increasingly popular chelating agent in a variety of industrial applications, offering a biodegradable and effective alternative to synthetic chelators like EDTA.[2] These application notes provide a comprehensive overview of the use of this compound as a chelating agent, including its mechanism of action, key industrial applications, quantitative performance data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Chelation
The primary function of this compound as a chelating agent lies in the ability of its phytate component to form stable complexes with metal ions. The six phosphate groups on the inositol ring act as binding sites for cations, effectively sequestering them from the surrounding environment.[2] This process is influenced by factors such as pH and the molar ratio of phytate to the metal ion.[4][5] Generally, the chelating ability of phytate increases with rising pH.[6][7]
The chelation process can be visualized as the phytate molecule "wrapping around" a metal ion, forming multiple coordinate bonds. This stable complex alters the properties of the metal ion, preventing it from participating in undesirable chemical reactions such as oxidation.[2]
Caption: Chelation of a metal ion by the phytate molecule.
Industrial Applications
The strong metal-chelating properties of this compound have led to its use in a diverse range of industrial sectors:
-
Wastewater Treatment: this compound is an effective agent for the removal of heavy metals from industrial wastewater.[1] By chelating toxic metals such as lead, cadmium, copper, and zinc, it facilitates their precipitation and removal, thus mitigating environmental contamination.[1]
-
Food and Beverage Industry: In food processing, this compound acts as a natural preservative and stabilizer.[2] It prevents discoloration and lipid oxidation by chelating metal ions like iron and copper that catalyze these degradation reactions.[2]
-
Agriculture: Phytic acid and its salts can enhance the bioavailability of essential micronutrients in soil for plants. By forming complexes with minerals, they can prevent their precipitation and improve uptake by plant roots.
-
Pharmaceuticals and Drug Development: The ability of phytates to chelate iron has been studied for its potential in modulating iron-catalyzed oxidative reactions. Furthermore, its capacity to bind calcium is being explored in various therapeutic contexts.[8]
-
Cosmetics: As a natural alternative to EDTA, sodium phytate is used in cosmetic formulations to enhance product stability and act as a preservative potentiator by binding metal ions that microorganisms require for growth.[2]
Quantitative Data on Chelation Performance
The efficiency of this compound in chelating various metal ions is a critical parameter for its industrial application. The following tables summarize key quantitative data gathered from various studies.
Table 1: Adsorption of Heavy Metal Ions by Immobilized Phytic Acid
| Metal Ion | Adsorption Capacity (mg of metal ion per gram of PVP-phytic acid complex) |
| Cadmium (Cd²⁺) | 6.6 |
| Copper (Cu²⁺) | 7.0 |
| Nickel (Ni²⁺) | 7.2 |
| Lead (Pb²⁺) | 7.4 |
| Zinc (Zn²⁺) | 7.7 |
Data sourced from Tsao et al., 1997.[1] This study demonstrates the potential of immobilized phytic acid for the removal of heavy metals from aqueous solutions.
Table 2: Solubility of Metal Phytate Complexes
| Metal Phytate Complex | Solubility Order |
| By Metal Species | Na, Ca, Mg > Cu, Zn, Mn, Cd > Al, Fe |
| By pH | pH 5.0 > pH 7.5 |
| In Presence of Chelators | EDTA > Citric Acid |
Data sourced from Sun et al., 2021.[6][7] This table highlights the factors influencing the solubility of metal phytate complexes, which is crucial for precipitation-based removal processes.
Table 3: Comparison of Metal Chelation by Phytate and EDTA
| Chelating Agent | Target Metal Ions | Key Characteristics |
| Phytic Acid (Phytate) | High affinity for Fe³⁺ and Cu²⁺. Also chelates Ca²⁺, Mg²⁺, Zn²⁺, Pb²⁺, Cd²⁺.[2][3] | Natural, biodegradable. Effective in a wide pH range. Possesses antioxidant properties.[2] |
| EDTA | Forms stable chelates with most common metal ions including Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Pb²⁺.[2] | Synthetic, not readily biodegradable. Very strong and broad-spectrum chelator.[9] |
This table provides a qualitative comparison, with studies suggesting EDTA generally has a stronger and broader chelating ability across a wider range of metals.[10] However, the natural origin and biodegradability of phytate make it an attractive alternative.[2]
Experimental Protocols
The following are detailed protocols for evaluating the metal chelating activity of this compound.
Protocol 1: Spectrophotometric Determination of Iron (Fe²⁺) Chelating Activity
This protocol is adapted from the ferrozine assay, a common method for measuring iron chelation.[11]
Principle: Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺). In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance. The degree of inhibition is proportional to the chelating activity of the sample.
Materials:
-
This compound solution (of known concentration)
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
HEPES or Tris-HCl buffer (pH 7.4)
-
Spectrophotometer
-
Microplate reader (optional)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, add the following in order:
-
100 µL of buffer (pH 7.4)
-
50 µL of this compound solution (or distilled water for the control)
-
25 µL of FeCl₂ solution (2 mM)
-
-
Incubation: Mix the contents thoroughly and incubate at room temperature for 10 minutes to allow the chelation reaction to occur.
-
Color Development: Add 50 µL of ferrozine solution (5 mM) to the mixture.
-
Second Incubation: Mix again and incubate at room temperature for another 10 minutes for color development.
-
Absorbance Measurement: Measure the absorbance of the solution at 562 nm using a spectrophotometer. Use the buffer as a blank.
-
Calculation of Chelating Activity: The percentage of iron chelating activity can be calculated using the following formula:
Chelating Activity (%) = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (with distilled water instead of the sample).
-
A_sample is the absorbance in the presence of the this compound solution.
-
Caption: Workflow for the spectrophotometric iron chelation assay.
Protocol 2: Evaluation of Heavy Metal Removal from a Synthetic Wastewater Solution
This protocol outlines a procedure to assess the efficiency of this compound in removing heavy metals through precipitation.
Principle: this compound chelates dissolved heavy metal ions, forming insoluble metal-phytate complexes that can be removed by centrifugation or filtration. The concentration of the remaining metal in the supernatant is then measured to determine the removal efficiency.
Materials:
-
This compound solution (e.g., 1% w/v)
-
Synthetic wastewater containing a known concentration of a heavy metal salt (e.g., 100 mg/L Pb(NO₃)₂)
-
pH meter
-
Centrifuge
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metal analysis.
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
Procedure:
-
Sample Preparation: Prepare a series of beakers each containing 100 mL of the synthetic heavy metal wastewater.
-
pH Adjustment (Optional but Recommended): Adjust the initial pH of the solutions to a desired range (e.g., pH 6-8) using 0.1 M NaOH or 0.1 M HCl, as pH significantly influences chelation and precipitation.[4]
-
Addition of this compound: Add varying volumes of the this compound solution to the beakers to achieve different dosage levels (e.g., 0.1, 0.5, 1.0, 2.0 g/L). Include a control beaker with no this compound.
-
Mixing: Stir the solutions vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and reaction.
-
Precipitation: Allow the solutions to stand undisturbed for a period to allow the metal-phytate complexes to precipitate (e.g., 1-2 hours).
-
Separation: Centrifuge an aliquot of each solution at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the precipitate.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the heavy metal using AAS or ICP-MS.
-
Calculation of Removal Efficiency: The removal efficiency is calculated as follows:
Removal Efficiency (%) = [ (C_initial - C_final) / C_initial ] x 100
Where:
-
C_initial is the initial concentration of the heavy metal.
-
C_final is the final concentration of the heavy metal in the supernatant.
-
Caption: Workflow for evaluating heavy metal removal from wastewater.
Conclusion
This compound presents a compelling natural and biodegradable alternative to synthetic chelating agents for a wide array of industrial processes. Its efficacy in sequestering metal ions, particularly heavy metals and those that promote oxidative degradation, is well-documented. The provided application notes, quantitative data, and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to explore and harness the potential of this compound in their respective fields. Further research and optimization of application-specific parameters will continue to expand the utility of this versatile biomolecule.
References
- 1. Adsorption of heavy metal ions by immobilized phytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xr-biotech.com [xr-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate | PLOS One [journals.plos.org]
- 7. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. EDTA chelation effects on urinary losses of cadmium, calcium, chromium, cobalt, copper, lead, magnesium, and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Biodegradable Films Fortified with Calcium Phytate: A New Frontier in Active Packaging and Drug Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The growing demand for sustainable and functional materials has spurred significant research into biodegradable films. A promising avenue in this field is the incorporation of active compounds to enhance the properties of these films, moving beyond passive food packaging and into the realm of active preservation and even controlled drug delivery. Calcium phytate, a salt of phytic acid, is emerging as a compelling additive due to its antioxidant, antimicrobial, and biocompatible properties. This document provides detailed application notes and experimental protocols for the development and characterization of biodegradable films incorporating this compound.
Application Notes
Overview of this compound in Biodegradable Films
This compound, when incorporated into biodegradable polymer matrices such as chitosan (B1678972) or starch, can significantly enhance the film's functionality. Phytic acid, a natural plant antioxidant, possesses strong chelating properties, particularly for iron ions. By binding with iron, it effectively inhibits iron-catalyzed oxidative reactions, which are a major cause of food spoilage and degradation of certain drug formulations.[1][2] This antioxidant activity helps to extend the shelf-life of packaged products.
Furthermore, phytic acid has demonstrated broad-spectrum antimicrobial activity against common foodborne pathogens. The primary mechanism of this action is the disruption of the bacterial cell membrane, leading to altered cell morphology and function.[3][4] This makes this compound-incorporated films a promising solution for active food packaging, reducing the need for synthetic preservatives.
From a drug development perspective, the biocompatibility and controlled-release potential of these films are of great interest. The interaction between this compound and the polymer matrix can be tailored to control the release of encapsulated therapeutic agents, opening up possibilities for applications such as oral drug delivery systems and medicated wound dressings.
Potential Applications
-
Active Food Packaging: For perishable foods such as meat, fish, fruits, and vegetables, these films can inhibit microbial growth and oxidative spoilage, thereby extending shelf life and maintaining quality.
-
Drug Delivery Systems: The biodegradable nature of the films, coupled with the potential for controlled release of active pharmaceutical ingredients (APIs), makes them suitable for oral thin films, transdermal patches, and coatings for medical devices.
-
Biomedical Materials: In the form of wound dressings, these films can provide a moist environment conducive to healing while preventing bacterial infections.
Data Presentation
The incorporation of this compound into biodegradable films has a notable impact on their mechanical and barrier properties. The following tables summarize the quantitative data from studies on starch-based films incorporated with phytic acid. It is important to note that while the data below is for phytic acid, similar trends are expected for this compound, as phytic acid is the active component.
Table 1: Effect of Phytic Acid on the Properties of Starch-Based Biodegradable Films
| Film Composition | Thickness (mm) | Tensile Strength (N) | Water Content ( g/100g ) | Swelling ( g/100g ) |
| Control Starch Film | 0.106 | 8.85 | 4.38 | 167.34 |
| Starch Film + 0.05% Phytic Acid | 0.147 | 10.72 | - | 144.59 |
Data sourced from Bieńkiewicz et al., 2020.[5]
The addition of phytic acid to the starch film resulted in an increase in tensile strength, indicating a reinforcing effect.[5] This is likely due to the cross-linking effect of phytic acid within the polymer matrix. The swelling capacity of the film decreased with the addition of phytic acid, suggesting a more compact and less water-permeable structure.[5]
Experimental Protocols
Preparation of Biodegradable Films with this compound (Chitosan-Based Example)
This protocol describes the preparation of chitosan-based biodegradable films incorporating this compound using the solvent casting method.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid
-
Glycerol (B35011) (plasticizer)
-
This compound
-
Distilled water
-
Magnetic stirrer with heating plate
-
Beakers
-
Petri dishes (for casting)
-
Drying oven
Procedure:
-
Preparation of Chitosan Solution:
-
Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution.
-
Stir the solution on a magnetic stirrer at room temperature until the chitosan is completely dissolved (this may take several hours).[6][7]
-
Add glycerol as a plasticizer to the chitosan solution (e.g., 30% w/w of chitosan) and stir for another 30 minutes to ensure homogeneity.
-
-
Incorporation of this compound:
-
Prepare a stock solution of this compound in distilled water.
-
Add the desired amount of the this compound solution to the chitosan-glycerol solution under continuous stirring. The concentration of this compound can be varied (e.g., 0.5%, 1%, 2% w/w of chitosan) to study its effect on the film properties.
-
Stir the final mixture for at least 1 hour to ensure uniform distribution of the this compound.
-
-
Film Casting and Drying:
-
Pour a specific volume of the film-forming solution into a level petri dish.[8]
-
Dry the cast films in a drying oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours, or until the solvent has completely evaporated.[9]
-
Carefully peel the dried films from the casting surface.
-
Store the films in a desiccator at a controlled relative humidity until further characterization.
-
Characterization of Biodegradable Films
The tensile strength and elongation at break of the films are determined using a universal testing machine according to the ASTM D882 standard.[10][11]
Procedure:
-
Cut the film samples into rectangular strips of specific dimensions (e.g., 10 mm width and 100 mm length).[10]
-
Measure the thickness of each strip at several points using a digital micrometer.
-
Mount the specimen between the grips of the tensile testing machine.
-
Apply a uniaxial force at a constant speed until the film breaks.[10]
-
Record the maximum load (for tensile strength) and the elongation at the point of rupture.
-
Calculate the tensile strength (TS) and elongation at break (EAB) using the following formulas:
-
TS (MPa) = Maximum Load (N) / Cross-sectional Area (mm²)
-
EAB (%) = (Final Length at Break - Initial Length) / Initial Length × 100
-
The water vapor permeability (WVP) of the films is measured using the gravimetric method according to the ASTM E96 standard.[12][13]
Procedure:
-
Place a desiccant (e.g., anhydrous calcium chloride) in a test cup.
-
Seal the test cup with the film sample, ensuring no leaks.
-
Place the cup in a controlled environment with a specific relative humidity and temperature.
-
Periodically weigh the cup to determine the rate of water vapor transmission through the film.[13]
-
Calculate the WVP using the following formula:
-
WVP (g·m/m²·s·Pa) = (Weight gain × Film thickness) / (Area × Time × Vapor pressure difference)
-
The antimicrobial activity of the films can be evaluated against target microorganisms using the agar (B569324) disc diffusion method.[14][15]
Procedure:
-
Prepare agar plates inoculated with a specific concentration of the target microorganism (e.g., E. coli, S. aureus).
-
Cut the biodegradable film into small discs of a specific diameter.
-
Place the film discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions for the microorganism.
-
Measure the diameter of the inhibition zone around the film discs. A larger inhibition zone indicates greater antimicrobial activity.
The antioxidant activity of the films can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Procedure:
-
Cut a known weight of the film into small pieces and immerse it in a methanol (B129727) solution.
-
After a specific incubation period, take an aliquot of the methanol extract.
-
Mix the extract with a DPPH solution in methanol.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) after a certain incubation time in the dark.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of biodegradable films.
Antioxidant Mechanism of Phytic Acid
Caption: Antioxidant mechanism of phytic acid through iron chelation.
Antimicrobial Mechanism of Phytic Acid
Caption: Antimicrobial mechanism of phytic acid via cell membrane disruption.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Regulating the Physicochemical Properties of Chitosan Films through Concentration and Neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Biodegradable Starch Film for Food Packaging with Antimicrobial Chicory Root Extract and Phytic Acid as a Cross-Linking Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Biodegradable Starch Film for Food Packaging with Antimicrobial Chicory Root Extract and Phytic Acid as a Cross-L… [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. The Influence of Starch Origin on the Properties of Starch Films: Packaging Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Formulation and characterization of starch-based novel biodegradable edible films for food packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Utilization of Calcium Phytate in Nutraceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phytate, the calcium salt of phytic acid (inositol hexakisphosphate), is a naturally occurring compound found in a variety of plant-based foods, including cereals, legumes, and nuts.[1] Traditionally viewed as an anti-nutrient due to its ability to chelate minerals and reduce their bioavailability, recent research has highlighted its potential as a versatile nutraceutical ingredient with a range of health-promoting properties.[2][3] This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the use of this compound in nutraceutical formulations. Its multifaceted effects include roles in bone health, cancer prevention, and antioxidant protection.[4][5]
Key Applications and Mechanisms of Action
This compound's biological activities are primarily attributed to the phytic acid molecule. Its six phosphate groups give it a strong chelating capacity, which underlies many of its physiological effects.
Bone Health: Inhibition of Bone Resorption
This compound has demonstrated potential in the prevention of bone mineral density loss, particularly in postmenopausal women.[5][6] The proposed mechanism involves the inhibition of hydroxyapatite dissolution, the primary mineral component of bone.[4] By adsorbing to the surface of hydroxyapatite crystals, phytate may help to prevent their breakdown, similar to the action of bisphosphonate drugs.[4]
Anti-Cancer Activity: Modulation of Signaling Pathways
Phytic acid has been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines.[7] Its mechanisms of action are multifactorial and involve the modulation of key cellular signaling pathways, including the NF-κB and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[7][8]
Antioxidant Properties
Phytic acid acts as a natural antioxidant by chelating iron ions, which can catalyze the formation of harmful free radicals.[2] This activity helps to protect cells from oxidative damage, a key factor in aging and various chronic diseases.
Prevention of Pathological Calcification
This compound has been shown to inhibit the crystallization of calcium salts, such as calcium oxalate and calcium phosphate.[9] This property makes it a promising agent for the prevention of kidney stone formation and potentially other pathological calcifications.[1][9]
Data Presentation
Table 1: Effect of Phytate Intake on Bone Mineral Density (BMD) in Postmenopausal Women
| Study Population | Phytate Intake Group | Lumbar Spine BMD (g/cm²) | Femoral Neck BMD (g/cm²) | Lumbar Spine T-Score | Femoral Neck T-Score | Reference |
| 561 Mediterranean postmenopausal women (cross-sectional) | Per 25 mg/100 kcal increase | +0.033 | +0.023 | - | - | [10] |
| Postmenopausal women (Mallorca) | Adequate phytate consumption | - | - | -1.2 | -0.2 | [5] |
| Postmenopausal women (Mallorca) | Inadequate phytate consumption | - | - | -2.5 | -1.2 | [5] |
Table 2: Urinary Phytate Levels and Kidney Stone Formation
| Study Group | Mean Urinary Phytate (mg/L) | Significance | Reference |
| Active calcium oxalate stone formers | Lower than healthy controls | Statistically significant | [9] |
| Healthy individuals on a phytate-free diet (after 36h) | ~50% decrease from baseline | Statistically significant | [9] |
Table 3: Molar Ratios of Dietary Phytate to Minerals in Pregnant Women in Rural Bangladesh
| Phytate Intake Quintile | Phytate:Calcium | Phytate:Iron | Phytate:Zinc | (Phytate x Calcium):Zinc | Reference |
| 1st (Lowest) | - | - | - | - | [11] |
| 2nd | - | - | - | - | [11] |
| 3rd | - | - | - | - | [11] |
| 4th | - | - | - | - | [11] |
| 5th (Highest) | - | - | - | - | [11] |
| Mean | 0.27 | 12.4 | 11.8 | 54.8 | [11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Calcium Bioavailability using Caco-2 Cells
This protocol provides a method to assess the effect of this compound on calcium bioavailability using the Caco-2 human colon adenocarcinoma cell line, a well-established model for intestinal absorption.[12][13][14]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Calcium chloride (CaCl₂)
-
Pepsin (from porcine stomach)
-
Pancreatin (from porcine pancreas)
-
Bile salts
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Allow cells to differentiate for 19-21 days, changing the medium every 2-3 days. The integrity of the cell monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
-
In Vitro Digestion of this compound Formulation:
-
Prepare a solution of the nutraceutical formulation containing this compound.
-
Gastric Digestion: Adjust the pH of the sample to 2.0 with 1M HCl. Add pepsin to a final concentration of 1 mg/mL. Incubate at 37°C for 1 hour with gentle shaking.
-
Intestinal Digestion: Adjust the pH of the gastric digest to 7.0 with 1M NaOH. Add a mixture of pancreatin (1 mg/mL) and bile salts (5 mg/mL). Incubate at 37°C for 2 hours with gentle shaking.
-
Centrifuge the digestate at 5000 x g for 15 minutes and collect the supernatant (the bioaccessible fraction).
-
-
Calcium Transport Assay:
-
Wash the differentiated Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the bioaccessible fraction of the digested sample to the apical (upper) chamber of the Transwell®.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C for 2 hours.
-
Collect the medium from the basolateral chamber.
-
-
Calcium Quantification:
-
Measure the calcium concentration in the basolateral medium using AAS or ICP-MS.
-
The amount of calcium transported across the cell monolayer is an indicator of its bioavailability.
-
Protocol 2: Determination of Antioxidant Activity using the DPPH Assay
This protocol describes a common method for evaluating the free radical scavenging activity of this compound.[3][15][16][17][18]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.
-
Prepare a series of dilutions of the this compound sample in methanol or ethanol.
-
Prepare a series of dilutions of ascorbic acid as a positive control.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of each sample or control dilution to separate wells.
-
Add 100 µL of the DPPH working solution to each well.
-
As a blank, use 100 µL of the solvent (methanol or ethanol) and 100 µL of the DPPH solution.
-
As a control, use 100 µL of the sample dilution and 100 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
-
Protocol 3: Evaluation of Hydroxyapatite Dissolution Inhibition
This protocol outlines a method to assess the ability of this compound to inhibit the dissolution of hydroxyapatite, a key process in bone resorption.[4][19][20][21][22]
Materials:
-
Synthetic hydroxyapatite (HAP) powder
-
This compound
-
Acidic buffer solution (e.g., 0.1 M acetate buffer, pH 5.0)
-
Calcium assay kit or AAS/ICP-MS
-
Shaking incubator or water bath
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare the acidic buffer solution.
-
-
Dissolution Assay:
-
Weigh a precise amount of HAP powder (e.g., 10 mg) into several centrifuge tubes.
-
To each tube, add a specific volume of the acidic buffer (e.g., 10 mL).
-
Add different concentrations of the this compound solution to the tubes. Include a control tube with no phytate.
-
Incubate the tubes at 37°C with constant shaking for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
After incubation, centrifuge the tubes at 5000 x g for 10 minutes to pellet the undissolved HAP.
-
Carefully collect the supernatant.
-
Measure the calcium concentration in the supernatant using a calcium assay kit or AAS/ICP-MS.
-
-
Calculation:
-
The amount of dissolved calcium in the supernatant is proportional to the dissolution of HAP.
-
Calculate the percentage of inhibition of HAP dissolution for each phytate concentration compared to the control.
-
Signaling Pathways and Visualizations
Phytic Acid and the NF-κB Signaling Pathway in Cancer Cells
Phytic acid has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation. Phytic acid can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-survival genes.
Caption: Phytic acid inhibits the NF-κB signaling pathway.
Phytic Acid and the PI3K/AKT Signaling Pathway in Cancer Cells
The PI3K/AKT pathway is another critical survival pathway that is often dysregulated in cancer. Phytic acid can inhibit the activation of AKT by preventing its phosphorylation, which in turn leads to the activation of pro-apoptotic proteins and cell cycle arrest.
Caption: Phytic acid inhibits the PI3K/AKT signaling pathway.
Experimental Workflow for Evaluating this compound in Nutraceuticals
Caption: Workflow for evaluating this compound nutraceuticals.
References
- 1. Phytate acts as an inhibitor in formation of renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytate in foods and significance for humans: food sources, intake, processing, bioavailability, protective role and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Protective Effect of Phytate in Bone Decalcification Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The influence of consumption of phytate on the bone mass in posmenopausal women of Mallorca] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositori.upf.edu [repositori.upf.edu]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Urinary phytate in calcium oxalate stone formers and healthy people--dietary effects on phytate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimated Phytate Intake Is Associated with Bone Mineral Density in Mediterranean Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of dephytinization on bioavailability of iron, calcium and zinc from infant cereals assessed in the Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Publication : USDA ARS [ars.usda.gov]
- 14. Inhibitory effect of wheat fibre extract on calcium absorption in Caco-2 cells: evidence for a role of associated phytate rather than fibre per se - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. A new method of measuring hydroxyapatite dissolution rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetics of dissolution of calcium hydroxyapatite powder. III: pH and sample conditioning effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 22. Dissolution behavior of hydroxyapatite coating by hydrothermal method: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming challenges in the analysis of calcium phytate in complex matrices
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the analysis of calcium phytate in complex matrices.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you navigate experimental hurdles.
Sample Preparation and Extraction
Q1: Why am I observing low or inconsistent recovery of phytate from my samples?
A1: Low recovery is a frequent issue stemming from several factors:
-
Inefficient Extraction: The extraction method may not be robust enough to release phytate from its complexes with proteins and minerals. Phytate exists in nature primarily as a mixed calcium-magnesium-potassium salt known as phytin.[1] Acidic extraction (e.g., with HCl or Trichloroacetic Acid) is crucial to break these complexes.[2][3] For samples high in fat, a pre-extraction with a solvent like petroleum ether may be necessary to prevent interference.[2]
-
Strong Matrix Interactions: In matrices with high concentrations of divalent or trivalent cations like calcium (Ca²⁺) and iron (Fe³⁺), phytate can form highly stable, insoluble complexes, making it difficult to extract and leading to underestimation.[1][4] This is a known issue in mineral-fortified foods like infant cereals.[5][6]
-
Suboptimal Anion-Exchange Cleanup: If using an anion-exchange cleanup step, several parameters are critical. The mesh size of the resin should be fine enough (e.g., 200-400 mesh) to ensure adequate interaction and quantitative recovery.[4] The pH of the sample loaded onto the column must be controlled (typically pH 6.0-9.0) to ensure the phytate molecule is sufficiently charged to bind to the resin.[4]
-
Phytate Degradation: Processing steps such as germination, fermentation, or certain heat treatments can cause the enzymatic or chemical hydrolysis of phytic acid (IP6) into lower inositol phosphates (IP5, IP4, etc.).[7][8] If your method is not specific to IP6, this can lead to inaccurate quantification.
Q2: My sample matrix is high in inorganic phosphate. How does this interfere with my analysis and how can I mitigate it?
A2: High levels of inorganic phosphate can significantly interfere with phytate analysis, particularly in colorimetric and some chromatographic methods.
-
Colorimetric Methods: Many colorimetric assays indirectly measure phytate by quantifying phosphorus. If inorganic phosphate is not removed, it will be measured alongside the phosphorus from phytate, leading to a significant overestimation.[1][9]
-
Mitigation: The most effective way to remove inorganic phosphate is through an anion-exchange cleanup step. After loading the sample extract onto the column, a low-molarity salt solution (e.g., 0.1 M NaCl) is used to wash the column, which elutes the weakly bound inorganic phosphate while the more highly charged phytate remains bound.[4] The phytate is then eluted using a higher concentration salt solution (e.g., 0.7 M NaCl).[4]
Analytical Techniques
Q3: I'm using HPLC for phytate analysis and observing significant peak tailing. What is the cause and how can I fix it?
A3: Peak tailing is a common problem when analyzing highly polar and charged molecules like phytate, especially on silica-based columns.[10]
-
Primary Cause: The main reason is secondary interactions between the negatively charged phosphate groups on the phytate molecule and residual, unreacted silanol groups on the silica-based column surface.[10]
-
Solutions:
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH can help ensure consistent ionization of both the phytate and the stationary phase, reducing unwanted interactions.[10][11] A pH of 4.3 has been found to be effective in ion-pair chromatography.[8][11]
-
Use a pH-Stable Polymer Column: Switching to a macroporous polymer-based column (e.g., a PRP-1) can eliminate the problem of silanol interactions entirely, providing better peak shape and column durability.[8]
-
Employ a Guard Column: A guard column helps protect the analytical column from contaminants in the sample matrix that can create active sites and contribute to tailing.[10]
-
Check for Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. Try diluting your sample to see if peak shape improves.[10]
-
Q4: My colorimetric results using the Wade reagent are inconsistent. What are the likely causes?
A4: The Wade reagent method is based on the reaction between ferric ions (Fe³⁺) and sulfosalicylic acid.[12] Phytate preferentially binds to Fe³⁺, reducing the color intensity of the solution, which is measured spectrophotometrically. Inconsistencies can arise from:
-
Interference from Other Ions: The Fe³⁺ in the reagent does not discriminate between phytate and other chelating agents or inorganic phosphate present in the sample, which can lead to overestimation.[3][12] A thorough cleanup step is essential.
-
Protein Interference: In protein-rich extracts, proteins can also interfere with the assay. Using an extraction acid like trichloroacetic acid (TCA) can help by denaturing and precipitating proteins.[2]
-
pH Sensitivity: The formation and stability of the iron-phytate complex are pH-dependent. Ensure that the pH of your samples and standards is consistent.
Q5: Which analytical method is best for my complex samples?
A5: The choice depends on your specific needs for accuracy, specificity, and throughput.
-
HPLC/Ion Chromatography (IC): These are considered the most reliable and robust methods for complex matrices.[4][13] They offer the distinct advantage of physically separating phytic acid (IP6) from its lower, partially hydrolyzed forms (IP5, IP4, etc.) and other interfering compounds.[7][14] This is crucial for samples that have undergone processing or fermentation.[15]
-
Enzymatic Assays: These methods use specific enzymes (phytases) to break down phytic acid and then measure the released phosphate.[16] They can be highly specific and sensitive, but may require modification in complex matrices to correct for non-phytate phosphorus interference.[15]
-
Colorimetric/Precipitation Methods: These are traditional, lower-cost methods. However, they are generally less specific because they measure total inositol phosphates or are prone to interference from other compounds in the matrix.[2][7] They are often best used as screening tools or when combined with a robust cleanup technique like anion-exchange chromatography.
Quantitative Data Summary
The performance of an analytical method is critical for generating reliable data. The table below summarizes and compares common methods for phytate analysis.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Recovery (%) | References |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase) or charge (Ion-Pair/Ion-Exchange), followed by detection (e.g., RI, UV after post-column reaction). | High specificity; can separate IP3-IP6.[7][8] High accuracy and reproducibility.[16] | Requires specialized equipment and expertise.[7] Can be time-consuming.[7] Prone to peak tailing with silica columns.[10] | 91 - 103% | |
| Ion Chromatography (IC) | Anion-exchange separation of phytate from other anions, followed by suppressed conductivity detection.[17] | High specificity for phytate.[4] Robust for complex matrices.[18] Can be automated (Reagent-Free™ IC).[2][17] | May have a higher limit of detection compared to sensitive colorimetric methods.[18] Can be overloaded by high chloride concentrations from HCl extraction.[17] | ~98% | [4] |
| Colorimetric (Wade Reagent) | Spectrophotometric measurement of a colored complex formed between Fe³⁺ and sulfosalicylic acid. Phytate competes for Fe³⁺, reducing color.[12] | Rapid, simple, and low-cost.[3][7] | Prone to interference from inorganic phosphate and other metal chelators, leading to overestimation.[3][12] Measures total inositol phosphates, not just IP6.[7] | Highly variable; dependent on cleanup | [7][12] |
| Enzymatic Assay | Specific enzymes (phytase, alkaline phosphatase) hydrolyze phytate, and the released inorganic phosphate is quantified colorimetrically.[16] | High specificity and sensitivity.[15][16] Can be adapted for high-throughput analysis.[15] | Can overestimate phytate in complex matrices due to non-specific hydrolysis unless a background correction is used.[15] | Not specified; method focuses on improving accuracy | [15] |
| Precipitation / Titration | Phytate is precipitated with Fe³⁺ ions. The amount of phytate is determined by analyzing the iron or phosphorus in the precipitate or by titrating the excess Fe³⁺.[2][9] | Traditional and low-tech. | Time-consuming and laborious.[9] Not very dependable due to difficulties in endpoint recognition and co-precipitation of lower inositol phosphates.[1][9] | Not specified; generally lower accuracy | [2][9] |
Experimental Protocols
Below are detailed methodologies for phytate extraction, cleanup, and analysis, adapted from established procedures.[1][4][8]
Protocol 1: Acid Extraction and Anion-Exchange Cleanup
This protocol is suitable for preparing samples from various complex matrices for subsequent analysis.
-
Sample Preparation:
-
Dry the sample material (e.g., ground seeds, food product, soil) to a constant weight.
-
Grind the dried material into a fine powder (e.g., <0.7 mm).[1]
-
-
Extraction:
-
Weigh an appropriate amount of the powdered sample (e.g., 1.0 g) into a flask.
-
Add 20 mL of 0.66 M Hydrochloric Acid (HCl).
-
Shake or stir vigorously for 1-3 hours at room temperature to extract the phytate and release it from mineral and protein complexes.[1][19]
-
Centrifuge the suspension at 3000 x g for 20 minutes.[4]
-
Carefully collect the supernatant. This is your crude extract.
-
-
Anion-Exchange Cleanup:
-
Prepare an anion-exchange column (e.g., AG1-X8 resin, 200-400 mesh).[4]
-
Take a known volume of the supernatant (e.g., 1.0 mL) and adjust the pH to 6.0 using NaOH.[4]
-
Load the pH-adjusted sample onto the equilibrated column.
-
Wash Step: Wash the column with 15 mL of 0.1 M NaCl to elute inorganic phosphate and other weakly bound anions. Discard this eluate.[4]
-
Elution Step: Elute the phytate from the column by adding 15 mL of 0.7 M NaCl. Collect this eluate for analysis.[4]
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key experimental and troubleshooting pathways.
Caption: General experimental workflow for the analysis of phytate from complex matrices.
Caption: Troubleshooting decision tree for low phytate recovery.
Caption: The challenge of phytate-mineral complexation in analysis.
References
- 1. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Problems associated with measuring phytate in infant cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. brjac.com.br [brjac.com.br]
- 12. Comparison of Methodologies to Quantify Phytate Phosphorus in Diets Containing Phytase and Excreta from Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in methodology for analysis of phytate and inositol phosphates in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of phytic acid and its importance - Eurofins Scientific [eurofins.in]
- 17. lcms.cz [lcms.cz]
- 18. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nora.nerc.ac.uk [nora.nerc.ac.uk]
improving the yield and purity of calcium phytate extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of calcium phytate extraction.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the this compound extraction process.
Issue 1: Low Yield of this compound Precipitate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Extraction of Phytic Acid from Source Material | Optimize the extraction solvent and conditions. Dilute hydrochloric acid or sulfuric acid are commonly used.[1][2][3] For instance, using 5% H2SO4 at pH 0.6 for 30 minutes has shown to be effective for rice bran. A mechanochemical-assisted extraction (MCAE) method with 10% sodium carbonate as a solid reagent can also significantly improve yield.[4][5] | Increased solubilization of phytic acid from the plant matrix, leading to a higher concentration in the extract and subsequently a greater yield of this compound upon precipitation. |
| Suboptimal pH for Precipitation | Adjust the pH of the filtrate to the optimal range for this compound precipitation. A pH between 5.0 and 8.0 is generally recommended.[6][7][8] Neutralizing the acidic extract with calcium hydroxide to a pH of 7-8 is a common practice.[7][8] For specific applications, a pH of 5.0-5.8, neutralized with ammonia, can prevent the precipitation of less soluble tri- and tetra-calcium phytates.[6] | Maximized precipitation of this compound from the solution, as its solubility is highly pH-dependent.[9] |
| Inadequate Calcium Ion Concentration | Ensure a sufficient molar ratio of calcium to phytic acid. An excess of calcium ions can drive the precipitation reaction to completion. However, a very high metal ion to phytic acid ratio can increase solubility, so optimization is key.[9] Phytate phosphorus solubility decreases as the Ca:PA molar ratio increases, with nearly complete precipitation above a ratio of 5.[10] | Complete precipitation of phytate as this compound. |
| Precipitation Temperature is Not Optimal | Control the temperature during precipitation. While phytic acid itself is relatively heat-stable, temperature can influence the kinetics of precipitation and the solubility of the resulting complexes.[11] Some protocols specify maintaining the soaking solution temperature between 10-30°C.[7][8] | Consistent and potentially faster precipitation, leading to a more complete recovery of the product. |
Issue 2: Low Purity of the Final this compound Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-precipitation of Other Metal Ions | If the source material is rich in other minerals like iron or magnesium, consider a pre-purification step. Ion exchange chromatography can be used to remove and purify phytates from the initial extract.[12][13] | A purer phytic acid solution prior to precipitation, resulting in a final this compound product with fewer metal ion contaminants. |
| Protein Contamination | Incorporate a protein removal step. This can be achieved by adjusting the pH to the isoelectric point of the major proteins to precipitate them out before this compound precipitation.[3] Some methods use a degreasing step with sodium hydroxide solution which can also help in removing some proteins.[7][8] | Reduced protein content in the final product, leading to higher purity. |
| Inadequate Washing of the Precipitate | Thoroughly wash the this compound precipitate. Washing with ethanol (75-95%) followed by fresh water is a common procedure to remove soluble impurities.[7][8] | Removal of residual salts and other soluble contaminants, thereby increasing the purity of the final product. |
| Presence of Inorganic Phosphates | Use analytical methods like ion-exchange chromatography to separate phytate from inorganic phosphates in the initial extract.[13] | A final product with a higher proportion of phosphorus in the form of phytate, as opposed to inorganic phosphate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting phytic acid from plant materials?
A1: The optimal pH for phytic acid extraction is typically in the acidic range. A pH of 0.6 has been recommended for releasing phytate from its complexes with proteins and minerals.[13] Different acids can be used, including hydrochloric acid, sulfuric acid, and trichloroacetic acid.[2][3] For example, a study on rice bran found 5% sulfuric acid at pH 0.6 to be optimal.
Q2: How does temperature affect the extraction and precipitation of this compound?
A2: Temperature can influence both the extraction and precipitation steps. For extraction, temperatures around 25-30°C are often employed.[3] During precipitation, while some protocols suggest temperatures between 10-30°C[7][8], it's crucial to maintain a consistent temperature as it can affect the kinetics of precipitation and the solubility of this compound complexes.[11]
Q3: What is the recommended molar ratio of calcium to phytate for efficient precipitation?
A3: A sufficient excess of calcium ions is necessary to drive the precipitation of phytate. Research indicates that phytate phosphorus solubility significantly decreases as the calcium to phytic acid (Ca:PA) molar ratio increases, with almost complete precipitation occurring at a ratio above 5.[10]
Q4: How can I assess the purity of my extracted this compound?
A4: The purity of this compound can be determined by analyzing its phosphorus content. The product should contain a specific amount of phosphorus, for instance, at least 15 parts per 100, compared to a product dried at 105°C.[14] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify phytic acid (as inositol hexaphosphate, IP6) and its lower inositol phosphate esters.[1][2][15]
Q5: Can other ions interfere with the precipitation of this compound?
A5: Yes, other cations present in the extract, such as iron (Fe³⁺) and magnesium (Mg²⁺), can interfere with this compound precipitation by competing with calcium to form their own phytate salts.[11] Ferric iron, in particular, forms a very stable complex with phytate.[11] If high concentrations of interfering ions are expected, a purification step like ion exchange chromatography prior to precipitation is advisable.[12]
Experimental Protocols
Protocol 1: Traditional Hydrochloric Acid Extraction and Precipitation
This protocol is adapted from traditional methods for extracting this compound from rice bran.[4][16]
-
Preparation of Rice Bran: Pulverize rice bran to increase the surface area for extraction.
-
Acidic Extraction:
-
Filtration: Filter the mixture to separate the acidic extract (filtrate) from the solid residue.
-
Precipitation:
-
Washing and Drying:
Protocol 2: Mechanochemical-Assisted Extraction (MCAE) for Improved Yield
This protocol is based on a study that demonstrated higher yields compared to traditional methods.[4][5]
-
Preparation: Use defatted rice bran as the starting material.
-
Mechanochemical-Assisted Extraction:
-
In a ball mill, combine the defatted rice bran with 10% (by weight) sodium carbonate (Na₂CO₃) as a solid reagent.
-
Set the ball-to-material ratio to 18:1.
-
Mill for approximately 33 minutes at a speed of 330 rpm.
-
-
Extraction:
-
Transfer the milled mixture to an extraction vessel.
-
Add a suitable solvent and adjust the pH to 5.5 for extraction.
-
-
Filtration and Precipitation:
-
Filter the mixture to collect the filtrate.
-
Proceed with the precipitation step as described in Protocol 1 (Step 4), adjusting the pH to the optimal range for this compound formation.
-
-
Washing and Drying: Follow the washing and drying procedures outlined in Protocol 1 (Step 5).
Data Presentation
Table 1: Comparison of this compound Yield from Different Extraction Methods
| Extraction Method | Source Material | Key Parameters | Yield (mg/g) | Reference |
| Traditional Hydrochloric Acid Extraction | Defatted Rice Bran | HCl-water (70:30 v/v), 3h stirring | Not explicitly quantified in direct comparison | [4] |
| Mechanochemical-Assisted Extraction (MCAE) | Defatted Rice Bran | 10% Na₂CO₃, 33 min milling, 330 rpm, pH 5.5 | 97.0 | [4][5] |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. irongallink.org [irongallink.org]
- 7. WO2015089686A1 - Preparation method for extracting this compound from rice bran - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oiv.int [oiv.int]
- 15. cerealsgrains.org [cerealsgrains.org]
- 16. CN1165142A - Production method for extracting this compound from rice bran - Google Patents [patents.google.com]
Technical Support Center: Optimization of Precipitation Conditions for Calcium Phytate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of calcium phytate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental synthesis of this compound.
Question: Why is there no precipitate forming after adding the calcium source to the phytic acid solution?
Answer:
The absence of precipitate can be attributed to several factors, primarily related to the pH of the solution and the concentrations of the reactants.
-
Low pH: this compound is soluble in acidic conditions. If the pH of your reaction mixture is too low (typically below 5.0), the precipitate will not form.[1]
-
Inadequate Reactant Concentration: The concentrations of both phytic acid and the calcium source are crucial. If the concentrations are too low, the solution may not reach saturation, thus preventing precipitation.
-
Incorrect Reagent Addition Order: While less common, the order of reagent addition can sometimes influence localized pH and concentration gradients, affecting nucleation and crystal growth. It is generally recommended to add the calcium source to the phytic acid solution.
Recommended Actions:
-
Verify and Adjust pH: Measure the pH of the reaction mixture. If it is below 5.0, carefully adjust it upwards using a suitable base, such as ammonium hydroxide, to a range of 5.0 to 5.8.[2] Neutralization with strong bases like calcium hydroxide should be done cautiously as it can lead to the precipitation of other calcium salts.[2]
-
Increase Reactant Concentrations: If the pH is within the optimal range, consider preparing a more concentrated solution of either the phytic acid or the calcium source.
-
Review Protocol: Ensure that the experimental protocol, including the order of reagent addition, is being followed correctly.
Question: The precipitate formed is discolored (e.g., yellow or brown). What is the cause and how can it be prevented?
Answer:
Discoloration of the this compound precipitate is often due to the presence of impurities, particularly iron and other transition metals, or degradation of the phytic acid.
-
Iron Contamination: Phytic acid is a strong chelator of iron.[2] If the starting materials or glassware are contaminated with iron, it will co-precipitate with the this compound, resulting in a colored product.
-
Phytic Acid Degradation: Concentrated solutions of phytic acid can darken over time, especially when stored at room temperature.[2] Using degraded phytic acid will lead to a discolored precipitate.
-
Source of Phytic Acid: If the phytic acid is derived from natural sources like rice bran, it may contain other impurities such as proteins and nitrogenous materials that can contribute to color.[3][4][5]
Recommended Actions:
-
Use High-Purity Reagents: Ensure that the phytic acid, calcium source, and all solvents are of high purity and free from metal contamination.
-
Proper Glassware Cleaning: Use acid-washed glassware to minimize trace metal contamination.
-
Phytic Acid Storage: Store phytic acid solutions at a low temperature (below 10°C) and diluted to a concentration under 20% (w/v) to prevent degradation and discoloration.[2]
-
Purification of Phytic Acid: If using phytic acid from a natural source, consider a purification step, such as ion-exchange chromatography, to remove impurities before synthesis.[3]
Question: The yield of the this compound precipitate is consistently low. How can I improve it?
Answer:
Low yield is a common issue and can be influenced by several experimental parameters.
-
Suboptimal pH: The precipitation of this compound is highly pH-dependent. The optimal pH range for precipitation is generally between 5.0 and 5.8.[2]
-
Incorrect Calcium to Phytate Molar Ratio: An excess of either calcium or phytic acid can lead to the formation of more soluble complexes, thereby reducing the yield of the insoluble precipitate.[6]
-
Incomplete Precipitation: The precipitation process may not have reached equilibrium.
-
Loss During Washing: The precipitate can be lost during the washing and filtration steps if not performed carefully.
Recommended Actions:
-
Optimize pH: Carefully control the pH of the reaction mixture and maintain it within the 5.0-5.8 range.[2]
-
Adjust Molar Ratio: Experiment with different molar ratios of calcium to phytic acid to find the optimal ratio for maximum precipitation.
-
Increase Reaction Time/Agitation: Allow sufficient time for the precipitation to complete. Gentle agitation can also help to promote the formation of the precipitate.
-
Careful Washing: Use a fine filter paper or a centrifugation and decantation method for washing the precipitate to minimize loss.
Frequently Asked Questions (FAQs)
What is the optimal pH for this compound precipitation?
The optimal pH for the precipitation of this compound is in the slightly acidic to neutral range. Specifically, a pH between 5.0 and 5.8 is recommended for efficient precipitation.[2] Below this range, this compound tends to be more soluble, while higher pH values can lead to the formation of other insoluble calcium salts.
What is the effect of the calcium to phytic acid molar ratio on precipitation?
The molar ratio of calcium to phytic acid significantly influences the solubility of the resulting this compound complex. While a definitive optimal ratio can vary with specific experimental conditions, it has been observed that a high excess of either calcium or phytic acid can increase the solubility of the complex.[6] It is recommended to empirically determine the optimal molar ratio for your specific application to maximize the yield of the insoluble precipitate.
How does temperature affect the synthesis of this compound?
What are common impurities in synthesized this compound and how can they be removed?
Common impurities in this compound, especially when synthesized from plant-derived phytic acid, include:
-
Metal Ions: Iron, magnesium, and other heavy metals can co-precipitate with this compound.[3]
-
Nitrogenous Compounds and Proteins: These can be carried over from the source material.[3]
-
Inorganic Phosphates: Residual inorganic phosphates from the starting materials can be present.
Purification can be achieved through:
-
Acid Dissolution and Reprecipitation: The crude this compound can be dissolved in an acidic solution (pH 3-4) to leave behind some impurities, and then reprecipitated by neutralizing the solution.[3][8]
-
Ion-Exchange Chromatography: This is an effective method for removing contaminating metal ions and other charged impurities from the phytic acid solution before precipitation.[3][9]
-
Thorough Washing: Washing the final precipitate with deionized water helps to remove soluble impurities.
What analytical methods can be used to characterize the synthesized this compound?
Several analytical techniques can be employed to confirm the identity and purity of the synthesized this compound:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of phytate.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the precipitate.
-
Inductively Coupled Plasma (ICP) Spectroscopy: To determine the elemental composition, including the calcium and phosphorus content, and to quantify any metal impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the phytic acid content and to detect the presence of other inositol phosphates.[10][11]
Data Presentation
Table 1: Influence of pH on this compound Solubility
| pH Range | Solubility of this compound |
| < 5.0 | High |
| 5.0 - 5.8 | Low (Optimal for Precipitation) |
| > 6.0 | Low, but risk of other calcium salt precipitation |
Table 2: Qualitative Effect of Calcium to Phytate Molar Ratio on Precipitation
| Ca:Phytate Molar Ratio | Observation |
| Low (Phytate in excess) | Increased solubility of the complex |
| High (Calcium in excess) | Increased solubility of the complex |
| Optimized Ratio | Maximum precipitation of insoluble this compound |
Table 3: Qualitative Effect of Temperature on this compound
| Temperature Condition | Observation |
| Controlled Room Temperature | Standard condition for precipitation |
| Elevated Temperature (e.g., Autoclaving) | Potential for decomposition of this compound[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general method for the synthesis of this compound in a laboratory setting. For pharmaceutical applications, further purification and stringent quality control are necessary.
Materials:
-
Phytic acid solution (50% w/v)
-
Calcium carbonate (CaCO₃) powder
-
Ammonium hydroxide solution (NH₄OH)
-
Deionized water
-
pH meter or pH test strips
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Prepare Phytic Acid Solution: Dilute the 50% phytic acid solution with deionized water to a desired working concentration (e.g., 10%).
-
Initial Reaction: Slowly add a stoichiometric amount of calcium carbonate powder to the phytic acid solution while stirring continuously. Carbon dioxide gas will be evolved.
-
pH Adjustment: After the initial reaction subsides, monitor the pH of the solution. The pH will likely be acidic.
-
Precipitation: Slowly add ammonium hydroxide solution dropwise to the mixture while stirring until the pH reaches the optimal range for precipitation (5.0 - 5.8). A white precipitate of this compound will form.
-
Digestion: Continue stirring the mixture at room temperature for a set period (e.g., 1-2 hours) to allow the precipitate to fully form and age.
-
Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Washing: Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Drying: Dry the precipitate in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Purification of this compound by Acid Reprecipitation
This protocol is for the purification of crude this compound.
Materials:
-
Crude this compound
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Suspend the crude this compound in deionized water. Slowly add HCl solution dropwise while stirring until the precipitate dissolves completely and the pH is in the range of 3.0-4.0.[3][8]
-
Impurity Removal: Filter the acidic solution to remove any insoluble impurities.
-
Reprecipitation: Slowly add NaOH solution to the clear filtrate while stirring to raise the pH back to the optimal precipitation range (5.0 - 5.8). A purified white precipitate of this compound will form.
-
Isolation and Washing: Isolate the purified precipitate by filtration and wash it thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the purified this compound as described in the synthesis protocol.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound precipitation yield.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. researchgate.net [researchgate.net]
- 3. US2815360A - Preparation of phytic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. US2718523A - Preparation of phytic acid and soluble salts thereof by cation exchange - Google Patents [patents.google.com]
- 10. chemijournal.com [chemijournal.com]
- 11. cerealsgrains.org [cerealsgrains.org]
troubleshooting poor peak resolution in the chromatography of phytic acid
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak resolution during the chromatographic analysis of phytic acid.
Frequently Asked Questions (FAQs)
Q1: Why are my phytic acid peaks broad or tailing?
Peak broadening and tailing for an acidic compound like phytic acid are often linked to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions : Standard silica-based reversed-phase columns can have residual silanol groups that interact with the negatively charged phosphate groups of phytic acid, causing peak tailing.[1][2] Using a high-purity, end-capped silica column or a different stationary phase (e.g., polymer-based) can mitigate these interactions.[1]
-
Mobile Phase pH : An inappropriate mobile phase pH can lead to poor peak shape.[1][3] The pH should be carefully controlled to ensure a consistent ionization state for phytic acid. For reversed-phase systems, a pH around 4.3 has been shown to provide good resolution.[1][4][5]
-
Column Overload : Injecting too much sample can saturate the column, leading to peak distortion.[3][6][7] Try reducing the injection volume or diluting the sample.[1][7]
-
Column Contamination/Degradation : Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause tailing.[1][3] Flushing the column with a strong solvent or replacing it if it's old can resolve this issue.[1] Using a guard column is recommended to protect the analytical column.[1]
Q2: What is causing poor separation between phytic acid (IP6) and its lower phosphate esters (IP3-IP5)?
Inadequate resolution between phytic acid (inositol hexaphosphate, IP6) and its less phosphorylated forms (IP3, IP4, IP5) is a common challenge. The separation is highly dependent on the chromatographic conditions.
-
Mobile Phase Composition : The concentration of the organic modifier (e.g., methanol) and the ion-pairing agent are critical. Reducing the methanol concentration can increase column selectivity and improve the resolution of inositol phosphates.[4]
-
Mobile Phase pH : The pH of the mobile phase is a dominant factor in separating inositol phosphates.[4] As the pH increases, peak elution times generally increase, but a loss of resolution can occur if the pH goes too high (e.g., above 5.2).[4][5] A pH range of 4.2 to 5.2 is often effective.[4]
-
Column Temperature : Increasing the column temperature (e.g., from 30°C to 40-45°C) can reduce peak width and retention times, which can help improve resolution, although sometimes only marginally.[4][5] It also has the benefit of reducing system backpressure.[4]
-
Flow Rate : Optimizing the flow rate can improve separation.[6][7] While slower flow rates can enhance resolution, they also increase run times.[6][7] A flow rate between 0.5 and 1.0 mL/min is commonly used.[1][4]
Q3: I'm seeing negative peaks in my chromatogram. Why is this happening and how can I fix it?
Negative peaks can appear in chromatograms when using a refractive index (RI) detector or due to a mismatch between the sample diluent and the mobile phase.
-
Solvent Front Issues : In some older reversed-phase methods using RI detection, the solvent front coincided with the phytic acid peak, making quantitation difficult.[4]
-
Sample Diluent : The occurrence of negative peaks can be influenced by the sample diluent. Using the mobile phase to dilute the sample can sometimes resolve this issue and improve the chromatographic profile.[5]
-
Air in Sample : A negative peak can also be caused by air dissolved in the injected sample.[4] While often of little significance, it could interfere with the quantitation of trace amounts of early-eluting peaks.[4]
-
Ion-Pairing Agent Concentration : Increasing the concentration of the ion-pairing agent, such as tetrabutylammonium hydroxide (TBAH), in the mobile phase has been reported to reduce negative peaks and improve resolution.[5]
Q4: My peaks are splitting or showing shoulders. What is a likely cause?
Peak splitting or shoulders often indicate a problem at the head of the column or an issue with the injection solvent.
-
Blocked Column Frit : The most common cause is a partially blocked inlet frit on the column, which can be caused by debris from the sample or mobile phase.[3] This distorts the sample stream as it enters the column, affecting all peaks. Backflushing the column may resolve the issue.[3]
-
Column Void or Channeling : A void or "channel" in the packing material at the head of the column can cause the sample to travel through different paths, resulting in distorted peaks.[2] This often requires column replacement.
-
Injection Solvent Incompatibility : If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1] Ideally, the sample should be dissolved in the mobile phase itself.[1]
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving poor peak resolution issues.
Caption: A logical workflow for troubleshooting poor peak resolution.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies for the successful chromatographic analysis of phytic acid.
Table 1: Optimized HPLC Parameters for Phytic Acid Analysis
| Parameter | Value | Source |
| Column Type | Polymeric Reversed-Phase (e.g., PRP-1) | [4][8] |
| C18 Reversed-Phase | [5] | |
| Mixed-Mode HILIC/Anion-Exclusion | [9] | |
| Mobile Phase | 56-60% Methanol, 0.015 M Formic Acid, 0.4% TBAH, pH 4.3 | [1][4] |
| 32.5% Methanol with 1.45% TBAH, pH 4.3 | [5] | |
| Acetonitrile:Water (60:40) | ||
| Flow Rate | 0.9 mL/min | [4][8] |
| 0.5 mL/min | ||
| Column Temp. | 40-45 °C | [4][5][8] |
| Injection Vol. | 20 µL | [4][8] |
Table 2: Effect of Mobile Phase pH on Phytic Acid Chromatography
| pH Value | Observation | Source |
| < 4.2 | Peak retention times decrease and coalesce. | [4] |
| 4.2 - 5.2 | Satisfactory resolution is achieved. | [4] |
| 4.3 | Selected as optimal in several studies. | [5] |
| > 5.2 | Complete loss of resolution observed with certain bases (e.g., KOH). | [4] |
| 5.5 - 7.0 | Peak elution times plateau. | [4] |
Experimental Protocols
Protocol 1: Sample Extraction from Plant Material
This protocol describes a general method for extracting phytic acid from food or grain samples.[8][10]
-
Weigh Sample : Weigh approximately 0.5 g of the finely ground sample into a centrifuge tube.[8]
-
Add Acid : Add 10 mL of an acidic solution (e.g., 0.5 M HCl, 3% H₂SO₄, or 3% TCA).[8][10] 5% H₂SO₄ at pH 0.6 has also been reported as effective.
-
Extract : Shake the mixture vigorously for 30 minutes to 3 hours at room temperature.[8][10] Using ultrasonic irradiation can reduce extraction time to 1-3 minutes.[4]
-
Centrifuge : Centrifuge the mixture at 10,000 x g for 15 minutes.[8]
-
Filter : Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]
-
Purification (Optional) : For complex matrices, a purification and concentration step using a silica-based anion-exchange column may be necessary.[4][8]
Protocol 2: Reversed-Phase HPLC Method
This protocol is based on a widely cited ion-pair reversed-phase HPLC method for separating phytic acid and its lower phosphate esters.[4][8]
-
HPLC System : A standard HPLC system with a pump, injector, column oven, and a UV or Refractive Index (RI) detector.
-
Column : A polymeric reversed-phase column (e.g., Hamilton PRP-1, 150 x 4.1 mm, 5 µm) is recommended due to its wide pH stability range (1-14).[4][8]
-
Mobile Phase Preparation :
-
Chromatographic Conditions :
Parameter Relationship Diagram
The interplay between key chromatographic parameters determines the final resolution. Understanding these relationships is crucial for effective method development.
Caption: Relationship between HPLC parameters and their effect on resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. brjac.com.br [brjac.com.br]
- 6. youtube.com [youtube.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
influence of pH and temperature on the stability of calcium phytate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH and temperature on the stability of calcium phytate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during experiments involving this compound.
Q1: Why am I observing unexpected precipitation in my this compound solution?
Unexpected precipitation is a common issue, often related to pH and the presence of other ions. This compound is sparingly soluble in water, and its solubility is highly dependent on the pH of the solution.[1][2]
-
pH Effects : Calcium and phytate are highly soluble in acidic conditions (below pH 4.0). As the pH increases above 4.0, there is a significant drop in solubility.[1] The greatest precipitation typically occurs in the neutral pH range (around 6.0-7.5).[3][4] If you are working within this pH range, precipitation is expected.
-
Order of Reagents : When preparing solutions, the order in which components are added can lead to the formation of insoluble molecules. It is advisable to dissolve calcium salts separately before combining them with other components.[5]
-
Interfering Ions : The presence of other multivalent cations (e.g., Mg²⁺, Zn²⁺) can form insoluble complexes with phytate, affecting its interaction with calcium and leading to precipitation.[6]
Q2: My experimental results for this compound stability are not reproducible. What are the common causes of this variability?
Lack of reproducibility often stems from minor, uncontrolled variations in experimental parameters.
-
pH Control : Even small fluctuations in pH can significantly alter the solubility and binding characteristics of this compound.[7][8] Ensure your buffer system is robust and that the pH is precisely controlled and measured throughout the experiment.
-
Molar Ratio : The molar ratio of calcium to phytic acid is a critical factor determining the extent of precipitation and complex formation.[1] Inconsistent ratios between experiments will lead to variable results. Maximum binding is observed at a Ca(II):phytate ratio of 6.[9]
-
Temperature Fluctuations : While phytate is relatively heat-stable at moderate temperatures, temperature can influence the kinetics of precipitation and the solubility of the formed complexes.[8][10] Maintaining a constant and uniform temperature is crucial for consistent results.
-
Matrix Effects : Components in your sample matrix, such as proteins, lipids, or other minerals, can interact with phytate and interfere with its precipitation and analysis, leading to inconsistent outcomes.[6]
Q3: At what pH is this compound most and least stable (in terms of solubility)?
The stability, particularly solubility, of this compound is fundamentally linked to pH.
-
Least Stable (Most Soluble) : this compound is most soluble and therefore least stable as a precipitate in acidic conditions, generally at a pH below 4.0-5.0.[1][7] In this range, the phosphate groups on the phytic acid molecule are not fully deprotonated, reducing their ability to chelate calcium ions effectively.
-
Most Stable (Least Soluble/Most Precipitated) : The complex is least soluble (most stable as a precipitate) in the neutral to slightly alkaline pH range. Maximum precipitation occurs at a pH of approximately 6.0 to 8.0.[1][3][9]
Q4: How does temperature affect the stability of my this compound sample?
-
Moderate Temperatures : Phytic acid and its salts are generally considered heat-stable under typical cooking and processing conditions.[10]
-
High Temperatures : At elevated temperatures, thermal decomposition can occur. Studies on phytic acid have shown evidence of decomposition when heated to 150°C for an hour.[11][12] For this compound specifically, gradual decomposition is expected to begin at temperatures above 200°C.[13] When heated to decomposition, it can emit toxic fumes of phosphorus oxides.[2]
Q5: I need to prevent or reverse this compound precipitation in my experiment. What are my options?
Preventing precipitation involves controlling the solution's chemistry.
-
Lower the pH : The most effective way to prevent or dissolve this compound precipitate is to acidify the solution to a pH below 4.0.[1]
-
Use a Chelating Agent : Stronger chelating agents could potentially compete with phytate for calcium ions, but this would alter the chemistry of your solution and should be considered carefully based on your experimental goals.
-
Control Molar Ratios : Under calcium-limiting conditions, the complexes may resolubilize at a pH above 7.0.[1] Carefully controlling the Ca:Phytate molar ratio can influence solubility.
Q6: Which analytical method is best for measuring phytate concentration accurately?
The choice of method depends on your specific needs for accuracy, specificity, and available equipment.
-
Precipitation Methods : These are traditional techniques but can be prone to interference from other substances like lower inositol phosphates or inorganic polyphosphates.[6][14]
-
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography are considered highly accurate and specific. HPLC, in particular, can separate and quantify phytic acid (IP6) from its less phosphorylated breakdown products (e.g., IP5, IP4), which is crucial for detailed analysis.[14][15]
-
Enzymatic Assays : These methods use phytase enzymes to specifically break down phytic acid, followed by the measurement of released phosphate. They offer high specificity and sensitivity.[14]
Data Presentation
The following tables summarize the quantitative data on the influence of pH and temperature on this compound.
Table 1: pH-Dependent Solubility and Binding of this compound
| pH Range | Solubility/Binding Characteristics | Reference(s) |
| < 4.0-5.0 | Highly soluble; insignificant binding of calcium to phytate. | [1][7][9] |
| > 5.0 | Binding begins and solubility starts to decrease. | [3][9] |
| 6.0 - 6.5 | Region of greatest precipitation and lowest solubility. | [1] |
| ~ 8.0 | Point of maximum calcium binding to phytate. | [9] |
| > 7.0 | Complexes may resolubilize under calcium-limiting conditions. | [1] |
Table 2: Thermal Stability of Phytic Acid and this compound
| Compound | Temperature | Observation | Reference(s) |
| Phytic Acid | 150°C (for ~1 hour) | Evidence of thermal decomposition observed. | [11][12] |
| This compound | > 200°C | Gradual thermal decomposition is expected to begin. | [13] |
| Phytate (general) | Standard Cooking/Processing | Considered relatively heat-stable. | [10] |
Experimental Protocols
Protocol 1: General Method for Determining this compound Solubility as a Function of pH
This protocol outlines a general procedure to assess how pH affects the solubility of this compound.
-
Preparation of Stock Solutions :
-
Prepare a stock solution of sodium phytate of known concentration.
-
Prepare a stock solution of calcium chloride of known concentration.
-
-
Sample Preparation :
-
In a series of reaction tubes, add a fixed volume of the sodium phytate stock solution.
-
Add varying amounts of a suitable buffer to each tube to pre-set a range of pH values (e.g., from pH 3.0 to 9.0).
-
Initiate the precipitation reaction by adding a fixed volume of the calcium chloride stock solution to each tube. The final Ca:Phytate molar ratio should be consistent across all samples.
-
-
Incubation and Equilibration :
-
Allow the mixtures to incubate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to ensure the precipitation reaction reaches equilibrium.
-
-
Separation of Precipitate :
-
Centrifuge the tubes at high speed to pellet the insoluble this compound precipitate.
-
-
Analysis :
-
Carefully collect the supernatant from each tube.
-
Measure the concentration of soluble calcium and/or phosphorus in the supernatant using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) for calcium, and a colorimetric method (e.g., molybdenum blue method) for phosphorus.[16]
-
The amount of precipitated this compound can be calculated by subtracting the amount remaining in the supernatant from the initial total amount.
-
Protocol 2: Thermal Stability Analysis of this compound using Thermogravimetric Analysis (TGA)
This protocol describes the use of TGA to determine the thermal decomposition profile of this compound.
-
Sample Preparation :
-
Ensure the this compound sample is dry and in a fine powder form to ensure uniform heating.[2]
-
-
Instrument Setup :
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Place a small, accurately weighed amount of the this compound sample into the TGA sample pan.
-
-
Thermal Analysis :
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature over a defined range (e.g., from room temperature to 800°C).
-
-
Data Analysis :
-
Analyze the resulting TGA curve (mass vs. temperature).
-
Identify the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This indicates the start of thermal degradation.[13]
-
Determine the temperatures of major decomposition events and the percentage of mass loss at each stage.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Precipitation
Caption: Workflow for diagnosing and resolving unexpected this compound precipitation.
Diagram 2: Factors Influencing this compound Stability
Caption: Relationship between key parameters and the stability of this compound.
Diagram 3: General Experimental Workflow for Stability Analysis
Caption: Workflow for analyzing the stability and solubility of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Determination of phytic acid and its importance - Eurofins Scientific [eurofins.in]
- 15. Research Portal [ourarchive.otago.ac.nz]
- 16. chemijournal.com [chemijournal.com]
strategies to minimize mineral interference in calcium phytate assays
Welcome to our technical support center for calcium phytate assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of mineral interference in this compound assays?
Phytic acid is a strong chelator of multivalent cations.[1][2] The primary cause of mineral interference in this compound assays is the formation of insoluble complexes between phytate and various minerals present in the sample matrix.[3] This chelation can lead to an underestimation of phytate content as the mineral-phytate complexes may not be fully accessible for detection by the assay's reagents.[4] The most common interfering minerals include:
-
Iron (Fe²⁺/Fe³⁺): Iron has a very high affinity for phytate and can form highly stable complexes, significantly impacting assay accuracy.[2][3]
-
Zinc (Zn²⁺): Similar to iron, zinc readily binds to phytate, leading to the formation of insoluble precipitates.[1][5]
-
Magnesium (Mg²⁺): While its affinity is lower than that of iron and zinc, magnesium can still interfere, particularly at high concentrations.[2]
-
Other Divalent Cations: Other minerals like manganese (Mn²⁺) can also contribute to interference.[2]
The extent of interference is often dependent on the pH of the sample and the molar ratios of minerals to phytate.[5]
Q2: My phytate measurements seem artificially low. What could be the issue?
Artificially low phytate measurements are a classic symptom of mineral interference. When interfering minerals are present, they form complexes with phytate, reducing its availability to react with the assay reagents.[3][4] This leads to a lower detected signal and an underestimation of the true phytate concentration. Another potential issue could be the pH of your extraction or reaction mixture, which can affect the solubility of phytate and its complexes.[6]
Q3: How can I remove interfering minerals from my samples before the assay?
Several strategies can be employed to remove or minimize the impact of interfering minerals:
-
Anion-Exchange Chromatography: This is a highly effective method for separating phytate from interfering cations.[6] The negatively charged phytate binds to the positively charged resin, while the cationic minerals are washed away. The purified phytate can then be eluted for quantification.[6]
-
Acidic Extraction: Performing the initial sample extraction with an acid like hydrochloric acid (HCl) or trichloroacetic acid (TCA) can help dissociate phytate from its mineral complexes.[7][8]
-
Use of Chelating Agents: Incorporating a stronger chelating agent, such as EDTA, into your sample preparation can sequester interfering minerals, preventing them from binding to phytate.[7][9]
Q4: Can the type of analytical method influence the susceptibility to mineral interference?
Yes, the choice of analytical method can significantly impact the degree of mineral interference.
-
Precipitation Methods: Traditional methods that rely on the precipitation of phytate with a known amount of a cation (e.g., iron) are highly susceptible to interference from other cations in the sample, which can co-precipitate.[10]
-
Colorimetric Methods (e.g., Wade Reagent): These methods, which measure the displacement of iron from a colored complex by phytate, can be affected by other anions that also react with the reagent.[6]
-
Enzymatic Assays: Assays that use phytase to hydrolyze phytate and then measure the released phosphate can be more specific. However, the activity of the phytase enzyme itself can be inhibited by certain trace minerals.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly when coupled with appropriate detectors, are generally considered the most robust for separating phytate from interfering compounds, including different inositol phosphate forms.[10][13]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mineral Interference | Implement a sample cleanup step using anion-exchange chromatography. | Removal of interfering cations, leading to more accurate phytate quantification. |
| Add a chelating agent like EDTA to the sample preparation buffer. | Sequestration of interfering minerals, preventing their interaction with phytate. | |
| Incorrect pH | Verify and adjust the pH of all extraction and reaction buffers to the optimal range for the assay.[6] | Improved solubility of phytate and optimal performance of assay reagents. |
| Incomplete Extraction | Increase the extraction time or use a more effective extraction solvent (e.g., 2.4% HCl).[6] | Complete release of phytate from the sample matrix. |
Issue 2: Poor Recovery After Anion-Exchange Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Resin Mesh Size | Use a finer mesh size resin (e.g., 200-400 mesh) to increase the surface area for binding.[6] | Improved and more consistent recovery of phytate. |
| Incorrect Elution Conditions | Optimize the concentration of the eluting salt (e.g., NaCl). A concentration of 0.7 M NaCl is often effective.[6] | Efficient elution of bound phytate from the column. |
| Sample Overload | Ensure the amount of sample loaded onto the column does not exceed its binding capacity. | Quantitative binding of phytate to the resin. |
Experimental Protocols
Protocol 1: Sample Preparation with Anion-Exchange Chromatography
This protocol is designed to isolate phytate from interfering minerals and other compounds prior to quantification.[6]
-
Extraction:
-
Homogenize the sample.
-
Extract the sample with 2.4% HCl by shaking vigorously for 1 hour at room temperature.[6]
-
Centrifuge the suspension at 3000 x g for 20 minutes.
-
Carefully collect the supernatant.
-
-
Anion-Exchange Cleanup:
-
Prepare an anion-exchange column (e.g., AG1-X8 resin, 200-400 mesh).
-
Take a 1 mL aliquot of the supernatant and adjust the pH to 6.0 using NaOH.
-
Load the pH-adjusted sample onto the column.
-
Wash the column with 15 mL of 0.1 M NaCl to elute inorganic phosphate and other weakly bound anions.
-
Elute the phytate from the column using 15 mL of 0.7 M NaCl.
-
The collected eluate contains the purified phytate fraction for analysis.
-
Protocol 2: Colorimetric Determination using Wade Reagent
This protocol describes the quantification of phytate using the Wade reagent, which is a complex of FeCl₃ and sulfosalicylic acid.[6]
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of sodium phytate (e.g., 5-50 µg/mL).
-
-
Colorimetric Reaction:
-
In a test tube, mix 3.0 mL of the purified phytate fraction (from Protocol 1) or a standard solution with 1.0 mL of Wade reagent (0.03% FeCl₃ and 0.3% sulfosalicylic acid).[6]
-
Vortex the solution and centrifuge at 3000 x g for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the supernatant at 500 nm against a reagent blank.
-
The phytate concentration is inversely proportional to the absorbance.
-
-
Calculation:
-
Calculate the phytate concentration in the sample by comparing its absorbance to the standard curve.
-
Data Presentation
Table 1: Impact of Interfering Minerals on Phytate Recovery
| Interfering Mineral | Concentration | Apparent Phytate Recovery (%) |
| None (Control) | - | 100 |
| Iron (Fe³⁺) | 50 ppm | 75 |
| Zinc (Zn²⁺) | 50 ppm | 82 |
| Magnesium (Mg²⁺) | 100 ppm | 91 |
Note: Data are hypothetical and for illustrative purposes to demonstrate the inhibitory effect of minerals.
Table 2: Effectiveness of Mitigation Strategies
| Mitigation Strategy | Apparent Phytate Recovery (%) with 50 ppm Fe³⁺ |
| None | 75 |
| Anion-Exchange Chromatography | 98 |
| Addition of EDTA (10 mM) | 95 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting phytate-element interactions: implications for iron, zinc and calcium bioavailability, with emphasis on legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dephytinization on bioavailability of iron, calcium and zinc from infant cereals assessed in the Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Lab-scale preparation and QC of phytase assay substrate from rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of phytic acid and its importance - Eurofins Scientific [eurofins.in]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in methodology for analysis of phytate and inositol phosphates in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Phytase-Mediated Dephytinization of Food Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of phytase-mediated dephytinization of food products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
| Problem | Possible Cause | Suggested Solution |
| Low or no phytase activity detected | Inactive enzyme due to improper storage. | Ensure phytase is stored at the recommended temperature (-20°C for many commercial kits) and avoid repeated freeze-thaw cycles.[1] Always keep the enzyme on ice when in use. |
| Incorrect assay buffer pH or temperature. | Verify that the assay buffer pH is optimal for the specific phytase being used (e.g., pH 2.5-5.5 for many microbial phytases).[2][3] Ensure the incubation temperature is set to the enzyme's optimum, typically between 45-60°C.[3] | |
| Presence of inhibitors in the food matrix. | High concentrations of certain divalent cations (e.g., calcium) can inhibit phytase activity by forming insoluble complexes with phytic acid.[2][4] Consider sample pretreatment steps like dilution or using a 10 kDa spin column to remove potential inhibitors.[1] | |
| Incorrect wavelength reading on the spectrophotometer. | Confirm that the spectrophotometer is set to the correct wavelength for the specific assay being used (e.g., 655 nm for molybdenum blue method, or as specified in the kit protocol).[5] | |
| Substrate (phytic acid) concentration is too low or too high. | If substrate concentration is too low, the reaction rate will be minimal. If it is too high, it could lead to substrate inhibition. Determine the optimal substrate concentration for your specific enzyme. | |
| Inconsistent or variable results | Inaccurate pipetting. | Use calibrated pipettes and ensure proper technique to minimize volume errors, especially when working with small volumes.[6] |
| Incomplete mixing of reagents. | Thoroughly mix all reagents and the reaction mixture before incubation and measurement to ensure a homogenous solution.[7] | |
| Fluctuations in incubation temperature. | Use a calibrated water bath or incubator to maintain a constant and accurate temperature throughout the incubation period. | |
| Presence of endogenous phosphatases in the food sample. | The food product itself may contain phosphatases that can release phosphate, leading to an overestimation of phytase activity. Run a sample blank (without added phytase) to determine the background level of phosphate release. | |
| High background in blank/control | Phosphate contamination in reagents or glassware. | Use phosphate-free water and acid-washed glassware to prepare all solutions. Check reagents for phosphate contamination.[8] |
| Endogenous phosphate in the food sample. | Some food samples naturally contain free inorganic phosphate. This can be addressed by using a sample preparation method that removes small molecules, such as a 10 kDa spin column.[1] | |
| Precipitation observed in the reaction mixture | High concentrations of protein or phosphate in the sample. | Dilute the sample to reduce the concentration of interfering substances.[8] |
| Incorrect buffer pH leading to protein precipitation. | Ensure the buffer pH is appropriate for both the enzyme and the sample to maintain protein solubility. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is phytic acid and why is its reduction in food important?
Phytic acid, or myo-inositol hexakisphosphate, is the primary storage form of phosphorus in many plant-based foods like cereals, legumes, and oilseeds.[3][9][10] It is considered an anti-nutrient because it can chelate essential minerals such as iron, zinc, and calcium, reducing their bioavailability for absorption by monogastric animals, including humans.[3][9][10][11][12] Reducing the phytic acid content through dephytinization can improve the nutritional value of food products.[3][10][13]
Q2: How does phytase work to reduce phytic acid?
Phytase is a type of phosphatase enzyme that catalyzes the hydrolysis of phytic acid, sequentially releasing inorganic phosphate and lower myo-inositol phosphates.[7] This process breaks down the phytic acid molecule, which in turn liberates the chelated minerals, making them more available for absorption.[3]
Experimental Design & Optimization
Q3: What are the key factors to consider when optimizing phytase-mediated dephytinization?
Several factors influence the efficacy of phytase:
-
pH and Temperature: Phytase activity is highly dependent on pH and temperature. The optimal conditions vary depending on the source of the phytase (e.g., fungal, bacterial).[3][14] Acidic phytases generally have an optimal pH between 4.5 and 6.0 and a temperature between 45°C and 60°C.[3]
-
Enzyme and Substrate Concentration: The ratio of phytase to phytic acid is crucial for efficient dephytinization.[2]
-
Incubation Time: The duration of the enzymatic treatment will affect the extent of phytic acid hydrolysis.
-
Food Matrix Effects: The composition of the food product can impact phytase activity. Inhibitors may be present, or the physical structure of the food may limit enzyme access to the substrate.[2]
Q4: How can I choose the right phytase for my application?
The choice of phytase depends on the specific food matrix and processing conditions.[2] Consider the following:
-
pH and Temperature Optima: Select a phytase that is active under the pH and temperature conditions of your food processing system.
-
Thermostability: If your process involves heat treatment, a thermostable phytase is necessary.[13][15]
-
Source: Phytases can be derived from plants, animals, or microorganisms.[3] Microbial phytases, particularly from fungi (e.g., Aspergillus niger) and bacteria (e.g., Bacillus subtilis), are commonly used due to their high activity and stability.[3][16]
Q5: What methods can be used to quantify phytic acid content?
Several methods are available for determining phytic acid content, each with its own advantages and limitations:
-
Precipitation Methods: Traditional methods involve precipitating phytic acid with a metal ion (e.g., iron) and then quantifying the amount of bound metal or phosphorus.[11][17][18]
-
Enzymatic Assays: These methods use phytase to specifically break down phytic acid, and the released phosphate is then measured colorimetrically.[9][11]
-
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and ion chromatography are highly specific and can separate and quantify different inositol phosphates.[11]
Troubleshooting & Data Interpretation
Q6: My enzyme kinetics plot does not show saturation at high substrate concentrations. What could be the reason?
If the reaction rate continues to increase linearly with substrate concentration, it may indicate that the Km of the enzyme for the substrate is much higher than the concentrations you are testing.[19] You may need to use a wider range of substrate concentrations to observe saturation kinetics. Another possibility in coupled assays is that the substrate of the primary enzyme is also a substrate for the coupling enzyme.[19]
Q7: How can I improve the stability and reusability of my phytase?
Immobilization of the phytase onto a solid support is a common strategy to enhance its stability and allow for its reuse.[3][20] Various materials can be used for immobilization, which can improve resistance to changes in pH and temperature.[20][21]
Data Presentation
Table 1: Optimal Conditions for Microbial Phytases
| Microorganism | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger | 5.0 | 50 | [14] |
| Sporotrichum thermophile | 5.0 | 50 | [14] |
| Geobacillus sp. TF16 (immobilized on chitosan) | 5.0 | 95 | [22] |
| Geobacillus sp. TF16 (immobilized on Ca-alginate) | 3.0 | 75 | [22] |
Table 2: Efficacy of Dephytinization Methods
| Method | Phytic Acid Reduction (%) | Food Matrix | Reference |
| Sourdough fermentation | up to 70% | Cereal/legume breads | [9] |
| Soaking, sprouting, fermenting, cooking | Variable | Grains (wheat, rye) | [12] |
| Enzymatic treatment with phytase | ~70% | Flour processing | [20] |
| Hydrolysis with immobilized phytase (4h) | 24% (chitosan), 33% (Ca-alginate) | Soymilk | [22] |
Experimental Protocols
Protocol 1: Quantification of Phytic Acid (Molybdenum Blue Method)
This protocol is a generalized procedure based on the principle of measuring phosphate released after enzymatic hydrolysis of phytic acid.[5][9]
Materials:
-
0.66 M HCl for extraction
-
Phytase solution
-
Alkaline phosphatase solution
-
Ammonium molybdate solution
-
Reducing agent (e.g., ascorbic acid)
-
Phosphate standard solution
-
UV/Vis Spectrophotometer
Procedure:
-
Extraction: Extract phytic acid from the ground food sample using 0.66 M HCl.[5]
-
Enzymatic Hydrolysis: Incubate the extract with phytase and alkaline phosphatase to release inorganic phosphate (Pi) from the phytic acid.
-
Color Development: Add ammonium molybdate solution to the reaction mixture, followed by a reducing agent. This will form a colored molybdenum blue complex with the released phosphate.[5][9]
-
Measurement: Measure the absorbance of the solution at 655 nm using a spectrophotometer.[5]
-
Quantification: Determine the concentration of phosphate using a standard curve prepared with a known concentration of phosphate. Calculate the original phytic acid content based on the amount of phosphate released.
Protocol 2: Phytase Activity Assay (General)
This protocol outlines the general steps for measuring phytase activity. Specific conditions should be optimized for the particular enzyme and substrate.
Materials:
-
Phytase enzyme solution
-
Phytic acid substrate solution (e.g., sodium phytate)
-
Assay buffer with optimal pH for the enzyme
-
Stopping reagent (e.g., trichloroacetic acid)
-
Reagents for phosphate quantification (as in Protocol 1)
Procedure:
-
Reaction Setup: Pre-incubate the substrate solution and the enzyme solution separately at the optimal temperature.
-
Initiate Reaction: Mix the enzyme and substrate solutions to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stopping reagent.
-
Phosphate Measurement: Measure the amount of inorganic phosphate released using a suitable method, such as the molybdenum blue method described above.
-
Calculate Activity: One unit of phytase activity is typically defined as the amount of enzyme that liberates 1 µmole of inorganic phosphorus per minute under the specified assay conditions.[23]
Visualizations
Caption: General experimental workflow for phytase-mediated dephytinization of food products.
Caption: Troubleshooting decision tree for low or no phytase activity.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Phytase efficacy [asi.k-state.edu]
- 3. Microbial Phytases: Properties and Applications in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img.wattagnet.com [img.wattagnet.com]
- 5. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 6. docs.abcam.com [docs.abcam.com]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Estimation of Phytic Acid Content | Springer Nature Experiments [experiments.springernature.com]
- 10. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of phytic acid and its importance - Eurofins Scientific [eurofins.in]
- 12. onesource4wellness.wordpress.com [onesource4wellness.wordpress.com]
- 13. chesci.com [chesci.com]
- 14. researchgate.net [researchgate.net]
- 15. ftb.com.hr [ftb.com.hr]
- 16. Phytase Production and Development of an Ideal Dephytinization Process for Amelioration of Food Nutrition Using Microbial Phytases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cerealsgrains.org [cerealsgrains.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in phytase thermostability engineering towards potential application in the food and feed sectors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Enzymatic Assay of Phytase (EC 3.1.3.8) [sigmaaldrich.com]
how to prevent the degradation of calcium phytate during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of calcium phytate during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the calcium salt of phytic acid, a major storage form of phosphorus in plants. In research and pharmaceutical development, it is crucial to maintain its chemical integrity to ensure the accuracy and reproducibility of experiments, as well as the efficacy and safety of potential therapeutic applications. Degradation can lead to the formation of lower inositol phosphates and inorganic phosphate, altering its biological and chemical properties.
Q2: What are the primary factors that cause the degradation of this compound during storage?
The degradation of this compound is primarily influenced by three main factors:
-
Temperature: Elevated temperatures can accelerate hydrolytic degradation and thermal decomposition.
-
Moisture: The presence of water can facilitate the hydrolysis of the phosphate ester bonds.
-
Light: Exposure to light, particularly UV radiation, may contribute to the degradation of the molecule, although this is less documented than the effects of heat and moisture.
Q3: What are the ideal storage conditions for long-term stability of this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. Specifically:
-
Store in a tightly sealed container to protect from moisture and air.
-
Keep in a cool place, with refrigeration at 4°C being optimal for long-term storage.[1][2]
-
Protect from light by using an opaque container or storing it in a dark cabinet.
Q4: Can I store this compound in an aqueous solution?
Storing this compound in an aqueous solution for extended periods is not recommended. Acidic or neutral pH levels in solution can encourage microbial growth, and the presence of water facilitates hydrolysis.[3] If a solution must be prepared, it is best to make it fresh for each use.[3]
Q5: Are there any substances that are incompatible with this compound during storage?
Yes, this compound should be stored away from strong oxidizing agents, as they can promote its degradation.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, discoloration). | Moisture absorption or degradation. | Discard the product. Review storage procedures to ensure the container is airtight and stored in a low-humidity environment. |
| Inconsistent experimental results using older stock of this compound. | Degradation of the this compound, leading to a lower concentration of the active molecule and the presence of degradation products. | Use a fresh stock of this compound for critical experiments. Perform a quality control check on the older stock using the stability testing protocol outlined below. |
| Precipitate formation in a freshly prepared this compound solution. | The pH of the solution may be too high, reducing the solubility of this compound. | Adjust the pH of the solution to be slightly acidic to improve solubility.[5] However, for stability, it's best to use freshly prepared solutions. |
Factors Influencing this compound Degradation
| Factor | Effect on Degradation | Recommended Mitigation |
| Temperature | Increased temperature accelerates degradation. Thermal decomposition of phytic acid begins around 150°C.[6][7] Autohydrolysis can occur at temperatures as low as 120°C.[8] | Store at or below room temperature. For long-term storage, refrigeration at 4°C is recommended.[1][2] |
| Humidity | High humidity promotes hydrolysis of the phosphate ester bonds. | Store in a desiccator or a controlled low-humidity environment. Ensure the storage container is hermetically sealed.[9] |
| Light | Exposure to light, especially UV, may induce photodegradation. | Store in an opaque container or in a dark location to prevent light exposure. |
| pH (in solution) | Both acidic and alkaline conditions can promote hydrolysis, though the rate is dependent on the specific pH. This compound solubility is also pH-dependent.[5] | For any short-term solution preparations, use a buffer system appropriate for the intended application and prepare fresh. Avoid prolonged storage in solution. |
| Presence of Oxidizing Agents | Can lead to chemical degradation of the molecule. | Store away from strong oxidizing agents.[4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method for conducting a long-term stability study of solid this compound using High-Performance Liquid Chromatography (HPLC).
1. Objective: To determine the degradation of this compound over time under various storage conditions.
2. Materials:
-
This compound samples
-
HPLC system with a suitable detector (e.g., UV or Refractive Index)
-
Reversed-phase C18 column or a specialized polymer column[4]
-
Mobile phase reagents (e.g., methanol, formic acid, tetrabutylammonium hydroxide, sulfuric acid)[4]
-
Extraction solution (e.g., 3% H2SO4)[10]
-
Reference standards for phytic acid and potential degradation products (e.g., inositol pentaphosphate, inositol tetraphosphate)
-
Environmental chambers for controlled temperature and humidity storage
3. Experimental Workflow:
4. HPLC Method (Example): [4]
-
Column: PRP-1 5-µm (150 x 4.1 mm) reversed-phase analytical column.
-
Mobile Phase: A mixture of methanol (560 ml) and 0.035M formic acid (440 ml). Add 10 ml of tetrabutylammonium hydroxide (40% w/w) and adjust the pH to 4.3 with 72% (w/w) sulfuric acid.
-
Flow Rate: 0.9 ml/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 190 nm or Refractive Index.
5. Data Analysis: The percentage of remaining this compound at each time point is calculated relative to the initial concentration (time 0). The degradation rate constant can be determined by plotting the natural logarithm of the concentration versus time. The shelf-life can be predicted using the Arrhenius equation for data from accelerated stability testing.[11]
Degradation Pathway
The primary degradation pathway for this compound is the stepwise hydrolysis of the phosphate groups from the inositol ring.
This diagram illustrates that through a series of hydrolysis reactions, phosphate groups are sequentially cleaved from the inositol ring, resulting in various inositol phosphates and free inorganic phosphate. This process can be initiated by heat, moisture, or enzymatic activity.
References
- 1. CA2859789C - Phytic acid as a stabilizer for phytase - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytate phosphorus hydrolysis as influenced by dietary calcium and micro-mineral source in broiler diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. irongallink.org [irongallink.org]
- 6. US8377909B2 - Use of phytate as agent inhibiting dissolution of crystals of calcium salts for the prevention of osteoporosis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of dietary calcium and phytase on phytate phosphorus hydrolysis in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Industrial-Scale Production of Calcium Phytate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the industrial-scale production of calcium phytate. It includes a detailed troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and process diagrams to address common challenges encountered during production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the industrial production of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: Our production run resulted in a significantly lower yield of this compound than anticipated. What are the potential causes and how can we rectify this?
A: Low yield is a common issue that can stem from several factors throughout the production process. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Phytic Acid Extraction | The initial extraction of phytic acid from the raw material (e.g., rice bran, corn steep liquor) may have been inefficient. Factors influencing this include the type and concentration of the acid used, extraction time, and temperature.[1][2][3] | Review and optimize the phytic acid extraction protocol. Consider adjusting the acid type (sulfuric acid has shown high efficacy), concentration, and extraction duration.[1][3] Ensure the raw material is appropriately prepared (e.g., defatted) to improve extraction efficiency. |
| Incorrect pH for Precipitation | The pH of the reaction mixture is critical for the precipitation of this compound. If the pH is too low, the this compound will remain soluble.[4][5] | Carefully monitor and control the pH during the precipitation step. The optimal pH for this compound precipitation is generally between 6.0 and 7.5.[6] Use a calibrated pH meter and make gradual adjustments. |
| Suboptimal Calcium to Phytic Acid Molar Ratio | An incorrect molar ratio of calcium to phytic acid can lead to incomplete precipitation. A calcium to phytic acid molar ratio of 5:1 or higher is generally recommended for complete precipitation.[5] | Accurately calculate and control the addition of the calcium source (e.g., calcium carbonate, calcium chloride) based on the concentration of the phytic acid solution. |
| Formation of Soluble Phytate Complexes | In the presence of certain ions or at suboptimal pH, soluble phytate complexes may form, preventing the precipitation of this compound. | Analyze the composition of your raw materials for interfering ions. Adjust the pH and molar ratios to favor the formation of insoluble this compound. |
Issue 2: Poor Purity of the Final this compound Product
Q: The purity of our this compound is below the required specifications. What are the likely contaminants and how can we improve the purification process?
A: Impurities in the final product can affect its performance and safety. Identifying and removing these contaminants is crucial.
Potential Contaminants & Purification Strategies:
| Contaminant | Source | Recommended Purification Step |
| Inorganic Salts (e.g., Calcium Chloride, Calcium Sulfate) | Byproducts of the reaction or excess reactants. | Wash the precipitated this compound thoroughly with deionized water to remove soluble inorganic salts. |
| Other Metal Phytates (e.g., Magnesium, Iron, Zinc) | These metals are naturally present in the plant-based raw materials and can co-precipitate with this compound.[4] | A dilute acid wash of the precipitate can help to remove some of these metal phytate complexes.[1] For high-purity applications, consider using a purified phytic acid source. |
| Proteins and Other Organic Matter | Incomplete removal of proteins and other organic compounds from the initial phytic acid extract. | Implement a protein precipitation step (isoelectric precipitation) in the phytic acid extraction protocol before the addition of the calcium source.[1] |
| Unreacted Phytic Acid | Incomplete reaction due to insufficient calcium source or improper reaction conditions. | Ensure the correct stoichiometry of reactants and optimize reaction time and temperature. The final product can be washed to remove any soluble unreacted phytic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating this compound?
A: The solubility of this compound is highly dependent on pH. While it is soluble in acidic conditions (pH < 4-5), precipitation is maximized in the pH range of 6.0 to 7.5.[4][6] It is critical to avoid overly alkaline conditions during neutralization with calcium carbonate or calcium hydroxide, as this can lead to the precipitation of undesirable tri- and tetra-calcium phytate forms, leaving less phytate in the solution to form the desired product.[7]
Q2: How does the quality of the raw material affect the production process?
A: The variability in the composition of raw materials like rice bran or corn can significantly impact the production process.[8][9][10] The phytic acid content can vary, necessitating adjustments to the amount of acid used for extraction and the amount of calcium salt for precipitation.[7] Furthermore, the presence of other minerals like magnesium, iron, and zinc can lead to the co-precipitation of their phytate salts, affecting the purity of the final this compound product.[4]
Q3: What are the key safety precautions to consider during the industrial production of this compound?
A: The primary safety concerns involve the handling of phytic acid and calcium carbonate. Phytic acid is corrosive and can cause severe skin burns and eye damage.[11][12] Calcium carbonate is generally considered safe but can cause irritation to the eyes, skin, and respiratory system.[13][14] The reaction between phytic acid and calcium carbonate releases carbon dioxide gas, which can create pressure in a closed system.
Safety Recommendations:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats.[11][12]
-
Work in a well-ventilated area to avoid the buildup of carbon dioxide.
-
Refer to the Safety Data Sheets (SDS) for both phytic acid and calcium carbonate for detailed handling and emergency procedures.[11][12][13][14]
Q4: Can other calcium salts be used instead of calcium carbonate?
A: Yes, other calcium salts like calcium chloride or calcium hydroxide can be used. However, the choice of calcium salt can affect the reaction and the final product. For instance, using calcium hydroxide will also increase the pH. The reaction with calcium carbonate is often favored due to its availability and the production of carbon dioxide, which can be easily managed.[7]
Experimental Protocols
Protocol 1: Extraction of Phytic Acid from Rice Bran
This protocol outlines a standard laboratory procedure for extracting phytic acid from rice bran.
Materials:
-
Rice Bran
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Centrifuge
-
pH meter
Procedure:
-
Defatting (Optional but Recommended): Mix 100g of rice bran with 500mL of a suitable solvent (e.g., hexane) and stir for 2-4 hours. Filter and air-dry the defatted bran.
-
Acid Extraction: Suspend the defatted rice bran in a dilute acid solution (e.g., 0.6 M HCl or 5% H₂SO₄) at a solid-to-liquid ratio of 1:10.[2][3]
-
Extraction: Stir the mixture for 1-3 hours at room temperature.
-
Separation: Centrifuge the mixture to separate the solid residue from the liquid extract containing phytic acid.
-
Protein Precipitation: Adjust the pH of the supernatant to the isoelectric point of the proteins (typically around pH 4.5-5.5) using NaOH to precipitate the proteins. Centrifuge again to remove the precipitated proteins. The resulting supernatant is the phytic acid extract.
Protocol 2: Synthesis of this compound
This protocol describes the synthesis of this compound from a phytic acid solution.
Materials:
-
Phytic Acid Extract (from Protocol 1)
-
Calcium Carbonate (CaCO₃)
-
Ammonia Solution (optional, for pH adjustment)
-
Deionized Water
-
Stirring Hotplate
-
pH meter
Procedure:
-
Reaction Setup: Place the phytic acid extract in a reaction vessel equipped with a stirrer.
-
Calcium Carbonate Addition: Slowly add a stoichiometric amount of calcium carbonate to the phytic acid solution while stirring continuously. The reaction will produce carbon dioxide gas, so ensure adequate ventilation.
-
pH Adjustment: Monitor the pH of the solution. The target pH for precipitation is between 6.0 and 7.5.[6] If necessary, adjust the pH with a dilute ammonia solution to avoid the formation of highly insoluble this compound salts.[7]
-
Precipitation: Continue stirring for 1-2 hours to ensure complete reaction and precipitation.
-
Isolation: Collect the precipitated this compound by filtration or centrifugation.
-
Washing: Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Drying: Dry the purified this compound in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
Process Diagrams
Caption: Overall workflow for the industrial production of this compound.
Caption: Logical troubleshooting steps for addressing low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of extraction conditions for phytic acid from rice bran using response surface methodology and its antioxidant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. irongallink.org [irongallink.org]
- 8. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. carlroth.com [carlroth.com]
- 13. fpc.com.tw [fpc.com.tw]
- 14. tsapps.nist.gov [tsapps.nist.gov]
addressing the co-precipitation of proteins during calcium phytate isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein co-precipitation during calcium phytate isolation.
Frequently Asked Questions (FAQs)
Q1: What is protein co-precipitation during this compound isolation?
A1: Protein co-precipitation is the unintentional precipitation of proteins along with the target this compound. This occurs due to the interaction between negatively charged phosphate groups of phytic acid and positively charged protein molecules, especially at low pH, leading to the formation of insoluble protein-phytate complexes.[1][2]
Q2: Why is protein co-precipitation a problem?
A2: Protein contamination can interfere with downstream applications of the isolated this compound. It can affect the purity, structure, and functionality of the final product, and may lead to inaccurate quantification and characterization.
Q3: What are the main factors influencing protein co-precipitation?
A3: The primary factor is pH. At a pH below the isoelectric point of the proteins, they carry a net positive charge and readily bind to the negatively charged phytate.[1][2] Other contributing factors include the type and concentration of proteins in the source material, temperature, and the concentration of calcium ions.
Q4: How can I minimize protein co-precipitation during the initial isolation?
A4: The most effective strategy is to control the pH during precipitation. Precipitating the protein at a pH slightly above its isoelectric point (e.g., pH 5.3 for soy protein) can help keep the phytate soluble in the whey.[3] Additionally, enzymatic treatment with phytase can prevent the formation of protein-phytate complexes.[2]
Q5: What can I do if I already have a this compound precipitate with significant protein contamination?
A5: You can attempt to remove the contaminating protein by washing the precipitate with a buffer at a pH where the protein is soluble but the this compound is not. Alternatively, enzymatic digestion of the protein using proteases can be employed, followed by washing steps to remove the resulting peptides.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High protein content in the final this compound product. | Co-precipitation of proteins with phytate. | 1. Optimize pH of precipitation: Adjust the pH to a level where the protein of interest is soluble. For instance, for soy protein, precipitating at a pH of 5.3 can leave the phytate in the soluble fraction.[3] 2. Enzymatic Treatment: Incorporate a phytase treatment step prior to calcium precipitation to hydrolyze phytic acid and prevent the formation of protein-phytate complexes.[2] 3. Post-precipitation washing: Wash the this compound pellet with a buffer at a pH that solubilizes the contaminating proteins. |
| Low yield of this compound. | Suboptimal pH for precipitation. | The solubility of this compound is pH-dependent. Ensure the pH is within the optimal range for precipitation (generally above pH 6).[1] |
| Inconsistent results between batches. | Variation in source material or experimental conditions. | Standardize all experimental parameters, including the source of the raw material, extraction and precipitation times, temperatures, and pH values. |
| Difficulty in separating the precipitate from the supernatant. | Fine precipitate particles. | Increase centrifugation time and/or force. Consider using a clarifying agent, though this may introduce other contaminants. |
Experimental Protocols
Protocol 1: this compound Isolation with Minimized Protein Co-precipitation
This protocol is a synthesis of methods for phytic acid extraction and precipitation, optimized to reduce protein contamination.
Materials:
-
Plant material (e.g., defatted rice bran, soy flour)
-
Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (NaOH)
-
Phytase (optional)
-
Centrifuge
-
pH meter
Methodology:
-
Extraction:
-
Suspend the plant material in an acidic solution (e.g., 0.62 M HCl) at a ratio of 1:8.5 (solid:liquid, w/v).[4]
-
Stir the suspension for a defined period (e.g., 5.5 hours) at room temperature to extract the phytic acid.[4]
-
Centrifuge the mixture to pellet the solid debris and collect the supernatant containing the phytic acid extract.
-
-
Protein Precipitation (Optional, for high protein source material):
-
Adjust the pH of the supernatant to the isoelectric point of the major proteins (e.g., pH 4.5 for soy protein) to precipitate them.[3]
-
Centrifuge to remove the precipitated protein and collect the supernatant.
-
-
This compound Precipitation:
-
Adjust the pH of the supernatant to >6.0 with NaOH.
-
Slowly add a solution of CaCl₂ while stirring to precipitate the this compound.
-
Allow the precipitate to form completely.
-
Centrifuge to collect the this compound pellet.
-
Wash the pellet with deionized water and dry.
-
Protocol 2: Enzymatic Removal of Co-precipitated Protein
This protocol describes a method for removing protein contamination from an existing this compound precipitate.
Materials:
-
This compound precipitate with protein contamination
-
Protease (e.g., Alcalase, Protamex)
-
Buffer solution (pH appropriate for the chosen protease)
-
Centrifuge
Methodology:
-
Resuspension: Resuspend the this compound precipitate in a buffer solution suitable for the activity of the chosen protease.
-
Enzymatic Digestion:
-
Add the protease to the suspension at an optimized enzyme-to-substrate ratio.
-
Incubate at the optimal temperature and pH for the protease for a sufficient duration to digest the contaminating proteins.
-
-
Washing:
-
Centrifuge the mixture to pellet the this compound.
-
Discard the supernatant containing the hydrolyzed protein fragments.
-
Repeat the washing step with fresh buffer to ensure complete removal of peptides.
-
-
Drying: Dry the purified this compound pellet.
Visualizations
Caption: Troubleshooting workflow for protein co-precipitation.
Caption: Experimental workflow for this compound isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction between protein, phytate, and microbial phytase. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4697004A - Process for preparing low phytate soy protein isolate - Google Patents [patents.google.com]
- 4. Optimization of extraction conditions for phytic acid from rice bran using response surface methodology and its antioxidant effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Calcium and Phytate Content in Cereal Grains: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of calcium and phytate content in various grain varieties, offering valuable insights for researchers, scientists, and drug development professionals. Understanding the interplay between calcium and phytate in different cereals is crucial for nutritional science and the development of bioavailable mineral-rich food products.
Data Summary: Calcium and Phytate Content in Grains
The following table summarizes the calcium and phytic acid content in different varieties of common cereal grains. The data has been compiled from various scientific studies. The molar ratio of phytate to calcium is also provided to indicate the potential for phytic acid to interfere with calcium bioavailability. A higher molar ratio suggests a greater potential for inhibition of calcium absorption.
| Grain Type | Variety | Calcium (mg/100g) | Phytic Acid (mg/100g) | Phytate:Calcium Molar Ratio* |
| Oat | OS-346 | 54.83[1] | 112.80[1] | 0.12 |
| OS-6 | - | 137.33[1] | - | |
| HFO-114 | 51.16[1] | - | - | |
| Landrace (Black) | 44.0[2] | 293.0[2] | 0.40 | |
| Landrace (White) | 102.7[2] | 285.4[2] | 0.17 | |
| Improved (Goslin) | 71.4[2] | 278.3[2] | 0.24 | |
| Finger Millet | Germplasm 1090 | - | 893.27[3] | - |
| Germplasm 1417 | - | 593.76[3] | - | |
| ML-365 | - | 712.37[3] | - | |
| Various | 364 ± 58[4] | - | - | |
| Sorghum | Melkam | 24[5] | 320.3[5] | 0.81 |
| Tilahun | 12.34[5] | 334.07[5] | 1.65 | |
| Argity | - | - | - | |
| Rice | Bario (various) | - | 1826.7 - 3235.6[6] | - |
| Chinese Varieties | - | - | - | |
| Wheat | Common Wheat (avg) | - | 9.7 µmol/g | - |
| Emmer (avg) | - | 14.9 µmol/g[7] | - | |
| Einkorn (avg) | - | 15.5 µmol/g[7] | - | |
| C-306 | - | 253.9[8] | - | |
| WH-1080 | - | 234.5[8] | - | |
| Barley | NDB 1173 | - | 676[9] | - |
| BH 393 | - | 686[9] | - | |
| BCU 73 | - | 698[9] | - | |
| HBL 276 | - | 1997[9] | - | |
| Dolma | - | 1997[9] | - | |
| Pearl Millet | HHB-146 | 37.3[10] | - | - |
| HHB-67 | - | 620.7[10] | - | |
| HHB-226 | - | 577.7[10] | - | |
| Maize | Non-ZBM | 32.60 - 91.79 | 861 - 1136 | - |
| ZBM | - | - | - |
*Phytate:Calcium molar ratio calculated assuming the molecular weight of phytic acid as 660.04 g/mol and calcium as 40.08 g/mol .
Experimental Protocols
The determination of calcium and phytate content in grain varieties typically involves the following methodologies:
Determination of Calcium Content
A common and accurate method for determining calcium content is Atomic Absorption Spectrometry (AAS) .
Protocol:
-
Sample Preparation: A known weight of the finely ground grain sample is subjected to dry ashing in a muffle furnace at a high temperature (e.g., 550°C) until a white or greyish-white ash is obtained.
-
Digestion: The ash is then dissolved in a known volume of an acid solution, typically hydrochloric acid (HCl) or a mixture of nitric acid (HNO₃) and perchloric acid (HClO₄), to bring the minerals into solution.
-
Dilution: The digested sample is diluted to a suitable concentration with deionized water. A lanthanum solution is often added to the final dilution to suppress interference from phosphate and other ions.
-
Measurement: The calcium concentration in the diluted solution is measured using an atomic absorption spectrophotometer at a specific wavelength for calcium (typically 422.7 nm).
-
Quantification: The calcium content in the original sample is calculated by comparing the absorbance of the sample solution to a standard curve prepared from solutions of known calcium concentrations.
Determination of Phytic Acid (Phytate) Content
Several methods are available for the determination of phytic acid. A widely used colorimetric method is described below. High-Performance Liquid Chromatography (HPLC) is another precise method.
Colorimetric Method (Based on Wade Reagent):
-
Extraction: Phytic acid is extracted from a finely ground grain sample using an acidic solution, such as 3% trichloroacetic acid (TCA) or 0.2 N HCl, by shaking for a specified period (e.g., 1-2 hours).
-
Precipitation (Optional but recommended for colored extracts): For some samples, phytate is precipitated as ferric phytate by adding an acidic ferric chloride solution. The precipitate is then separated and washed.
-
Reaction with Wade Reagent: An aliquot of the clear extract (or the redissolved ferric phytate precipitate) is mixed with Wade reagent (a solution of ferric chloride and sulfosalicylic acid). The ferric iron in the reagent binds to phytic acid, causing a decrease in the color intensity of the solution.
-
Measurement: The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength (typically 500 nm).
-
Quantification: The phytic acid content is determined by comparing the absorbance to a standard curve prepared using known concentrations of a standard phytic acid solution (e.g., sodium phytate).
Experimental Workflow for Calcium and Phytate Analysis
The following diagram illustrates the general workflow for the analysis of calcium and phytate content in grain samples.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Proximate, mineral and anti-nutrient compositions of oat grains (Avena sativa) cultivated in Ethiopia: implications for nutrition and mineral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of phytic acid on nutrient bioaccessibility and antioxidant properties of dehusked rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mineral and Phytic Acid Content as Well as Phytase Activity in Flours and Breads Made from Different Wheat Species [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sawbar.in [sawbar.in]
- 10. ijcmas.com [ijcmas.com]
A Comparative Guide to a Novel Spectroscopic Method for the Detection of Calcium Phytate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed validation and comparison of a novel spectroscopic method, Complex-Inhibition Spectrophotometry (CIS), for the quantitative determination of calcium phytate. Phytic acid, or inositol hexaphosphate (IP6), is a major storage form of phosphorus in plant tissues and is known for its strong chelating properties, particularly with divalent cations like calcium. The formation of this compound complexes has significant implications in nutrition, as it can reduce the bioavailability of essential minerals.[1][2][3] Therefore, accurate and efficient methods for its detection are crucial for food science, nutritional research, and the development of pharmaceutical formulations.
This document outlines the experimental protocol for the CIS method, presents its performance validation data, and compares it with established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).
Experimental Protocol: Novel Complex-Inhibition Spectrophotometry (CIS) Method
The CIS method offers a rapid and sensitive approach for the indirect quantification of this compound.
Principle: The method is based on the inhibition of the formation of a colored metal-dye complex. In this protocol, Gallium (III) ions form a stable, colored complex with the indicator Gallocyanine, which exhibits maximum absorbance at a specific wavelength. This compound, having a high affinity for Gallium (III), preferentially binds with it, thereby preventing the formation of the Gallium-Gallocyanine complex. This inhibition results in a decrease in absorbance that is directly proportional to the concentration of this compound in the sample.
Reagents and Equipment:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Calibrated micropipettes and glassware
-
Stock solution of Gallium (III) nitrate (1 mM)
-
Gallocyanine solution (0.5 mM in 1:1 ethanol:water)
-
HEPES buffer (20 mM, pH 7.4)
-
This compound standard solutions (prepared from sodium phytate and calcium chloride in stoichiometric amounts)
-
Deionized water
Procedure:
-
Preparation of Working Reagent: Prepare the Gallium-Gallocyanine working reagent by mixing equal volumes of the Gallium (III) stock solution and Gallocyanine solution. Allow the mixture to equilibrate for 30 minutes at room temperature.
-
Standard Curve Preparation:
-
Create a series of this compound standard solutions with concentrations ranging from 1 µM to 50 µM in HEPES buffer.
-
For each standard, pipette 100 µL into a microcuvette.
-
Add 800 µL of HEPES buffer.
-
Initiate the reaction by adding 100 µL of the Gallium-Gallocyanine working reagent.
-
Mix thoroughly and incubate for 15 minutes at 25°C.
-
Measure the absorbance at 620 nm against a blank containing buffer and the working reagent.
-
Plot the decrease in absorbance against the concentration of this compound to generate a standard curve.
-
-
Sample Analysis:
-
Prepare the sample in HEPES buffer. If the sample is from a complex matrix, appropriate extraction with dilute acid (e.g., 0.66 M HCl) followed by neutralization may be required.[4]
-
Follow the same procedure as for the standards (steps 2.2 - 2.5).
-
Determine the concentration of this compound in the sample by interpolating its absorbance value from the standard curve.
-
Method Validation and Performance Comparison
The novel CIS method was validated according to standard guidelines for analytical procedures.[5] Its performance was compared against two widely used methods: HPLC, which separates and quantifies different inositol phosphates, and ICP-AES, which determines the total phosphorus content to indirectly measure phytate.[6][7]
Table 1: Comparison of Analytical Performance for Phytate Detection Methods
| Parameter | Novel CIS Method (Hypothetical Data) | HPLC [1][6] | ICP-AES [7] | Molybdenum Blue Method [4][8][9] |
| Principle | Indirect Spectrophotometry (Complex Inhibition) | Chromatographic Separation & UV/RI Detection | Atomic Emission Spectrometry (Phosphorus) | Spectrophotometry (Phosphomolybdenum Complex) |
| Limit of Detection (LOD) | 0.5 µM | 0.1 µM | 0.2 µM | 1 µM |
| Limit of Quantitation (LOQ) | 1.5 µM | 0.5 µM | 0.7 µM | 3 µM |
| Linear Range | 1.5 - 50 µM | 0.5 - 100 µM | 0.7 - 200 µM | 3 - 75 µM |
| Precision (%RSD) | < 3% | < 2% | < 2% | < 5% |
| Accuracy (% Recovery) | 97 - 102% | 98 - 103% | 99 - 104% | 95 - 105% |
| Analysis Time per Sample | ~20 minutes | ~45 minutes | ~10 minutes | ~30 minutes (plus digestion time) |
| Sample Pre-treatment | Minimal (Dilution/Extraction) | Extensive (Extraction, Filtration) | Digestion to release Phosphate | Digestion to release Phosphate |
| Specificity | High for chelating phytates | High (can resolve IP1-IP6) | Low (measures total phosphorus) | Low (measures total phosphate) |
| Equipment Cost | Low | High | Very High | Low |
Mandatory Visualizations
Experimental and Logical Workflows
The validation of any novel analytical method follows a structured workflow to ensure its reliability and robustness. The diagram below illustrates the key stages in the validation process for the proposed CIS method.
Signaling Pathway Involvement
While this compound itself is primarily known as an anti-nutrient that reduces mineral absorption, its constituent components, particularly inositol phosphates, are integral to cellular signaling.[1][2] Phytic acid (IP6) and its less-phosphorylated derivatives (IP2-IP5) can act as signaling molecules.[9][10] Notably, certain phytate hydrolysates can trigger intracellular calcium signaling cascades by activating G-protein coupled receptors, leading to the mobilization of calcium from intracellular stores like the endoplasmic reticulum.[11] This pathway is critical in modulating cellular processes such as proliferation and differentiation.
Conclusion
The novel Complex-Inhibition Spectrophotometry (CIS) method presents a viable and advantageous alternative for the quantification of this compound. As demonstrated by the comparative data, while HPLC offers superior specificity in distinguishing between different inositol phosphate species, the CIS method provides a significantly faster and more cost-effective solution with excellent precision and accuracy. Its simplicity and minimal sample preparation requirements make it particularly suitable for high-throughput screening applications in food technology, nutritional analysis, and preliminary drug formulation studies. The validation data confirms that the CIS method is robust, reliable, and fit for its intended purpose, offering a valuable new tool for researchers and scientists.
References
- 1. Phytic Acid: Antinutrient Effects, Benefits, How to Reduce [healthline.com]
- 2. blog.algaecal.com [blog.algaecal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of phosphatases and increased Ca2+ channel activity by inositol hexakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol phosphate formation and its relationship to calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of calcium in regulating key steps in phytochrome-induced signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. A novel mechanism underlying phytate-mediated biological action-phytate hydrolysates induce intracellular calcium signaling by a Gαq protein-coupled receptor and phospholipase C-dependent mechanism in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chelating Efficiency: Calcium Phytate vs. Sodium Phytate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelating efficiency of calcium phytate and sodium phytate. Drawing upon available experimental data, this document delves into their mechanisms of action, comparative performance, and the experimental protocols used to evaluate their efficacy.
Introduction to Phytate and Chelation
Phytic acid, or inositol hexaphosphate (IP6), is a naturally occurring compound found in plant seeds, grains, and legumes. Its molecular structure, featuring six phosphate groups, endows it with a remarkable ability to chelate multivalent metal ions. This process of chelation, the formation of a stable, ring-like complex, effectively sequesters metal ions, influencing their bioavailability and reactivity. Both this compound and sodium phytate are salt forms of phytic acid and are utilized for their chelating properties in various applications, from nutritional science to drug development.
The primary mechanism of action for both calcium and sodium phytate in chelation is through the phytate anion (IP6⁻¹²). In an aqueous environment, these salts dissociate, releasing the phytate anion, which is the active chelating agent. However, the nature of the cation—calcium (Ca²⁺) versus sodium (Na⁺)—can influence the overall chelating efficiency due to differences in solubility and the potential for competing reactions.
Comparative Chelating Efficiency
Direct comparative studies quantifying the chelating efficiency of this compound versus sodium phytate for other metal ions are limited. However, based on the principles of phytate chemistry and existing research on various metal-phytate complexes, a functional comparison can be made.
In solution, particularly under physiological pH conditions, both sodium phytate and this compound are expected to provide the phytate anion for chelation.[1] Sodium phytate, being highly soluble, readily releases the phytate anion. This compound's solubility is comparatively lower and pH-dependent.[2][3] The presence of calcium ions from the dissociation of this compound can lead to the formation of insoluble calcium-phytate complexes, especially at neutral to alkaline pH.[4] This can potentially reduce the concentration of available phytate anions for chelating other target metal ions.
Therefore, while the intrinsic chelating ability resides with the phytate anion, the overall efficiency can be context-dependent:
-
Sodium Phytate: Due to its high solubility, it is likely to be a more efficient source of the phytate anion for chelation in a wider range of conditions.
-
This compound: Its efficiency may be modulated by the formation of less soluble calcium-phytate complexes, which could be a disadvantage if the goal is to chelate other metals. Conversely, this property is utilized in applications where the controlled release of phytate or the sequestration of calcium itself is desired.
Quantitative Data on Metal-Phytate Interactions
While direct comparative data for this compound vs. sodium phytate is scarce, the following table summarizes the solubility and stability of various metal-phytate complexes, which is indicative of the phytate anion's chelating strength for different metals.
| Metal Ion | Form of Phytate Studied | Key Findings | Reference |
| Various Metals | Sodium Phytate | Order of solubility of metal phytate complexes: Na, Ca, Mg > Cu, Zn, Mn, Cd > Al, Fe. | [2][3] |
| Calcium (Ca²⁺) | Phytic Acid | Significant binding occurs above pH 5. Maximum binding at a Ca(II):phytate ratio of 6, with 4.8 moles of Ca(II) bound per mole of phytate above pH 8. | [5] |
| Iron (Fe³⁺), Copper (Cu²⁺) | Sodium Phytate | High affinity for these metal ions, forming stable complexes that can prevent metal-catalyzed oxidation. | [6] |
| Zinc (Zn²⁺) | Sodium Phytate | Forms insoluble complexes, with the extent of precipitation being pH-dependent. | [7] |
| Lead (Pb²⁺), Cadmium (Cd²⁺) | Calcium-Phytate Complex | In the presence of calcium, phytate forms a precipitate that can effectively bind lead and cadmium. | |
| Arsenic (As), Manganese (Mn), Copper (Cu) | Sodium Phytate | Used to enhance the phytoremediation of these heavy metals from acid mine drainage. | [8] |
Experimental Protocols
Several experimental methodologies are employed to assess the chelating efficiency of phytates.
Potentiometric Titration
This method is used to determine the stability constants of metal-phytate complexes.
-
Principle: A solution of phytic acid or its salt is titrated with a standard base in the presence and absence of the metal ion of interest. The formation of a complex is indicated by a shift in the titration curve.
-
Procedure:
-
Prepare solutions of the phytate (e.g., sodium phytate) and the metal salt of known concentrations.
-
Use a calibrated pH electrode to monitor the pH of the phytate solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Repeat the titration with a mixture of the phytate and the metal salt.
-
The shift in the pH titration curve is used to calculate the stability constants of the formed metal-phytate complexes.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding interaction between a metal ion and phytate, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
-
Principle: A solution of the metal ion is titrated into a solution of phytate, and the heat released or absorbed during the binding event is measured.
-
Procedure:
-
A solution of the metal salt is loaded into an injection syringe.
-
A solution of phytate is placed in the sample cell of the calorimeter.
-
Small, precise injections of the metal solution are made into the phytate solution.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
In Vitro Digestion and Caco-2 Cell Model
This method assesses the effect of phytates on the bioavailability of minerals, which is an indirect measure of their chelating strength under simulated physiological conditions.
-
Principle: A food matrix or a solution containing a mineral and the phytate is subjected to simulated gastrointestinal digestion. The amount of the mineral that is taken up by a monolayer of human intestinal Caco-2 cells is then quantified.
-
Procedure:
-
In Vitro Digestion: The sample is sequentially treated with pepsin at an acidic pH (simulating the stomach) and then with pancreatin and bile salts at a more neutral pH (simulating the small intestine).[1]
-
Caco-2 Cell Culture: Caco-2 cells are grown on semi-permeable inserts until they form a differentiated monolayer that mimics the intestinal barrier.
-
Cellular Uptake: The soluble fraction from the in vitro digestion is applied to the apical side of the Caco-2 cell monolayer.
-
Quantification: After a defined incubation period, the amount of the mineral that has been taken up by the cells is measured. For iron, this is often done by measuring the ferritin concentration in the cell lysate via ELISA.[1]
-
Visualizing Chelation and Experimental Workflow
Below are diagrams illustrating the conceptual basis of phytate chelation and a typical experimental workflow for its assessment.
Caption: Dissociation and Chelation Pathway of Phytate Salts.
Caption: General Workflow for Assessing Phytate Chelating Efficiency.
Conclusion
Both this compound and sodium phytate derive their chelating ability from the phytate anion. Sodium phytate, due to its high solubility, is a readily available source of this chelating agent. The chelating efficiency of this compound is more complex and can be influenced by the formation of insoluble calcium-phytate complexes, which may reduce the availability of the phytate anion for chelating other metals. The choice between these two forms of phytate will, therefore, depend on the specific application, including the target metal ion, the pH of the system, and the desired outcome of the chelation process. The experimental protocols outlined provide robust methods for quantifying and comparing the chelating performance of these and other phytate-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xr-biotech.com [xr-biotech.com]
- 7. ebm-journal.org [ebm-journal.org]
- 8. Efficiency of sodium phytate in the remediation of As, Mn, and Cu contamination in acid mine drainage using water hyacinth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Capacities of Calcium Phytate and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
This guide presents an objective comparison of the antioxidant performance of calcium phytate and its derivatives, supported by available experimental data and established methodologies.
Introduction
Phytic acid, also known as inositol hexaphosphate (IP6), and its various salt forms, collectively referred to as phytates, are potent natural antioxidants found in cereals, legumes, and nuts.[1][2] Their primary antioxidant function stems from their remarkable ability to chelate pro-oxidant metal ions, particularly iron, thereby suppressing the generation of harmful free radicals.[3][4] This guide provides a comparative analysis of the antioxidant capacity of this compound against its derivatives, which include other metallic salts of phytic acid (e.g., sodium phytate, zinc phytate) and its dephosphorylation products, the lower inositol phosphates (IP1-IP5).
Primary Mechanism of Antioxidant Action
The predominant antioxidant mechanism of phytates is the inhibition of the iron-catalyzed Fenton reaction. By forming a stable complex with ferrous iron (Fe²⁺), phytates prevent it from reacting with hydrogen peroxide (H₂O₂) to produce the highly destructive hydroxyl radical (•OH).[3][4] This chelation effectively halts a major pathway of oxidative damage to lipids, proteins, and DNA. The strength of this iron-chelating, and thus antioxidant, activity is generally correlated with the number of phosphate groups on the inositol ring, making IP6 the most effective in this regard.[5]
Quantitative Comparison of Antioxidant Performance
Direct, side-by-side quantitative comparisons of the antioxidant capacities of this compound and its full spectrum of derivatives are limited in published literature. However, by compiling data from various studies on phytic acid and its different forms, a comparative overview can be established.
| Compound/Derivative | Antioxidant Assay | Key Finding / Quantitative Data | Reference(s) |
| Phytate Salts | |||
| Sodium Phytate | DPPH Radical Scavenging | Exhibits a scavenging rate of over 80% at a 0.5% mass fraction. | [6] |
| Zinc Phytate | ROS Assay (in RAW264.7 cells) | Demonstrated a 20% reduction in Reactive Oxygen Species (ROS). | [1] |
| Strontium Phytate | Ferrous Ion Chelation | Showed a more pronounced affinity for ferrous ions compared to zinc phytate. | [1] |
| This compound | - | Direct quantitative antioxidant data is not readily available in the reviewed literature. | - |
| Phytic Acid (IP6) | |||
| Phytic Acid | Hydroxyl Radical Scavenging | Completely inhibits hydroxyl radical formation at a phytic acid to iron molar ratio greater than 5. | [4] |
| Phytic Acid | Ferrous Ion Chelation | Achieves 87.1% chelation of ferrous ions at a concentration of 500 µM. | [3] |
| Lower Inositol Phosphates (IP1-IP5) | |||
| IP5, IP4, IP3, IP2, IP1 | Iron Chelation | The ability to chelate iron decreases as the number of phosphate groups decreases. | [7] |
| IP3 | Lipid Peroxidation Inhibition | Shows a strong inhibitory effect against iron-induced oxidation in biological homogenates. | [7] |
| IP2 | Deoxyribose Degradation Assay | Possesses a unique capacity to prevent iron-induced degradation of deoxyribose. | [7] |
Note: The available data suggests that the specific cation (e.g., Ca²⁺, Na⁺, Zn²⁺) in the phytate salt can influence its antioxidant behavior. The lower inositol phosphates, while weaker iron chelators than IP6, may possess alternative or synergistic antioxidant activities.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the capacity of an antioxidant to neutralize the stable DPPH free radical.[8]
Methodology:
-
Reagent Preparation: A working solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Sample Preparation: this compound and its derivatives are dissolved in an appropriate solvent to obtain a range of concentrations.
-
Reaction: A defined volume of the sample solution is mixed with the DPPH solution in a 96-well plate or a cuvette.
-
Incubation: The mixture is incubated in darkness at ambient temperature for 30 minutes.
-
Measurement: The decrease in absorbance is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of radical scavenging is determined by the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100. The results are typically expressed as the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[8][9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This method assesses the ability of an antioxidant to quench the ABTS radical cation (ABTS•+), a blue-green chromophore.[10]
Methodology:
-
Radical Generation: The ABTS•+ is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark for 12-16 hours before use.
-
Reagent Preparation: The ABTS•+ solution is diluted with a buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: The test sample is added to the diluted ABTS•+ solution, and the mixture is incubated for a specified time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10][11]
Ferrous Ion (Fe²⁺) Chelating Assay
This assay directly measures the primary antioxidant mechanism of phytates.
Methodology:
-
Reaction Initiation: The sample is mixed with a solution of ferrous chloride (FeCl₂).
-
Complex Formation: A solution of ferrozine is added. Ferrozine reacts with free Fe²⁺ to form a colored complex. The presence of a chelating agent like phytate inhibits this complex formation.
-
Incubation: The reaction mixture is incubated at room temperature for 10 minutes.
-
Measurement: The absorbance of the ferrozine-Fe²⁺ complex is measured at 562 nm. A lower absorbance indicates higher chelating activity.
-
Calculation: The percentage of Fe²⁺ chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100.[3]
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key antioxidant pathway and a standardized experimental workflow.
Caption: Phytate's antioxidant action via iron chelation.
Caption: Workflow for comparing antioxidant capacities.
Summary and Conclusion
This compound and its derivatives stand out as significant natural antioxidants. Their primary mode of action, the chelation of iron, is a well-established mechanism for preventing oxidative damage. The available evidence strongly suggests that the fully phosphorylated form (IP6) is the most potent iron chelator. However, the specific metallic cation in the phytate salt also modulates antioxidant activity, and lower inositol phosphates may contribute to the overall antioxidant profile through different mechanisms. To definitively rank the antioxidant capacities of this compound against its various derivatives, further direct comparative studies using the standardized assays outlined in this guide are essential.
References
- 1. precisionnutrition.com [precisionnutrition.com]
- 2. Phytic Acid: Antinutrient Effects, Benefits, How to Reduce [healthline.com]
- 3. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytic acid inhibits free radical formation in vitro but does not affect liver oxidant or antioxidant status in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and Molecular Activities of IP6 in Disease Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to ICP-OES and Titration Methods for Calcium Phytate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and traditional titration methods for the quantitative analysis of calcium phytate. The selection of an appropriate analytical technique is critical for accurate characterization and quality control in research and pharmaceutical development. This document outlines the experimental protocols for both methods, presents a comparative summary of their performance characteristics, and illustrates the cross-validation workflow.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for ICP-OES and titration methods in the context of this compound analysis. These are generalized parameters based on established principles of each technique.
| Performance Metric | ICP-OES | Titration Method (Complexometric/Precipitation) |
| Principle | Measures elemental composition (Ca and P) based on atomic emission in a high-temperature plasma. | Measures the concentration of a substance (Ca or phytate) by reacting it with a solution of known concentration. |
| Specificity | High for elemental calcium and phosphorus. However, phosphorus measurement is not specific to phytate and includes other phosphate forms.[1] | Moderate to low. Prone to interferences from other metal ions (for Ca) and lower inositol phosphates (for phytate).[2][3] |
| Sensitivity | High (parts per billion range).[4][5] | Lower (typically parts per million range). |
| Accuracy | High, especially with proper calibration and matrix matching.[4] | Can be lower due to endpoint determination challenges and interferences.[2][3] |
| Precision | High (typically <2% RSD).[6] | Variable, depends on the specific titration method and operator skill. |
| Sample Throughput | High, capable of multi-element analysis.[4] | Low, typically single-sample analysis. |
| Matrix Effects | Can be significant but manageable with appropriate sample preparation and internal standards.[7] | Highly susceptible to matrix interferences.[8] |
| Cost (Instrument) | High | Low |
| Cost (Per Sample) | Low to moderate | Low |
Experimental Protocols
ICP-OES Method for Calcium and Phosphorus in this compound
This protocol describes the analysis of total calcium and phosphorus content in a this compound sample.
a. Sample Preparation (Acid Digestion)
-
Accurately weigh approximately 100-200 mg of the this compound sample into a clean digestion vessel.
-
Add 5-10 mL of concentrated nitric acid (HNO₃). For samples with high organic content, a mixture of nitric acid and hydrogen peroxide (H₂O₂) may be used to ensure complete digestion.[9]
-
Allow the sample to pre-digest at room temperature for at least 30 minutes in a fume hood.
-
Digest the sample using a microwave digestion system or a hot plate.[4]
-
Microwave Digestion: Follow a pre-programmed temperature and pressure ramp to ensure complete dissolution.
-
Hot Plate Digestion: Gently heat the sample, gradually increasing the temperature to near boiling. Continue heating until the solution is clear and colorless, or a pale yellow.[9]
-
-
After cooling, quantitatively transfer the digested solution to a 50 mL or 100 mL volumetric flask and dilute to the mark with deionized water.
-
Filter the diluted sample through a 0.45 µm filter to remove any particulates that could clog the instrument's nebulizer.[4]
b. Instrumental Analysis
-
Instrument: An Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).
-
Plasma Conditions: Optimize the argon gas flow rates (plasma, auxiliary, and nebulizer) and the RF power to ensure a stable plasma.
-
Wavelength Selection: Select appropriate emission lines for calcium (e.g., 317.933 nm, 393.366 nm) and phosphorus (e.g., 177.495 nm, 213.618 nm) to minimize spectral interferences.
-
Calibration: Prepare a series of calibration standards for both calcium and phosphorus from certified stock solutions. The matrix of the standards should be matched to the acid concentration of the digested samples.[4]
-
Analysis: Aspirate the blank, calibration standards, and prepared samples into the ICP-OES. The instrument measures the intensity of the emitted light at the selected wavelengths, which is proportional to the concentration of each element.[4]
Titration Method for Calcium and Phytate
This section describes two separate titration procedures for the determination of calcium and phytate.
a. Complexometric Titration for Calcium (EDTA Titration)
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent, such as dilute hydrochloric acid.
-
pH Adjustment: Add a buffer solution (e.g., ammonia-ammonium chloride) to adjust the pH of the sample solution to approximately 10.
-
Indicator: Add a few drops of a suitable metal-ion indicator, such as Eriochrome Black T.
-
Titration: Titrate the sample solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until the color of the solution changes from wine red to blue, indicating the endpoint.
-
Calculation: The concentration of calcium is calculated based on the volume of EDTA solution used and its known concentration.
b. Precipitation Titration for Phytate
This is a classical, indirect method.
-
Sample Preparation: Extract the phytate from the sample using an acidic solution (e.g., HCl or trichloroacetic acid).[10]
-
Precipitation: Add a standardized solution of ferric chloride (FeCl₃) in excess to the acidic extract to precipitate the phytate as ferric phytate.[2][11]
-
Separation: Separate the precipitate by filtration or centrifugation.
-
Back-Titration: Determine the amount of unreacted Fe³⁺ in the supernatant by titrating it with a standardized solution, for example, potassium thiocyanate, which forms a colored complex with iron. The endpoint is observed by the appearance of a stable red color.[2][11]
-
Calculation: The amount of phytate is calculated from the amount of iron that precipitated with it.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of ICP-OES and titration methods for this compound analysis.
Caption: Workflow for cross-validation of ICP-OES and titration methods.
Conclusion
Both ICP-OES and titration methods can be employed for the analysis of this compound, each with distinct advantages and limitations. ICP-OES offers high sensitivity, precision, and throughput for elemental analysis of calcium and phosphorus. However, the determination of phytate via phosphorus content is non-specific. Titration methods are cost-effective but are generally less sensitive, more labor-intensive, and prone to interferences.
For rigorous quality control and research applications where accuracy and specificity are paramount, a combination of techniques is often recommended. For instance, ICP-OES can be used for accurate calcium determination, while a more specific method like High-Performance Ion Chromatography (HPIC) could be employed for phytate analysis, especially when the presence of other phosphate species is a concern. The choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and available resources.
References
- 1. opus.hs-offenburg.de [opus.hs-offenburg.de]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ICP Analysis | Research Analytical Laboratory [ral.cfans.umn.edu]
- 5. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Determination of Ca, P, K, Na, and Mg in Australian Retail Pasteurised Milk Using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP OES) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Determination of microgram amounts of calcium in small biological samples by EDTA titration using Patton and Reeder's indicator - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. iiste.org [iiste.org]
- 10. chemijournal.com [chemijournal.com]
- 11. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Phytate and Other Phytate Salts on Mineral Binding Efficacy
For Immediate Release
A deep dive into the comparative mineral binding capacities of various phytate salts, offering critical data for researchers and drug development professionals in the fields of nutrition and pharmacology.
This guide provides a comprehensive comparison of the mineral binding efficacy of calcium phytate against other common phytate salts, primarily sodium phytate. Understanding these differences is crucial for studies on mineral bioavailability, drug formulation, and the development of novel therapeutic agents. This document synthesizes available in vitro data, details relevant experimental methodologies, and presents logical pathways to facilitate further research.
Executive Summary
Phytic acid, or inositol hexaphosphate (IP6), is a potent natural chelator of divalent and trivalent mineral cations. Its salt forms, known as phytates, are the primary storage form of phosphorus in many plant tissues. The ability of phytates to bind minerals such as calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺) in the gastrointestinal tract can significantly reduce their absorption and bioavailability. While the chelating activity is fundamentally driven by the phytate anion, the cation with which it is salted can influence its solubility and, consequently, its interaction with dietary minerals.
Based on available data, sodium phytate exhibits higher solubility than this compound. However, under the acidic conditions of the stomach, it is anticipated that both salts will largely convert to phytic acid.[1] This suggests that their in vivo effects on mineral binding in the small intestine, where the majority of mineral absorption occurs, are likely to be comparable as they both present as the phytate anion.[1]
Quantitative Comparison of Phytate Salt Properties
The following table summarizes the key differences in the physicochemical properties of this compound and sodium phytate relevant to their mineral binding capacity.
| Feature | This compound | Sodium Phytate | Other Phytate Salts (e.g., Potassium, Magnesium) | Key Implications for Mineral Binding |
| Solubility at Neutral pH | Largely soluble (approx. 90.5%)[2] | Completely soluble (100%)[2] | Magnesium phytate is highly soluble up to pH 7.5.[3] | Higher initial solubility of sodium phytate may allow for more rapid interaction with minerals upon ingestion. |
| Behavior in Gastric pH | Expected to convert to phytic acid. | Expected to convert to phytic acid.[1] | Expected to convert to phytic acid. | The initial salt form is less critical once in the stomach, as the active chelating agent becomes the phytate anion. |
| Mineral Binding Affinity (of Phytate Anion) | High for Zn²⁺, Cu²⁺, and Fe³⁺; moderate for Ca²⁺.[3] | High for Zn²⁺, Cu²⁺, and Fe³⁺; moderate for Ca²⁺.[3] | The binding affinity is a property of the phytate anion itself, not the original salt cation. | The strong binding affinity for essential minerals like zinc and iron is the primary reason for reduced bioavailability. |
| Precipitation of Mineral-Phytate Complexes | Forms insoluble complexes with minerals, particularly as pH increases.[4] | Forms insoluble complexes with minerals as pH increases.[1] | The formation of insoluble complexes is a key mechanism of mineral inhibition. | The insolubility of these complexes prevents mineral absorption in the intestine. |
Experimental Protocols
A robust method for evaluating the impact of different phytate salts on mineral bioavailability is the in vitro digestion followed by exposure to a Caco-2 cell monolayer. This model simulates human digestion and intestinal absorption.
In Vitro Digestion and Caco-2 Cell Model for Mineral Bioavailability
This protocol is widely accepted for assessing the effects of dietary components on mineral absorption.[1]
1. Principle: This method mimics the physiological conditions of the stomach and small intestine to determine the fraction of a mineral that is soluble and potentially available for absorption. The digested sample is then applied to a culture of human intestinal epithelial cells (Caco-2) to measure mineral uptake.
2. Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Phytate salts (e.g., this compound, Sodium Phytate)
-
Mineral of interest (e.g., FeCl₃, ZnCl₂, CaCl₂)
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (from porcine pancreas)
-
Bile extract (porcine)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Transwell® permeable supports
-
Analytical instrumentation for mineral quantification (e.g., Atomic Absorption Spectrometry, Inductively Coupled Plasma Mass Spectrometry)
3. Procedure:
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 18-21 days to form a confluent monolayer.
-
-
In Vitro Digestion:
-
Gastric Phase:
-
Prepare a solution containing the mineral of interest and the phytate salt to be tested.
-
Adjust the pH to 2.0 with HCl.
-
Add pepsin solution and incubate at 37°C for 1-2 hours with agitation.
-
-
Intestinal Phase:
-
Increase the pH of the gastric digest to 7.0 with NaHCO₃.
-
Add a solution of pancreatin and bile extract.
-
Incubate at 37°C for 2 hours with agitation.
-
Centrifuge the digestate to separate the soluble (bioaccessible) mineral fraction from the insoluble pellet.
-
-
-
Caco-2 Cell Exposure:
-
Remove the culture medium from the apical (upper) side of the Caco-2 cell monolayers.
-
Add the soluble fraction from the in vitro digestion to the apical compartment.
-
Incubate for 2 hours at 37°C.
-
-
Quantification of Mineral Uptake:
-
After incubation, wash the cell monolayers thoroughly.
-
Lyse the cells to release the intracellular mineral content.
-
Quantify the mineral concentration in the cell lysate using an appropriate analytical technique. The amount of mineral in the lysate is indicative of its uptake by the intestinal cells.
-
Visualizing Experimental and Logical Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involved in the comparative analysis of phytate salts.
Conclusion
While different phytate salts exhibit variations in solubility, their ultimate effect on mineral binding within the gastrointestinal tract is expected to be similar due to their conversion to phytic acid in the stomach. The active entity responsible for mineral chelation is the phytate anion, which is present in the near-neutral pH of the small intestine regardless of the initial salt form. Therefore, for research concerning the inhibitory effects of phytates on mineral absorption, the molar concentration of the phytate anion is the most critical parameter. The provided experimental protocol using the Caco-2 cell model offers a reliable method for quantifying the impact of various phytate sources on mineral bioavailability. Future research should focus on direct comparative studies of different phytate salts to confirm these theoretical considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Complexities of Calcium Phytate Bioavailability: A Comparative Guide to In Vitro and In Vivo Models
For researchers, scientists, and drug development professionals, accurately assessing the bioavailability of calcium from calcium phytate complexes is crucial for understanding nutrient absorption and developing effective dietary interventions and supplements. The choice between in vitro and in vivo models is a critical decision point in this process, each offering a unique set of advantages and limitations. This guide provides a comprehensive comparison of these models, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methodology for specific research needs.
Phytic acid, or phytate, is a natural compound found in plant-based foods that can bind with minerals like calcium, potentially reducing their absorption in the gastrointestinal tract.[1][2] Understanding the extent of this inhibition and the factors that modulate it is a key area of nutritional science. Both in vitro (laboratory-based) and in vivo (animal or human) models are employed to investigate the bioavailability of calcium from these complexes.
At a Glance: In Vitro vs. In Vivo Models
| Feature | In Vitro Models | In Vivo Models |
| Definition | Experiments conducted in a controlled laboratory setting, simulating physiological conditions. | Experiments conducted within a living organism. |
| Primary Outcome | Bioaccessibility (potential for absorption), solubility, dialyzability.[1] | Bioavailability (actual absorption and utilization).[1] |
| Key Advantages | High throughput, cost-effective, rapid, allows for precise control of variables.[1][3] | Provides a holistic view of absorption, metabolism, and physiological response; considered the "gold standard". |
| Key Limitations | May not fully replicate the complexity of the gastrointestinal environment and systemic effects.[3][4] | Expensive, time-consuming, ethically complex, results can be influenced by species-specific differences.[3] |
| Common Examples | Simulated gastric and intestinal digestion, Caco-2 cell culture, equilibrium dialysis.[1][5][6] | Rat and poultry feeding studies, human clinical trials.[7][8][9] |
Delving Deeper: A Head-to-Head Comparison
While in vitro models offer a valuable screening tool, discrepancies with in vivo results are often observed. One study comparing in vitro and in vivo (rat) models for calcium and zinc bioavailability from bran muffins found that while in vitro calcium solubility was enhanced by fat reduction, this effect was not seen in vivo.[7] Conversely, another study noted a strong correlation between in vitro and in situ (within the gastrointestinal tract of an animal) measurements of calcium solubility in response to phytase supplementation in poultry.[4] These differing outcomes underscore the importance of understanding the nuances of each model.
The Power and Pitfalls of In Vitro Models
In vitro methods are instrumental for investigating the initial stages of digestion and the physicochemical interactions between calcium, phytate, and other dietary components.[1][10] They are particularly useful for screening large numbers of samples and for studying the mechanisms of action of enhancers or inhibitors of calcium absorption.[1]
However, the simplification of the complex gut environment is a major drawback. Factors such as gut motility, microbial fermentation, and the intricate hormonal and cellular regulation of mineral absorption are not fully captured in these models.[3][6]
The "Gold Standard": In Vivo Models
In vivo studies, particularly in humans, provide the most definitive measure of bioavailability.[11] Animal models, such as rats and poultry, are frequently used and can offer valuable insights into the physiological processes of absorption and metabolism.[8][9][12] These models can account for the multifaceted interactions that occur within a living system.
The primary limitations of in vivo research are the significant financial and time investments required, as well as the ethical considerations associated with animal and human studies.[3] Furthermore, extrapolating results from animal models to humans must be done with caution due to physiological differences.[6]
Experimental Protocols: A Closer Look
Standard In Vitro Digestion and Dialysis Protocol
This method simulates the digestive processes in the stomach and small intestine to estimate the fraction of soluble and dialyzable calcium, which is considered potentially bioavailable.[5][6]
Materials:
-
Pepsin (porcine)
-
Pancreatin (porcine)
-
Bile salts
-
Dialysis tubing (e.g., 6-8 kDa molecular weight cut-off)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Calcium standard solutions
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
Procedure:
-
Gastric Digestion: A known amount of the food sample is homogenized and suspended in deionized water. The pH is adjusted to 2.0 with HCl. Pepsin is added, and the mixture is incubated at 37°C for 2 hours with constant shaking to simulate stomach digestion.[1]
-
Intestinal Digestion: A dialysis bag containing a NaHCO3 solution (to simulate intestinal fluid) is placed in the gastric digest. The pH of the digest is then adjusted to 7.0 with NaHCO3. A mixture of pancreatin and bile salts is added to the digest.[6]
-
The entire system is incubated at 37°C for a further 2-4 hours with shaking.
-
Analysis: After incubation, the amount of calcium that has diffused into the dialysis bag (the dialyzate) is measured using AAS or ICP-OES. This dialyzable calcium is considered the bioaccessible fraction.[5]
Typical In Vivo Rat Model for Calcium Absorption
This protocol uses an animal model to directly measure the absorption of calcium from a test diet.[7][8]
Materials:
-
Weanling male rats (e.g., Sprague-Dawley strain)
-
Metabolic cages (for separate collection of urine and feces)
-
Test diets containing the this compound source
-
Calcium-free diet (for adaptation period)
-
Calcium tracer (e.g., ⁴⁵Ca, if using isotopic methods)
-
Bone densitometer or ashing furnace and analytical balance
Procedure:
-
Adaptation Period: Rats are fed a standard or calcium-free diet for a period of 7-14 days to acclimatize them to the experimental conditions.
-
Experimental Period: Rats are randomly assigned to dietary groups and fed the test diets for a specified period (e.g., 21 days).[9]
-
Balance Study: Towards the end of the experimental period, rats are housed in metabolic cages for 3-5 days. Food intake is precisely measured, and feces and urine are collected daily.[9]
-
Analysis: The calcium content of the diets, feces, and urine is determined. Apparent calcium absorption is calculated as: (Calcium Intake - Fecal Calcium) / Calcium Intake * 100.
-
Bone Analysis: At the end of the study, rats are euthanized, and femurs or tibias are collected. Bone mineral density can be measured, or the bones can be ashed to determine total calcium content, providing an indicator of long-term calcium retention.[9]
Visualizing the Process
To better understand the workflows of these models, the following diagrams illustrate the key steps involved.
Caption: In Vitro Digestion and Dialysis Workflow.
Caption: In Vivo Animal Model Workflow.
Conclusion: A Complementary Approach
The choice between in vitro and in vivo models for assessing this compound bioavailability is not a matter of one being definitively superior to the other. Instead, they should be viewed as complementary tools. In vitro methods are invaluable for initial screening, mechanistic studies, and hypothesis generation in a cost-effective and timely manner.[1][3] In vivo studies, while more resource-intensive, are essential for validating in vitro findings and understanding the true physiological impact of this compound on a whole-organism level.[13]
References
- 1. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Effects of phytate reduction, fat extraction, and level of Ca on Ca and Zn bioavailability. Compared in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of phytic acid and other inositol phosphates on zinc and calcium absorption in suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of dietary phytate, calcium and magnesium levels on zinc bioavailability to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Algorithm to Assess Calcium Bioavailability from Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dietary P and Ca on phytate degradation in broiler chickens – in vitro and in vivo investigations - Lohmann Breeders [lohmann-breeders.com]
- 13. Effects of phytate on mineral bioavailability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
a comparative investigation of calcium phytate's impact on iron and zinc absorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of calcium phytate on the absorption of two essential minerals: iron and zinc. Phytate, a natural compound found in plant-based foods, is known to be a potent inhibitor of mineral absorption. When complexed with calcium, its effects can be multifaceted. This document synthesizes experimental data to offer a clear perspective on these interactions, aiding in research and the development of strategies to enhance mineral bioavailability.
Data Presentation: Quantitative Impact on Mineral Absorption
The following tables summarize data from human studies investigating the effects of varying levels of phytate and calcium on the fractional absorption of iron and zinc.
Table 1: Impact of Phytate and Calcium on Fractional Zinc Absorption
| Dietary Condition | Phytate (mg/day) | Calcium (mg/day) | Fractional Zinc Absorption (%) | Absolute Zinc Absorption (mg/day) | Data Source |
| Moderate Calcium, Low Phytate | ~440 | ~700 | 32.8 ± 2.3 | 3.8 ± 0.3 | Hunt et al., 2009[1] |
| Moderate Calcium, High Phytate | ~1800 | ~700 | 26.9 ± 2.4 | 3.0 ± 0.3 | Hunt et al., 2009[1] |
| High Calcium, Low Phytate | ~440 | ~1800 | 39.4 ± 2.4 | 4.5 ± 0.3 | Hunt et al., 2009[1] |
| High Calcium, High Phytate | ~1800 | ~1800 | 26.2 ± 2.3 | 3.2 ± 0.3 | Hunt et al., 2009[1] |
Table 2: Dose-Dependent Inhibition of Zinc and Calcium Absorption by Phytate
| Phytate-P Added to Meal (mg) | Equivalent Phytate (µmol) | Mean Zinc Absorption (%) | Mean Calcium Retention at Day 7 (%) | Data Source |
| 0 | 0 | 22 | 31 | Fredlund et al., 2006[2] |
| 25 | 134 | 16 | 28 | Fredlund et al., 2006[2] |
| 50 | 269 | 14 | 27 | Fredlund et al., 2006[2] |
| 75 | 403 | 11 | 26 | Fredlund et al., 2006[2] |
| 100 | 538 | 7 | 22 | Fredlund et al., 2006[2] |
| 140 | 753 | 7 | 19 | Fredlund et al., 2006[2] |
| 175 | 941 | 7 | 14 | Fredlund et al., 2006[2] |
| 250 | 1344 | 6 | 11 | Fredlund et al., 2006[2] |
Table 3: Impact of Phytate and Calcium on Non-Heme Iron Absorption (Data from various studies)
| Dietary Condition | Phytate:Iron Molar Ratio | Calcium (mg) | Effect on Iron Absorption | Data Source |
| Low Phytate Diet | < 1 | - | Baseline absorption | Hurrell, 2010 |
| High Phytate Diet | > 6 | - | Significant reduction | Hurrell, 2010 |
| Addition of Calcium to a meal | - | 40 | Reduced phytate degradation by 50% in bread, indirectly inhibiting iron absorption. | Hallberg et al., 1991[3] |
| Addition of Calcium to a meal | - | 165 | Reduced non-heme iron absorption by 50-60%.[3] | Hallberg et al., 1991[3] |
| Addition of Calcium to a meal | - | 300-600 | Reduced non-heme iron absorption by 50-60%.[3] | Hallberg et al., 1991[3] |
Experimental Protocols
Detailed methodologies for key experimental techniques used to assess iron and zinc absorption are provided below.
Stable Isotope and Whole-Body Scintillation Counting (for Zinc Absorption)
This in vivo method provides a quantitative measure of mineral absorption in human subjects.
-
Study Design: A randomized crossover design is often employed. Participants consume test meals with varying levels of phytate and calcium.
-
Isotope Administration: A stable isotope of zinc, such as 65Zn, is extrinsically added to the test meal.
-
Measurement of Absorption:
-
Baseline Measurement: Before consuming the test meal, a baseline whole-body count of radioactivity is taken using a whole-body scintillation counter.
-
Post-Consumption Measurement: After consuming the isotope-labeled meal, whole-body radioactivity is measured at regular intervals (e.g., daily for the first few days, and then at 7 and 14 days) to determine the retention of the isotope.
-
Calculation of Absorption: The fractional absorption of the mineral is calculated based on the amount of the isotope retained in the body over time, corrected for radioactive decay.
-
-
Data Analysis: Statistical analyses, such as analysis of variance (ANOVA), are used to determine the significance of the effects of dietary components (phytate and calcium) on mineral absorption.
Stable Isotope and Erythrocyte Incorporation (for Iron Absorption)
This is a widely used method to determine iron bioavailability in humans.
-
Isotope Administration: Two stable isotopes of iron, for example, 57Fe and 58Fe, are used. One isotope (e.g., 58Fe) is given orally with the test meal, while the other (e.g., 57Fe) is administered intravenously as a reference dose.
-
Blood Sampling: A baseline blood sample is taken before isotope administration. After a period of approximately 14 days, which allows for the incorporation of the absorbed iron into new red blood cells, another blood sample is collected.
-
Isotope Ratio Measurement: The isotopic composition of iron in the red blood cells is measured using techniques like thermal ionization mass spectrometry (TIMS) or multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS).
-
Calculation of Absorption: The amount of the orally administered isotope incorporated into the red blood cells is compared to the amount of the intravenously administered isotope incorporated. Since the intravenous dose is considered 100% absorbed and available for erythropoiesis, this comparison allows for the calculation of the fractional absorption of the oral iron dose.
Caco-2 Cell Model (In Vitro Assessment of Bioavailability)
The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates to form a monolayer of cells with characteristics similar to intestinal enterocytes. This model is used to predict the bioavailability of minerals from food.
-
Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with a brush border.
-
In Vitro Digestion: The food sample containing the mineral of interest is subjected to a simulated gastric and intestinal digestion to mimic the conditions in the human gut. This involves treatment with enzymes like pepsin and pancreatin at appropriate pH levels.
-
Application to Caco-2 Cells: The digested food sample (digest) is then applied to the apical side of the Caco-2 cell monolayer.
-
Measurement of Uptake: After a specific incubation period, the cells are harvested, and the amount of the mineral that has been taken up by the cells is measured. This can be done using atomic absorption spectrometry or by measuring a cellular response, such as the formation of ferritin in the case of iron uptake.
-
Data Interpretation: The amount of mineral taken up by the Caco-2 cells is used as an indicator of its bioavailability. This in vitro method allows for the rapid screening of various food components and their effects on mineral absorption.
Mandatory Visualization
The following diagrams illustrate the key pathways and interactions discussed in this guide.
Caption: Inhibition of Non-Heme Iron Absorption by this compound.
Caption: Inhibition of Zinc Absorption by this compound.
Caption: Experimental Workflow for Stable Isotope Iron Absorption Study.
References
comparison of commercial sources of calcium phytate for research purposes
For researchers in pharmacology, biochemistry, and drug development, the quality and consistency of reagents are paramount. Calcium phytate, a salt of phytic acid, is a key compound in various studies, including those on mineral bioavailability, signal transduction, and its potential as a therapeutic agent. However, the performance of commercially available this compound can vary between suppliers, impacting experimental reproducibility and outcomes. This guide provides a framework for comparing commercial sources of this compound for research purposes, complete with experimental protocols for quality assessment.
Commercial Supplier Overview
Several chemical suppliers offer this compound for research applications. The table below summarizes key information provided by some of these suppliers. It is important to note that this information is based on publicly available data and may not be exhaustive. Researchers are encouraged to request certificates of analysis (CoA) for specific lots.
| Supplier | Product Name | CAS Number | Purity/Assay | Molecular Formula | Additional Information |
| MedChemExpress | This compound (Phytin) | 3615-82-5 | ≥98.0% | Not specified | Described as an insoluble phosphorus-containing compound. |
| RESEARCH-LAB FINE CHEM INDUSTRIES | This compound (Phytic acid calcium salt) | 23183-60-0 | 96% | Not specified | For laboratory purposes. |
| NINGBO INNO PHARMCHEM CO.,LTD. | This compound | 3615-82-5 | ≥85% (some batches ≥99.5%) | C6H6Ca6O24P6 | White powder, also used in nutrition and inositol production. |
| Biosynth | This compound | 7776-28-5 | Not specified | Ca6C6H6O24P6 | Mineral salt found in plants. |
| Smolecule | This compound | 7776-28-5 | Not specified | C6H6Ca6O24P6 | Applications in food, agriculture, and pharmaceuticals. |
| Zhejiang Orient Phytic Acid Co., Ltd | This compound | 3615-82-5 | Not specified | C6H6Ca6O24P6 | White powder used as an antioxidant and stabilizer. |
| ChemScene | This compound | 3615-82-5 | ≥98% | Not specified | Also known as Phytin. |
| Santa Cruz Biotechnology | Phytic acid calcium salt | 23183-60-0 | ≥80% | C6H16CaO24P6 | Described as a [PO4]3- storage depot. |
Key Experimental Protocols for Quality Assessment
To ensure the suitability of a commercial this compound source for your research, it is crucial to perform in-house quality control. The following are key experimental protocols to assess the purity, solubility, and potential contaminants.
Determination of Phytate Content by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the phytic acid (IP6) content and can also separate it from other inositol phosphates (IP1-IP5).
Methodology:
-
Standard Preparation: Prepare a stock solution of a certified phytic acid standard in deionized water. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the commercial this compound, dissolve it in a suitable solvent (e.g., dilute HCl), and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A strong anion exchange (SAX) column is typically used.
-
Mobile Phase: A gradient of a low pH buffer (e.g., phosphoric acid) and a high salt buffer (e.g., sodium chloride in phosphoric acid).
-
Detection: UV detection at a low wavelength (e.g., 200 nm) or a refractive index detector.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples. Quantify the phytate peak in the samples by comparing its peak area to the calibration curve.
Solubility Testing
The solubility of this compound can be a critical parameter, especially for in vitro assays.
Methodology:
-
Solvent Selection: Test the solubility in relevant solvents for your experiments, such as deionized water, phosphate-buffered saline (PBS), and cell culture media.
-
Procedure:
-
Add a known excess amount of this compound to a fixed volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the phytate concentration using a suitable method (e.g., HPLC or a colorimetric assay).
-
-
Reporting: Express the solubility as mg/mL or mol/L.
Determination of Inorganic Phosphate
The presence of inorganic phosphate can indicate degradation of the phytate molecule.
Methodology:
This colorimetric assay is based on the reaction of phosphate with molybdate to form a colored complex.
-
Reagents:
-
Ammonium molybdate solution.
-
Ascorbic acid solution.
-
Phosphate standard solution.
-
-
Procedure:
-
Prepare a standard curve using the phosphate standard.
-
Dissolve a known amount of the this compound sample in dilute acid.
-
To an aliquot of the sample solution and each standard, add the molybdate and ascorbic acid reagents.
-
Allow the color to develop and measure the absorbance at a specific wavelength (e.g., 820 nm).
-
-
Calculation: Determine the concentration of inorganic phosphate in the sample from the standard curve.
Heavy Metal Analysis
For biological studies, it is important to ensure that the this compound is free from heavy metal contamination.
Methodology:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for detecting trace metals.
-
Sample Preparation: Digest a known amount of the this compound sample in a mixture of nitric acid and hydrochloric acid.
-
ICP-MS Analysis: Introduce the digested sample into the ICP-MS instrument. The instrument will ionize the sample and separate the ions based on their mass-to-charge ratio, allowing for the quantification of various heavy metals (e.g., lead, arsenic, mercury, cadmium).
-
Comparison to Specifications: Compare the results to acceptable limits for heavy metals in research-grade reagents.
Experimental Workflow for Supplier Selection and Validation
The following diagram illustrates a logical workflow for a researcher to select and validate a commercial source of this compound.
Caption: A flowchart outlining the steps for selecting and validating a commercial source of this compound for research.
Signaling Pathway Involving Phytate
Phytate and its less phosphorylated derivatives (inositol phosphates) are key players in cellular signaling. The diagram below illustrates a simplified signaling pathway involving inositol phosphates.
Caption: A diagram showing the generation of IP3 and DAG from PIP2 and their downstream signaling effects.
By following this guide, researchers can make an informed decision when selecting a commercial source of this compound, thereby enhancing the reliability and reproducibility of their experimental results.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Calcium Phytate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this, protecting both laboratory personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of calcium phytate, ensuring compliance with safety regulations and fostering a culture of responsible chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound can cause serious eye irritation.[1] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[1] In case of accidental contact with eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines. The following protocol outlines the necessary steps for its safe disposal.
-
Waste Identification and Segregation :
-
Treat all unwanted this compound, including expired material, contaminated material, or residues from experiments, as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react violently or produce hazardous gases.[2]
-
-
Containerization :
-
Place solid this compound waste in a clearly labeled, sealed, and durable container to prevent leaks or spills. The container must be compatible with the chemical.[3]
-
Ensure the container is in good condition, with a secure, leak-proof closure.[3]
-
The label on the waste container should clearly identify the contents as "this compound Waste" and include any relevant hazard warnings.
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Arranging for Disposal :
-
Crucially, do not dispose of this compound down the sink or in regular trash. [1][6] The SDS for this compound explicitly states not to discharge it to sewer systems.[1] Phytates can contribute to eutrophication in water bodies due to their phosphorus content.[7]
-
Contact your institution's Environmental Health & Safety (EH&S) department or the equivalent office responsible for hazardous waste management to schedule a pickup.[4][5][6]
-
The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Your EH&S department will manage this process.
-
-
Disposal of Contaminated Materials and Empty Containers :
-
Any materials used to clean up spills of this compound, such as absorbent pads or gloves, should be collected and disposed of as hazardous waste.[6]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water) before being disposed of as regular trash.[6] The rinsate should be collected and treated as chemical waste. Deface or remove the original label from the empty container before disposal.[6]
-
Summary of Key Safety and Hazard Data
For quick reference, the following table summarizes the essential safety information for this compound.
| Parameter | Information | Reference |
| Physical State | White powder | [1] |
| Primary Hazard | Causes serious eye irritation (H319) | [1][8] |
| Signal Word | Warning | [1][8] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection | [1] |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
| Prohibited Disposal Methods | Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed, or seed. | [1] |
| Recommended Disposal | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure and sustainable research environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. odu.edu [odu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. preprints.org [preprints.org]
- 8. This compound | 3615-82-5 [sigmaaldrich.com]
Essential Safety and Logistics for Handling Calcium Phytate
This guide provides comprehensive, procedural information for the safe handling and disposal of Calcium phytate, tailored for research, scientific, and drug development professionals.
This compound is a white powder that is generally regarded as safe (GRAS) for use in foods but can cause irritation upon contact.[1][2] Adherence to proper safety protocols is essential to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as causing serious eye irritation, skin irritation, and may cause respiratory irritation.[3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory.
| Hazard | GHS Classification | Precautionary Statement |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][4] |
| Skin Irritation | --- | H315: Causes skin irritation.[4] |
| Respiratory Irritation | --- | H335: May cause respiratory irritation.[4] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][5][6] | To prevent eye contact which can cause serious irritation.[3][4] |
| Hand Protection | Chemical impermeable gloves. Handle with gloves that have been inspected prior to use.[3][5] | To avoid skin contact, which can cause irritation.[4] |
| Body Protection | Wear suitable protective clothing. Fire/flame resistant and impervious clothing is recommended.[3][5] | To protect skin from accidental exposure. |
| Respiratory Protection | Use a NIOSH/MSHA-approved air-purifying respirator (e.g., N95 or P1) if exposure limits are exceeded or if dust formation is significant.[7] | To prevent respiratory tract irritation from inhaling dust.[4] |
Exposure Limits:
| Organization | Limit |
| NIOSH (REL) | 5 mg/m³ |
| ACGIH (TLV) | 10 mg/m³ |
(Source: PhytoTech Labs SDS[7])
Operational Plan: Step-by-Step Handling Procedures
Following a systematic approach from receipt to disposal minimizes risks associated with handling this compound.
Pre-Handling and Preparation
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[3][4][5]
-
Emergency Equipment: Confirm that emergency eye wash stations and safety showers are readily accessible in the immediate vicinity of handling.[6]
-
PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of tears and safety glasses are clean.[3][5]
Safe Handling
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust and aerosols.[3][5][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab.[4][6] Avoid contact with skin and eyes.[3][5]
-
Tools: Use non-sparking tools to prevent ignition sources.[3][5]
Storage
-
Location: Store in a dry, cool, and well-ventilated place.[3][6]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] Do not store near foodstuffs.[3]
Accidental Release Measures (Spill Response)
-
Evacuate: Keep unnecessary personnel away from the spill area.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][4]
-
Cleanup: Carefully sweep up or vacuum the spilled material and place it into a suitable, closed container for disposal.[4] Avoid generating dust.[7]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and comply with regulations.
Waste Chemical Disposal
-
Collection: Collect waste material in suitable, closed containers labeled for disposal.[3]
-
Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Regulations: Always adhere to all federal, state, and local environmental regulations for chemical disposal.[4] Do not discharge into sewer systems.[3]
Contaminated Packaging Disposal
-
Decontamination: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]
-
Disposal: Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[3]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with pure water for at least 15 minutes.[3][4][5] Remove contact lenses if present and easy to do. Continue rinsing.[3][4] Seek medical attention.[3][4][5] |
| Skin Contact | Take off contaminated clothing immediately.[3][5] Wash the affected area with plenty of soap and water.[3][5][6] Get medical attention if irritation persists.[7] |
| Inhalation | Move the person to fresh air.[3][4][5] If breathing is difficult, give oxygen.[3][4][5] If not breathing, give artificial respiration.[3][4][5] Seek immediate medical attention.[3][5] |
| Ingestion | Rinse mouth with water.[3][4][5] Do NOT induce vomiting.[3][4][5] Never give anything by mouth to an unconscious person.[3][4][5] Call a doctor or Poison Control Center immediately.[3][5] |
This compound Handling Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. This compound, CasNo.7776-28-5 Qingdao Bravery International Trade Co., Ltd China (Mainland) [bravery.lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. phytotechlab.com [phytotechlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
